4-(Trifluoromethylthio)benzyl bromide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(bromomethyl)-4-(trifluoromethylsulfanyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF3S/c9-5-6-1-3-7(4-2-6)13-8(10,11)12/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAYGJBCOCRVROJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CBr)SC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40380696 | |
| Record name | 4-(Trifluoromethylthio)benzyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40380696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21101-63-3 | |
| Record name | 1-(Bromomethyl)-4-[(trifluoromethyl)thio]benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21101-63-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Trifluoromethylthio)benzyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40380696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Trifluoromethylthio)benzyl bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
4-(Trifluoromethylthio)benzyl bromide chemical properties
An In-depth Technical Guide to the Chemical Properties of 4-(Trifluoromethylthio)benzyl bromide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, reactivity, and safety information for this compound. This reagent is a valuable building block in organic synthesis, particularly for the introduction of the trifluoromethylthio-phenyl moiety, a group of increasing interest in medicinal chemistry and materials science.
Chemical and Physical Properties
This compound is a solid at room temperature.[1] It is characterized by the presence of a reactive benzylic bromide and an electron-withdrawing trifluoromethylthio group. Key physical and chemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₆BrF₃S | [2][3] |
| Molecular Weight | 271.10 g/mol | [2][3] |
| CAS Number | 21101-63-3 | [2][4] |
| Appearance | White to light yellow powder or crystal | |
| Melting Point | 53-57 °C | |
| Boiling Point | 115-118 °C at 13 mmHg | - |
| Density | 1.63 g/cm³ | - |
| Solubility | Soluble in toluene | - |
| IUPAC Name | 1-(bromomethyl)-4-(trifluoromethylsulfanyl)benzene | [2] |
| Synonyms | α-Bromo-4-(trifluoromethylthio)toluene | [5] |
Spectroscopic Data
Detailed spectroscopic analysis is crucial for confirming the structure and purity of this compound.
-
Infrared (IR) Spectroscopy : FTIR and ATR-IR spectra are available.[2] Data has been collected using instruments such as the Bruker Tensor 27 FT-IR.[2]
-
Raman Spectroscopy : FT-Raman spectra have been recorded using instruments like the Bruker MultiRAM Stand Alone FT-Raman Spectrometer.[2]
Reactivity and Applications
The reactivity of this compound is dominated by the benzylic bromide, which is a potent electrophile and a good leaving group. This makes the compound an excellent reagent for alkylating a wide variety of nucleophiles.
Key Reactive Features:
-
Electrophilic Site : The benzylic carbon is highly susceptible to nucleophilic attack (Sₙ2 reaction), readily displacing the bromide ion.
-
Trifluoromethylthio Group : The -SCF₃ group is strongly electron-withdrawing, which can influence the reactivity of the aromatic ring and the stability of reaction intermediates. This group is prized in drug discovery for its ability to enhance properties such as lipophilicity, metabolic stability, and binding affinity.[10][11]
Applications:
-
Pharmaceutical Synthesis : It serves as a key intermediate for introducing the 4-(trifluoromethylthio)benzyl moiety into active pharmaceutical ingredients (APIs).[11][12] The resulting structures often exhibit improved pharmacokinetic profiles.[10]
-
Agrochemicals : Similar to its use in pharmaceuticals, this compound is used to create novel pesticides and herbicides with enhanced potency.[10]
-
Materials Science : The unique electronic properties conferred by the trifluoromethylthio group make it a valuable building block for advanced polymers and other materials.[12]
Caption: Structure-Reactivity Relationship of the Target Molecule.
Safety and Hazards
This compound is a corrosive and hazardous chemical that requires careful handling in a controlled laboratory environment.[2] All personnel should use appropriate personal protective equipment (PPE).
| Hazard Type | Information | Reference(s) |
| GHS Pictogram | Danger | [2] |
| Hazard Statements | H314: Causes severe skin burns and eye damage. H290: May be corrosive to metals. | |
| Precautionary Statements | P260, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310 | |
| Storage | Store under inert gas in a cool, dark place. Moisture sensitive. | - |
Experimental Protocols
While a specific, peer-reviewed synthesis protocol for this compound was not found in the literature search, a general method can be proposed based on standard organic transformations and protocols for analogous compounds like 4-(trifluoromethoxy)benzyl bromide.[13] The most common route would be the radical bromination of 4-(trifluoromethylthio)toluene.
Representative Protocol: Radical Bromination
-
Reaction Setup : To a solution of 4-(trifluoromethylthio)toluene (1.0 eq.) in a suitable solvent (e.g., carbon tetrachloride) in a round-bottom flask, add N-bromosuccinimide (NBS) (1.0-1.2 eq.).
-
Initiation : Add a catalytic amount of a radical initiator, such as benzoyl peroxide or AIBN.
-
Reaction Conditions : Heat the mixture to reflux and irradiate with a UV or incandescent lamp to facilitate the reaction. Monitor the reaction progress by TLC or GC-MS.
-
Workup : Once the starting material is consumed, cool the reaction mixture to room temperature. Filter off the succinimide byproduct.
-
Purification : Wash the filtrate with aqueous sodium thiosulfate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Isolation : Remove the solvent under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by recrystallization to yield pure this compound.
Caption: General Experimental Workflow for an Alkylation Reaction.
References
- 1. rsc.org [rsc.org]
- 2. This compound | C8H6BrF3S | CID 2777882 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. calpaclab.com [calpaclab.com]
- 4. scbt.com [scbt.com]
- 5. This compound | 21101-63-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. 4-(Trifluoromethoxy)benzyl bromide(50824-05-0) 1H NMR spectrum [chemicalbook.com]
- 7. 4-(Trifluoromethoxy)benzyl bromide(50824-05-0) 13C NMR [m.chemicalbook.com]
- 8. 4-(Trifluoromethoxy)benzyl bromide [webbook.nist.gov]
- 9. 3-(Trifluoromethyl)benzyl bromide(402-23-3) 1H NMR [m.chemicalbook.com]
- 10. nbinno.com [nbinno.com]
- 11. nbinno.com [nbinno.com]
- 12. nbinno.com [nbinno.com]
- 13. Page loading... [guidechem.com]
An In-depth Technical Guide to 4-(Trifluoromethylthio)benzyl bromide
CAS Number: 21101-63-3
Synonyms: α-Bromo-4-(trifluoromethylthio)toluene, 1-(Bromomethyl)-4-(trifluoromethylsulfanyl)benzene
This technical guide provides comprehensive information on 4-(Trifluoromethylthio)benzyl bromide for researchers, scientists, and professionals in drug development. This document covers its chemical and physical properties, synthesis, reactivity, and potential applications, with a focus on its role as a building block in medicinal chemistry.
Core Chemical and Physical Data
This compound is a versatile reagent characterized by the presence of a reactive benzyl bromide moiety and a lipophilic, electron-withdrawing trifluoromethylthio group. These features make it a valuable synthon for introducing the 4-(trifluoromethylthio)benzyl group into a variety of molecular scaffolds.
Table 1: Physical and Chemical Properties
| Property | Value | Reference |
| CAS Number | 21101-63-3 | [1][2] |
| Molecular Formula | C₈H₆BrF₃S | [1][2] |
| Molecular Weight | 271.10 g/mol | [1][2] |
| Appearance | White to light yellow powder or crystal | [3] |
| Purity | >97.0% (GC) | [3] |
| Melting Point | 53.0 to 57.0 °C | |
| Boiling Point | 115-118 °C at 13 mmHg | |
| InChIKey | VAYGJBCOCRVROJ-UHFFFAOYSA-N | [1] |
| Storage | Store in a cool, dark place under an inert atmosphere. Moisture sensitive. | [3] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of this compound.
Table 2: Spectroscopic Data
| Spectrum Type | Key Features | Source |
| FT-IR | Data available. | [1] |
| FT-Raman | Data available. | [1] |
Note: For detailed spectra, please refer to the cited sources.
Synthesis and Reactivity
Synthesis
This compound is typically synthesized from its precursor, 4-(trifluoromethylthio)toluene, via a free-radical bromination of the benzylic methyl group. A common and effective method for this transformation is the Wohl-Ziegler reaction, which utilizes N-bromosuccinimide (NBS) as the bromine source and a radical initiator, such as benzoyl peroxide or AIBN, or photochemical activation.[4]
Representative Experimental Protocol: Benzylic Bromination of a Substituted Toluene
This is a general procedure for the benzylic bromination of a substituted toluene and can be adapted for the synthesis of this compound from 4-(trifluoromethylthio)toluene.[5]
Materials:
-
Substituted Toluene (e.g., 4-(Trifluoromethylthio)toluene) (1.0 equiv)
-
N-Bromosuccinimide (NBS) (1.05 - 1.1 equiv)
-
Radical Initiator (e.g., AIBN or Benzoyl Peroxide, catalytic amount) or a light source (e.g., household compact fluorescent lamp)
-
Solvent (e.g., Acetonitrile or Carbon Tetrachloride)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the substituted toluene in the chosen solvent.
-
Add N-bromosuccinimide and the radical initiator to the solution.
-
If using a chemical initiator, heat the reaction mixture to reflux. If using photochemical activation, irradiate the mixture with a suitable light source at an appropriate temperature (e.g., 20-60 °C).[5]
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter off the succinimide byproduct and wash the solid with a small amount of the solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography to yield the desired benzyl bromide.
Caption: Synthetic workflow for this compound.
Reactivity and Applications in Drug Development
The primary utility of this compound lies in its ability to act as an electrophile in nucleophilic substitution reactions, most commonly SN2 reactions.[6][7][8][9] The benzylic bromide is a good leaving group, and the carbon atom of the CH₂Br group is susceptible to attack by a wide range of nucleophiles, including phenols, thiols, amines, and carbanions. This reactivity allows for the facile introduction of the 4-(trifluoromethylthio)benzyl moiety into various molecular frameworks.
The trifluoromethylthio (SCF₃) group is of significant interest in medicinal chemistry due to its unique combination of properties.[10][11] It is highly lipophilic, which can enhance a drug candidate's ability to cross cell membranes and the blood-brain barrier.[10] Furthermore, the SCF₃ group is a strong electron-withdrawing group, which can increase the metabolic stability of adjacent parts of the molecule and influence the acidity or basicity of nearby functional groups. These characteristics can lead to improved pharmacokinetic and pharmacodynamic profiles of drug candidates.[12][13]
Representative Experimental Protocol: SN2 Alkylation of a Phenol
This is a general procedure for the O-alkylation of a phenol with a benzyl bromide and can be adapted for reactions using this compound.
Materials:
-
Phenol (1.0 equiv)
-
This compound (1.0 - 1.2 equiv)
-
Base (e.g., K₂CO₃, NaH, or Cs₂CO₃) (1.5 - 2.0 equiv)
-
Solvent (e.g., Acetone, DMF, or Acetonitrile)
Procedure:
-
To a solution of the phenol in the chosen solvent, add the base.
-
Stir the mixture at room temperature for a period to allow for the formation of the phenoxide.
-
Add this compound to the reaction mixture.
-
Heat the reaction mixture to an appropriate temperature (e.g., room temperature to reflux) and monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired ether.
Caption: General SN2 reaction with this compound.
Biological Relevance and Drug Design Implications
The incorporation of the 4-(trifluoromethylthio)benzyl group can significantly impact the biological activity and pharmacokinetic properties of a molecule. The diagram below illustrates the logical relationships between the physicochemical properties of the SCF₃ group and its potential effects in drug design.
Caption: Influence of the 4-(trifluoromethylthio)benzyl moiety in drug design.
Safety Information
This compound is a corrosive and hazardous chemical. It is essential to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
Table 3: GHS Hazard Information
| Hazard Statement | Description |
| H314 | Causes severe skin burns and eye damage.[1] |
| H290 | May be corrosive to metals.[3] |
Precautionary Statements:
-
P260: Do not breathe dusts or mists.[3]
-
P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.[3]
-
P301 + P330 + P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[3]
-
P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
-
P310: Immediately call a POISON CENTER/doctor.[3]
Conclusion
This compound is a valuable building block for the synthesis of novel compounds in the fields of medicinal chemistry and drug discovery. Its unique combination of a reactive benzylic bromide and a trifluoromethylthio group allows for the strategic modification of molecular properties to enhance biological activity and pharmacokinetic profiles. Researchers and scientists can utilize the information provided in this guide to safely handle and effectively employ this reagent in their synthetic endeavors.
References
- 1. This compound | C8H6BrF3S | CID 2777882 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. This compound | 21101-63-3 | TCI AMERICA [tcichemicals.com]
- 4. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. amherst.edu [amherst.edu]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. The isocyanide SN2 reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. quora.com [quora.com]
- 10. enamine.net [enamine.net]
- 11. innospk.com [innospk.com]
- 12. nbinno.com [nbinno.com]
- 13. mdpi.com [mdpi.com]
physical properties of 4-(Trifluoromethylthio)benzyl bromide
An In-depth Technical Guide to the Physical Properties of 4-(Trifluoromethylthio)benzyl bromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, a halogenated aromatic thioether, is a valuable reagent and building block in organic synthesis. Its unique structural features, particularly the trifluoromethylthio (-SCF3) group, impart specific reactivity and properties that are of significant interest in the development of novel pharmaceutical compounds and agrochemicals. The electron-withdrawing nature of the -SCF3 group, combined with the reactive benzylic bromide, makes this compound a versatile precursor for introducing the 4-(trifluoromethylthio)benzyl moiety into a wide range of molecules. This guide provides a comprehensive overview of its core physical properties, supported by experimental protocols and logical diagrams to facilitate its use in a research and development setting.
Chemical Identity and Structure
-
IUPAC Name: 1-(bromomethyl)-4-(trifluoromethylsulfanyl)benzene[1]
-
Synonyms: α-Bromo-4-(trifluoromethylthio)toluene, 1-Bromomethyl-4-trifluoromethylsulfanylbenzene[2][3]
The structure consists of a benzene ring substituted with a bromomethyl group and a trifluoromethylthio group at the para position (1,4-substitution).
Tabulated Physical Properties
A summary of the key is presented below for quick reference. These values are critical for designing experiments, performing calculations, and ensuring safe handling.
| Property | Value | Source / Notes |
| Appearance | White to light yellow powder or crystals.[3][5] | |
| Melting Point | 53-57 °C[2][6] | Literature value. |
| Boiling Point | 115-118 °C at 13 mmHg[2][6] | Note: This is at reduced pressure. |
| Density | 1.63 g/cm³[2] | Predicted value. |
| Solubility | Soluble in Toluene.[2] | |
| Flash Point | > 230 °F (> 110 °C)[2] | |
| Refractive Index | 1.447[2] | |
| Sensitivity | Stench, Moisture Sensitive.[2][5] | |
| Storage | Room temperature, under inert atmosphere.[2][5] |
Experimental Protocols
Accurate determination of physical properties is fundamental to chemical characterization. The following sections detail generalized protocols for key measurements.
Melting Point Determination
The melting point is a crucial indicator of purity for a crystalline solid.[7] A sharp melting range (typically <1°C) is indicative of a pure compound.[8]
Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs.
Methodology (Capillary Method):
-
Sample Preparation: Ensure the this compound sample is a fine, dry powder.[7] If necessary, gently crush the crystals using a mortar and pestle.
-
Capillary Tube Loading: Press the open end of a capillary tube into the powdered sample, forcing a small amount of material into the tube. Tap the sealed end of the tube on a hard surface to pack the sample down to a height of 1-2 mm.[8]
-
Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus (e.g., a Mel-Temp or DigiMelt device).[9]
-
Measurement:
-
For an unknown or to establish an approximate range, heat the sample rapidly (e.g., 10-20°C/min).[9]
-
For an accurate measurement, prepare a new sample and heat rapidly to about 15-20°C below the approximate melting point.
-
Reduce the heating rate to 1-2°C per minute.[8]
-
Record the temperature at which the first drop of liquid appears (T₁).
-
Record the temperature at which the entire sample has melted (T₂).
-
-
Reporting: The melting point is reported as the range T₁ - T₂.
Boiling Point Determination at Reduced Pressure
Since many organic compounds decompose at their atmospheric boiling points, distillation under reduced pressure is a common technique for purification and characterization.
Objective: To determine the boiling point of the compound at a specified sub-atmospheric pressure.
Methodology (Microscale/Thiele Tube Method):
-
Apparatus Setup: A small test tube containing ~0.5 mL of the liquid sample is attached to a thermometer. An inverted, sealed-end capillary tube is placed inside the test tube.[10] This assembly is then placed in a heating bath, such as a Thiele tube filled with mineral oil.[10] The entire system is connected to a vacuum source with a manometer to monitor the pressure.
-
Procedure:
-
Evacuate the system to the desired pressure (e.g., 13 mmHg).
-
Begin heating the oil bath gently.[11] A stream of bubbles will emerge from the inverted capillary as trapped air expands and is expelled.
-
Continue heating until a rapid and continuous stream of vapor bubbles escapes from the capillary tube. This indicates the liquid has reached its boiling point at that pressure.
-
Remove the heat source and allow the apparatus to cool slowly.
-
-
Measurement: The boiling point is the temperature at which the bubbling stops and the liquid is drawn back into the capillary tube.[11][12] This is the point where the external pressure equals the vapor pressure of the liquid.
-
Reporting: The boiling point is reported along with the pressure at which it was measured (e.g., 115-118 °C / 13 mmHg).
Visualizations
Logical Workflow for Physicochemical Characterization
The following diagram illustrates a standard workflow for the identification and characterization of a chemical substance like this compound.
Structure-Property Relationship Diagram
This diagram outlines the logical connections between the molecular structure of this compound and its observed physical properties.
Safety and Handling
This compound is classified as a corrosive substance.[1] It is known to cause severe skin burns and eye damage.[1] The compound also has a noticeable stench and is sensitive to moisture.[2][5]
-
Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from moisture.[2][5]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous materials.
This guide serves as a foundational resource for professionals working with this compound. The data and protocols provided are intended to support safe and effective laboratory practices and to facilitate the compound's application in synthetic chemistry and drug discovery.
References
- 1. This compound | C8H6BrF3S | CID 2777882 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cas 21101-63-3,this compound | lookchem [lookchem.com]
- 3. This compound | 21101-63-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. scbt.com [scbt.com]
- 5. This compound | 21101-63-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. 21101-63-3 | CAS DataBase [m.chemicalbook.com]
- 7. uomus.edu.iq [uomus.edu.iq]
- 8. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]
- 9. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 12. uomus.edu.iq [uomus.edu.iq]
An In-depth Technical Guide to 4-(Trifluoromethylthio)benzyl bromide
For Researchers, Scientists, and Drug Development Professionals
Core Topic: 4-(Trifluoromethylthio)benzyl bromide Molecular Weight: 271.10 g/mol
This technical guide provides a comprehensive overview of this compound (CAS No. 21101-63-3), a key building block in medicinal chemistry and materials science. This document consolidates its chemical properties, safety information, and reactivity, with a focus on its application in research and development.
Chemical and Physical Properties
This compound is a halogenated aromatic compound notable for its trifluoromethylthio (-SCF3) group, which imparts unique physicochemical properties to parent molecules. The presence of the reactive benzyl bromide moiety makes it a versatile reagent for introducing the 4-(trifluoromethylthio)benzyl group into various molecular scaffolds.
Below is a summary of its key identifiers and computed physical properties.
| Property | Value | Reference |
| Molecular Formula | C8H6BrF3S | [1][2] |
| Molecular Weight | 271.10 g/mol | [1][2] |
| CAS Number | 21101-63-3 | [1][2] |
| IUPAC Name | 1-(bromomethyl)-4-(trifluoromethylsulfanyl)benzene | [1] |
| Synonyms | α-Bromo-4-(trifluoromethylthio)toluene | |
| Monoisotopic Mass | 269.93257 Da | [1] |
| Physical State | Solid (White to light yellow powder/crystal) | |
| Purity (typical) | >97.0% (GC) |
Note: Some physical properties are computationally derived and should be confirmed with experimental data.
Role in Drug Discovery and Medicinal Chemistry
The trifluoromethylthio (-SCF3) group is of significant interest in drug design due to its strong electron-withdrawing nature and high lipophilicity.[3] These characteristics can enhance a drug candidate's metabolic stability, membrane permeability, and binding affinity to biological targets.[3]
This compound serves as a crucial electrophilic building block. The benzylic bromide is a good leaving group, facilitating nucleophilic substitution reactions. This allows for the covalent attachment of the 4-(trifluoromethylthio)benzyl moiety to various nucleophiles, such as amines, phenols, thiols, and carbanions, which are common functional groups in pharmacologically active molecules.
Caption: General SN2 reaction workflow.
Experimental Protocols
General Protocol for Nucleophilic Substitution:
The primary utility of this reagent is in alkylation reactions. Below is a generalized protocol for the reaction with a generic nucleophile.
-
Preparation: In a dry, inert atmosphere (e.g., nitrogen or argon), dissolve the nucleophilic substrate (1.0 equivalent) in a suitable aprotic solvent (e.g., THF, DMF, or acetonitrile).
-
Deprotonation: If the nucleophile is an alcohol, amine, or thiol, add a non-nucleophilic base (e.g., sodium hydride, potassium carbonate, or triethylamine; 1.1-1.5 equivalents) and stir the mixture at room temperature until deprotonation is complete.
-
Alkylation: Dissolve this compound (1.0-1.2 equivalents) in the reaction solvent and add it dropwise to the solution containing the activated nucleophile.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction may require heating to proceed at a reasonable rate.
-
Workup: Upon completion, quench the reaction with water or a saturated aqueous ammonium chloride solution. Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Safety and Handling
This compound is classified as a corrosive substance that causes severe skin burns and eye damage.[1] It is essential to handle this chemical with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
| Hazard Statement | GHS Classification |
| H314 | Causes severe skin burns and eye damage |
| Signal Word | Danger |
| Pictogram | GHS05 (Corrosion) |
Handling Precautions:
-
Wear protective gloves, clothing, eye, and face protection.
-
Do not breathe dust or mists.
-
Wash hands thoroughly after handling.
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
The material is moisture-sensitive; store under an inert atmosphere (e.g., argon).[4]
Spectroscopic Data
Detailed, publicly available experimental spectra (NMR, MS) for this compound are limited. However, infrared and Raman spectra are indexed on the PubChem database.[1] Researchers should perform their own spectral analysis for identity confirmation and purity assessment upon acquiring this reagent.
Conclusion
This compound is a valuable reagent for introducing the lipophilic and metabolically robust -SCF3 group into molecules of interest. Its utility as an alkylating agent is broad, though specific applications in publicly documented drug development pathways are not extensive. Due to its corrosive nature, strict adherence to safety protocols is mandatory. As with many specialized chemical building blocks, further exploration of its applications in medicinal chemistry and materials science is warranted.
References
An In-depth Technical Guide to 4-(Trifluoromethylthio)benzyl bromide: Structure and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure and synthesis of 4-(Trifluoromethylthio)benzyl bromide, a key building block in medicinal chemistry and materials science. This document details the compound's properties, provides a well-established synthesis protocol, and presents relevant quantitative data.
Chemical Structure and Properties
This compound, with the chemical formula C₈H₆BrF₃S, is a substituted toluene derivative.[1] Its IUPAC name is 1-(bromomethyl)-4-(trifluoromethylsulfanyl)benzene.[1] The structure features a benzyl bromide moiety with a trifluoromethylthio (-SCF₃) group at the para position of the benzene ring. This trifluoromethylthio group significantly influences the electronic properties of the molecule, making it a valuable synthon for introducing this functional group into larger, more complex structures.
Key identifiers and properties of this compound are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 21101-63-3 | [1][2] |
| Molecular Formula | C₈H₆BrF₃S | [1] |
| Molecular Weight | 271.10 g/mol | [1] |
| Synonyms | α-Bromo-4-(trifluoromethylthio)toluene | [3] |
| Appearance | White to light yellow powder or crystals | [3] |
| Purity | Typically >97% (commercial) | [4] |
Below is a 2D representation of the chemical structure of this compound.
Caption: Chemical structure of this compound.
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is through the free-radical bromination of 4-(trifluoromethylthio)toluene. This reaction, known as the Wohl-Ziegler bromination, utilizes N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.
The general reaction scheme is depicted below:
Caption: Synthesis of this compound.
Experimental Protocol
The following is a representative experimental protocol for the Wohl-Ziegler bromination of 4-(trifluoromethylthio)toluene.
Materials:
-
4-(Trifluoromethylthio)toluene
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide
-
Carbon tetrachloride (CCl₄) or a suitable alternative solvent (e.g., acetonitrile, chlorobenzene)
-
Inert gas (e.g., Nitrogen or Argon)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Heating and stirring apparatus
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and an inert gas inlet, dissolve 4-(trifluoromethylthio)toluene in a suitable solvent (e.g., carbon tetrachloride).
-
Addition of Reagents: To this solution, add N-bromosuccinimide (typically 1.0-1.2 equivalents) and a catalytic amount of a radical initiator (e.g., AIBN, 0.02-0.1 equivalents).
-
Reaction Conditions: The reaction mixture is heated to reflux under an inert atmosphere with vigorous stirring. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) by observing the consumption of the starting material. The reaction time will vary depending on the scale and specific conditions but is typically several hours.
-
Work-up: Once the reaction is complete, the mixture is cooled to room temperature. The solid succinimide byproduct is removed by filtration.
-
Purification: The filtrate is concentrated under reduced pressure using a rotary evaporator to remove the solvent. The crude product can then be purified by recrystallization or column chromatography on silica gel to afford pure this compound.
Quantitative Data
Safety Information
-
This compound is a lachrymator and should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, in a well-ventilated fume hood.
-
N-Bromosuccinimide is a corrosive solid and a source of bromine. It should be handled with care.
-
Radical initiators such as AIBN and benzoyl peroxide can be explosive under certain conditions and should be handled according to safety guidelines.
-
Solvents like carbon tetrachloride are toxic and environmentally hazardous. Safer alternatives should be considered where possible.
This technical guide provides a foundational understanding of the structure and synthesis of this compound. For specific applications, researchers should consult relevant safety data sheets and perform appropriate risk assessments.
References
An In-depth Technical Guide to 1-(Bromomethyl)-4-(trifluoromethylsulfanyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-(bromomethyl)-4-(trifluoromethylsulfanyl)benzene, a key building block in modern medicinal chemistry and organic synthesis. Its unique molecular architecture, featuring a reactive benzyl bromide moiety and an electron-withdrawing trifluoromethylsulfanyl group, makes it a valuable precursor for the synthesis of novel therapeutic agents and functional materials.
Physicochemical Properties
1-(Bromomethyl)-4-(trifluoromethylsulfanyl)benzene, also known as 4-(Trifluoromethylthio)benzyl bromide, possesses a distinct set of physicochemical properties that are crucial for its application in chemical synthesis. A summary of these properties is presented in the table below.
| Property | Value | Reference(s) |
| IUPAC Name | 1-(bromomethyl)-4-(trifluoromethylsulfanyl)benzene | [1][2] |
| CAS Number | 21101-63-3 | [1][2] |
| Molecular Formula | C8H6BrF3S | [2] |
| Molecular Weight | 271.10 g/mol | [2] |
| Melting Point | 53-57 °C | |
| Boiling Point | 115-118 °C at 13 mmHg | |
| Solubility | Soluble in toluene. |
Synthesis and Reactivity
Experimental Protocols
Step 1: Synthesis of [4-(Trifluoromethylsulfanyl)phenyl]methanol
This step involves the reduction of the aldehyde functionality to a primary alcohol. A standard and effective method for this transformation is the use of sodium borohydride.
-
Materials: 4-(Trifluoromethylthio)benzaldehyde, Sodium borohydride (NaBH4), Methanol, Dichloromethane (DCM), Water, Anhydrous magnesium sulfate (MgSO4).
-
Procedure:
-
Dissolve 4-(trifluoromethylthio)benzaldehyde in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride portion-wise to the stirred solution.
-
After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to yield [4-(trifluoromethylsulfanyl)phenyl]methanol, which can be purified by column chromatography if necessary.
-
Step 2: Synthesis of 1-(Bromomethyl)-4-(trifluoromethylsulfanyl)benzene
The conversion of the benzylic alcohol to the corresponding bromide is typically achieved using a brominating agent such as phosphorus tribromide (PBr3).
-
Materials: [4-(Trifluoromethylsulfanyl)phenyl]methanol, Phosphorus tribromide (PBr3), Diethyl ether (anhydrous), Saturated sodium bicarbonate solution, Water, Anhydrous magnesium sulfate (MgSO4).
-
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve [4-(trifluoromethylsulfanyl)phenyl]methanol in anhydrous diethyl ether.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add phosphorus tribromide dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, carefully pour the reaction mixture into ice-water.
-
Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford 1-(bromomethyl)-4-(trifluoromethylsulfanyl)benzene. The crude product can be purified by recrystallization or column chromatography.
-
A plausible alternative is the direct benzylic bromination of 4-(trifluoromethylthio)toluene using N-bromosuccinimide (NBS) and a radical initiator like azobisisobutyronitrile (AIBN) under reflux in a suitable solvent such as carbon tetrachloride or acetonitrile.
Applications in Drug Development and Organic Synthesis
The trifluoromethylthio (-SCF3) group is a highly valued substituent in medicinal chemistry. Its strong electron-withdrawing nature and high lipophilicity can significantly enhance a drug candidate's metabolic stability, membrane permeability, and binding affinity to biological targets. 1-(Bromomethyl)-4-(trifluoromethylsulfanyl)benzene serves as a key building block for introducing this beneficial moiety into a wide range of molecular scaffolds.
The reactive benzyl bromide functionality allows for facile nucleophilic substitution reactions with a variety of nucleophiles, including amines, phenols, thiols, and carbanions. This versatility makes it an essential reagent for the synthesis of diverse compound libraries for high-throughput screening in drug discovery programs.
While a specific signaling pathway directly modulated by a drug synthesized from this exact starting material is not prominently featured in publicly available research, its utility is evident in the broader context of developing kinase inhibitors and other targeted therapies. The trifluoromethyl group, in general, is a common feature in many FDA-approved drugs, where it contributes to improved pharmacokinetic and pharmacodynamic profiles. The trifluoromethylthio group is increasingly being explored as a bioisostere for other functionalities to optimize drug-like properties.
Logical Workflow for Synthesis and Application
The following diagram illustrates the logical workflow from the synthesis of 1-(bromomethyl)-4-(trifluoromethylsulfanyl)benzene to its potential application in the development of a hypothetical kinase inhibitor.
References
An In-depth Technical Guide to the Safe Handling of 4-(Trifluoromethylthio)benzyl Bromide
For researchers, scientists, and professionals in drug development, the proper handling of reactive chemical intermediates is paramount to ensuring laboratory safety and experimental integrity. This guide provides a comprehensive overview of the safety protocols and handling procedures for 4-(Trifluoromethylthio)benzyl bromide, a compound that requires careful management due to its hazardous properties.
Chemical Identification and Properties
-
Chemical Name: this compound
-
Synonyms: α-Bromo-4-(trifluoromethylthio)toluene[1]
-
CAS Number: 21101-63-3[1]
-
Molecular Formula: C₈H₆BrF₃S[1]
-
Molecular Weight: 271.10 g/mol
Hazard Identification and Classification
This compound is classified as hazardous. It is crucial to understand its primary dangers before handling.
GHS Hazard Statements:
Signal Word: Danger[1]
Primary Hazards:
-
Corrosive: The substance can cause severe damage to skin, eyes, and mucous membranes upon contact.[1][3] It may also be corrosive to metals.[1][2]
Quantitative Safety Data
The following table summarizes the key quantitative safety and physical property data for this compound.
| Property | Value | Source |
| Purity | >97.0% (GC) | [1] |
| Physical State | Solid | |
| Melting Point/Range | 23 - 24 °C / 73.4 - 75.2 °F | [4] |
| Boiling Point/Range | 82 - 84 °C / 179.6 - 183.2 °F | [4] |
| Flash Point | 94 °C / 201.2 °F | [4] |
| Chemical Stability | Stable under proper conditions. | [1] |
Safe Handling and Experimental Protocols
Adherence to strict protocols is essential when working with this chemical to minimize exposure and prevent accidents.
4.1. Engineering Controls
-
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[6]
-
Install and maintain easy access to a safety shower and an eyewash station.[1]
-
Where possible, use a closed system to handle the substance to minimize the release of dust or mists.[1]
4.2. Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against chemical exposure.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles are mandatory. A face shield should be worn if there is a significant risk of splashing.[1] | To protect against severe eye damage and irritation. |
| Hand Protection | Impervious gloves, such as nitrile or neoprene, must be worn. Inspect gloves for any signs of degradation or puncture before use.[1][7] | To prevent severe skin burns upon direct contact. |
| Skin and Body Protection | A lab coat or chemical-resistant apron is required. For larger quantities or in case of a spill, impervious protective clothing and boots should be used.[1][8] | To protect the skin from accidental splashes or spills. |
| Respiratory Protection | In situations where dust or mists may be generated and engineering controls are insufficient, a NIOSH/MSHA approved respirator should be worn.[1][4] | To prevent irritation of the respiratory tract. |
4.3. General Handling Procedures
-
Avoid all direct contact with the substance.[9]
-
Wash hands thoroughly with soap and water after handling.[1]
-
Ensure all containers are kept tightly closed when not in use.[1]
-
Do not eat, drink, or smoke in the laboratory area where this chemical is handled.[9][10]
Storage and Disposal
Proper storage and disposal are critical to long-term safety.
5.1. Storage
-
Keep the container tightly closed and store under an inert gas to prevent degradation.[1]
-
Store in a corrosive-resistant container.[2]
-
The material is moisture-sensitive.[11]
5.2. Disposal
-
Dispose of waste material in accordance with local, state, and federal regulations.[4][5]
-
Do not mix with other waste. Handle uncleaned containers as you would the product itself.[11]
First Aid and Emergency Procedures
In the event of exposure, immediate and appropriate first aid is crucial.
| Exposure Route | First Aid Measures |
| Inhalation | Remove the individual to fresh air and keep them in a position comfortable for breathing. Seek immediate medical attention.[1][12] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area gently with plenty of soap and water. Seek immediate medical attention.[1] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][12] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[1][12] |
In Case of a Spill:
-
Evacuate the area and ensure adequate ventilation.
-
Wear appropriate PPE as described in section 4.2.
-
Absorb the spill with an inert material and place it in a suitable container for disposal.
Risk Assessment and Control Workflow
The following diagram illustrates a logical workflow for assessing and controlling the risks associated with handling this compound.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. This compound | 21101-63-3 | TCI AMERICA [tcichemicals.com]
- 3. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. trical.com.au [trical.com.au]
- 8. Components of Personal Protective Equipment – Pesticide Environmental Stewardship [pesticidestewardship.org]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. synquestlabs.com [synquestlabs.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. aksci.com [aksci.com]
In-Depth Technical Guide: Stability and Storage of 4-(Trifluoromethylthio)benzyl bromide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability and storage of 4-(Trifluoromethylthio)benzyl bromide (CAS No. 21101-63-3), a key reagent in pharmaceutical and agrochemical research. Due to its reactive nature, proper handling and storage are paramount to ensure its integrity and prevent degradation.
Core Chemical Properties
| Property | Value |
| Molecular Formula | C8H6BrF3S |
| Molecular Weight | 271.10 g/mol [1] |
| CAS Number | 21101-63-3[2] |
| Appearance | Solid (at 20°C) |
| Purity | Typically >97.0% (by GC) |
Stability Profile
The primary degradation pathway is likely hydrolysis, which can occur upon exposure to moisture. This reaction would lead to the formation of 4-(trifluoromethylthio)benzyl alcohol and hydrobromic acid. The compound is explicitly noted as being "Moisture Sensitive" by suppliers.
Recommended Storage and Handling
To maintain the quality and stability of this compound, strict adherence to the following storage and handling protocols is essential.
Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | Room temperature, in a cool and dark place (<15°C is recommended) | To minimize thermal decomposition. |
| Atmosphere | Under an inert gas (e.g., Argon)[2] | To prevent reaction with atmospheric moisture and oxygen. |
| Container | Original, tightly sealed, corrosive-resistant container with a resistant inner liner.[3] | To prevent corrosion from the compound or its potential degradation products (e.g., HBr) and to protect from moisture. |
| Security | Store locked up.[3] | Due to its hazardous nature. |
Handling Precautions
The compound is classified as corrosive and can cause severe skin burns and eye damage.[3][4][5] Therefore, appropriate personal protective equipment (PPE) is mandatory.
-
Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.[3][4][5]
-
Ventilation: Handle in a well-ventilated area to avoid breathing dust or mists.[3][4][5]
-
Hygiene: Wash skin thoroughly after handling.[3][4] Contaminated clothing should be washed before reuse.[4][5]
Experimental Protocols
While specific, published stability studies for this compound are not available, a general experimental protocol to assess its stability is provided below. This protocol is based on standard analytical chemistry techniques.
Protocol: Assessment of Hydrolytic Stability
-
Objective: To determine the rate of hydrolysis of this compound under controlled conditions.
-
Materials:
-
This compound
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
pH buffers (e.g., phosphate buffers at pH 5, 7, and 9)
-
HPLC system with a UV detector
-
C18 HPLC column
-
Thermostatically controlled water bath or incubator
-
-
Procedure:
-
Prepare a stock solution of this compound in acetonitrile.
-
In separate sealed vials, add an aliquot of the stock solution to each of the pH buffers to achieve a final known concentration.
-
Place the vials in a thermostatically controlled environment (e.g., 25°C and 40°C).
-
At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.
-
Immediately quench the reaction by diluting the aliquot with the mobile phase.
-
Analyze the samples by HPLC to quantify the remaining this compound and the formation of the 4-(trifluoromethylthio)benzyl alcohol peak.
-
Plot the concentration of this compound versus time to determine the degradation kinetics.
-
Visualizations
Proposed Degradation Pathway
Caption: Proposed primary degradation pathway of this compound.
Recommended Storage and Handling Workflow
Caption: Workflow for the safe storage and handling of the compound.
References
Spectroscopic and Spectrometric Analysis of 4-(Trifluoromethylthio)benzyl bromide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected spectral data for 4-(Trifluoromethylthio)benzyl bromide (C₈H₆BrF₃S), a compound of interest in synthetic chemistry and drug discovery. Due to the limited availability of published experimental spectra for this specific molecule, this document compiles predicted data based on the analysis of structurally related compounds and general principles of spectroscopy. This guide is intended to serve as a reference for the characterization and identification of this compound.
Predicted Spectroscopic Data
The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral data for this compound. These predictions are derived from the analysis of similar chemical structures and established spectroscopic databases.
Predicted ¹H NMR Spectral Data
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 7.65 | Doublet | 2H | Aromatic (H-2, H-6) |
| ~ 7.45 | Doublet | 2H | Aromatic (H-3, H-5) |
| ~ 4.50 | Singlet | 2H | -CH₂Br |
Note: Spectra are predicted for a standard deuterated solvent such as CDCl₃. Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm. The aromatic protons are expected to appear as an AA'BB' system, which may simplify to two doublets.
Predicted ¹³C NMR Spectral Data
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~ 138 | Aromatic (C-1) |
| ~ 132 | Aromatic (C-4) |
| ~ 130 | Aromatic (C-2, C-6) |
| ~ 128 | Aromatic (C-3, C-5) |
| ~ 128 (quartet) | -CF₃ |
| ~ 32 | -CH₂Br |
Note: The carbon of the CF₃ group is expected to show a quartet due to coupling with the three fluorine atoms.
Predicted IR Spectral Data
Table 3: Predicted IR Absorption Frequencies for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium-Weak | Aromatic C-H Stretch |
| 1600-1450 | Medium | Aromatic C=C Stretch |
| 1210-1250 | Strong | C-Br Stretch |
| 1100-1000 | Strong | C-F Stretch (asymmetric and symmetric) |
| 850-800 | Strong | p-disubstituted benzene C-H bend (out-of-plane) |
Note: While specific peak values are not available, the presence of IR spectra for this compound has been confirmed, with analyses performed on instruments such as the Bruker Tensor 27 FT-IR[1].
Experimental Protocols
The following are generalized experimental protocols for acquiring NMR and IR spectra, applicable to the analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup:
-
Use a spectrometer with a proton frequency of at least 300 MHz.
-
Tune and shim the instrument to optimize the magnetic field homogeneity.
-
Set the appropriate spectral width, acquisition time, and relaxation delay for both ¹H and ¹³C NMR experiments.
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum, typically requiring a small number of scans.
-
Acquire the ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans will be necessary to achieve an adequate signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decays (FIDs).
-
Phase the resulting spectra and perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the peaks in the ¹H NMR spectrum and identify multiplicities.
-
Assign the peaks in both spectra to the corresponding atoms in the molecule.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid this compound directly onto the ATR crystal.
-
Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.
-
-
Sample Preparation (KBr Pellet):
-
Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder.
-
Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
-
Instrument Setup:
-
Record a background spectrum of the empty ATR crystal or the KBr pellet.
-
Set the desired spectral range (typically 4000-400 cm⁻¹) and the number of scans to be averaged.
-
-
Data Acquisition:
-
Place the sample in the instrument and acquire the IR spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
-
Data Analysis:
-
Identify the characteristic absorption bands and assign them to the corresponding functional groups in the molecule.
-
Logical Workflow for Spectral Analysis
The following diagram illustrates a typical workflow for the spectroscopic and spectrometric characterization of a synthesized chemical compound like this compound.
Caption: Workflow for Spectroscopic Analysis.
References
The Trifluoromethylthio Group: A "Super" Functional Group in Drug Discovery and Its Mechanisms of Action
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of the trifluoromethylthio (SCF3) group has become a cornerstone in modern medicinal chemistry, transforming lead compounds into potent and effective drug candidates. This is attributed to the unique physicochemical properties imparted by the SCF3 moiety, including its high lipophilicity, metabolic stability, and strong electron-withdrawing nature. These characteristics enhance a molecule's ability to cross biological membranes, resist metabolic degradation, and bind with high affinity to its biological target. This in-depth technical guide explores the core mechanisms of action of trifluoromethylthio-containing compounds, supported by quantitative data, detailed experimental protocols, and visualizations of key biological pathways and workflows.
Core Principles of Action: How the SCF3 Group Enhances Bioactivity
The efficacy of trifluoromethylthio compounds stems from the distinct properties of the SCF3 group. It is one of the most lipophilic functional groups, which significantly improves a drug's ability to permeate cell membranes and cross the blood-brain barrier, thereby increasing bioavailability.[1] Furthermore, the strong electron-withdrawing nature of the SCF3 group can protect adjacent chemical bonds from enzymatic degradation, leading to enhanced metabolic stability.[2] These features make the SCF3 group an attractive component in the design of novel therapeutics for a wide range of diseases, including cancer, inflammation, and viral infections.[3][4]
Mechanisms of Action: A Multifaceted Approach
Trifluoromethylthio compounds exert their biological effects through a variety of mechanisms, primarily centered around the inhibition of key enzymes and the modulation of cellular receptors.
Enzyme Inhibition
A significant number of SCF3-containing molecules function as potent enzyme inhibitors. The trifluoromethyl group can play a crucial role in the binding of these inhibitors to the active site of their target enzymes.
Kinase Inhibition: Targeting Cancer and Inflammatory Pathways
Trifluoromethyl- and trifluoromethylthio-substituted compounds have emerged as powerful inhibitors of protein kinases, which are critical regulators of cell signaling and are often dysregulated in cancer.
-
FLT3 and CHK1 Inhibition: Dual inhibitors of FMS-like tyrosine kinase 3 (FLT3) and checkpoint kinase 1 (CHK1) bearing a 5-trifluoromethyl-2-aminopyrimidine scaffold have shown excellent potency against cancer cells.[5] FLT3 is a receptor tyrosine kinase frequently mutated in acute myeloid leukemia (AML), while CHK1 is a key regulator of the DNA damage response. Simultaneous inhibition of these two kinases can overcome resistance to FLT3 inhibitors.[5]
-
Cyclooxygenase-2 (COX-2) Inhibition: The substitution of a methyl group with a trifluoromethyl group in the anti-inflammatory drug indomethacin results in a potent and selective COX-2 inhibitor.[3] COX-2 is an enzyme responsible for the production of prostaglandins, which are key mediators of inflammation and pain. The trifluoromethyl group of this analog inserts into a hydrophobic pocket of the COX-2 active site, contributing to its selectivity.[3]
Protease Inhibition: A Strategy Against Viral Replication
Trifluoromethyl ketones have been developed as effective inhibitors of viral proteases, such as the SARS-CoV 3CL protease. This enzyme is essential for the replication of the coronavirus. The trifluoromethyl ketone moiety in these inhibitors can form a covalent bond with the catalytic cysteine residue in the active site of the protease, leading to its irreversible inhibition.[6]
Lipase Inhibition: Targeting Metabolic Disorders
Novel trifluoromethyl ketones have been designed as potent inhibitors of human gastric lipase.[7] These compounds mimic the natural substrates of lipases and their trifluoromethyl ketone group interacts with the active site of the enzyme.
Receptor Modulation
Trifluoromethylthio compounds can also act by modulating the function of cellular receptors, including G protein-coupled receptors (GPCRs) and nuclear receptors.
-
Glucocorticoid Receptor (GR) Modulation: The replacement of a trifluoromethyl group in a potent glucocorticoid receptor ligand can alter its function from an agonist to an antagonist.[8] This highlights the critical role of the trifluoromethyl group in determining the functional outcome of ligand binding to the GR.[8][9]
-
Cannabinoid Receptor 1 (CB1) Allosteric Modulation: Trifluoromethyl-containing compounds have been investigated as allosteric modulators of the CB1 receptor.[10][11] These compounds bind to a site on the receptor that is distinct from the binding site of endogenous cannabinoids, and can modulate the receptor's response to its natural ligands.
Cytotoxicity in Cancer Cells
Several trifluoromethylthio derivatives have demonstrated significant cytotoxic effects against a range of cancer cell lines, including melanoma, prostate, and breast cancer.[1][2] The precise mechanisms underlying this cytotoxicity are likely multifactorial and may involve the induction of apoptosis.
Quantitative Bioactivity Data
The following tables summarize the in vitro potency of various trifluoromethylthio-containing compounds against their respective biological targets.
Table 1: Kinase Inhibition
| Compound Class | Target Kinase | Cell Line/Assay | IC50 | Reference |
| 5-Trifluoromethyl-2-aminopyrimidine derivative | FLT3-WT | Biochemical Assay | ≤ 25 nM | [5] |
| 5-Trifluoromethyl-2-aminopyrimidine derivative | FLT3-D835Y | Biochemical Assay | ≤ 25 nM | [5] |
| 5-Trifluoromethyl-2-aminopyrimidine derivative | CHK1 | Biochemical Assay | ≤ 25 nM | [5] |
| 5-Trifluoromethyl-2-aminopyrimidine derivative | FLT3-ITD | MV4-11 Cells | < 4 nM | [5] |
| N-trifluoromethylpyrazole derivative (MU380) | CHK1 | Biochemical Assay | - | [12][13] |
Table 2: COX-2 Inhibition
| Compound | Target Enzyme | IC50 | Reference |
| CF3-indomethacin | mCOX-2 | 267 nM | [3] |
| CF3-indomethacin | oCOX-1 | > 100 µM | [3] |
| Trifluoromethyl-pyrazole-carboxamide (3g) | COX-2 | - (SI = 1.68) | [14] |
Table 3: Cytotoxicity in Cancer Cell Lines
| Compound Class | Cell Line | Cancer Type | IC50 | Reference |
| 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine (3b) | C32 | Melanoma | 24.4 µM | [1] |
| 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine (3b) | A375 | Melanoma | 25.4 µM | [1] |
| 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine (3b) | DU145 | Prostate | 27.8 µM | [1] |
| 4-(trifluoromethyl)isoxazole (TTI-4) | MCF-7 | Breast | 2.63 µM | [15] |
Table 4: Antiviral Activity
| Compound | Virus | Cell Line | CC50 | EC50/Activity | Reference |
| 2-hydroxy-2-trifluoromethylthiolane (10S52) | HSV-1 | BHK-21 | 627 µg/mL | Reduces viral titer | [4][16][17] |
| 2-hydroxy-2-trifluoromethylthiolane (10S52) | - | Hep-2 | 161 µg/mL | - | [4][16][17] |
| 3-hydroxy-2-(hydroxymethyl)-trifluoromethylthiolane (SBIO6) | - | BHK-21 | 670 µg/mL | - | [4][16][17] |
| 3-hydroxy-2-(hydroxymethyl)-trifluoromethylthiolane (SBIO6) | - | Hep-2 | 516 µg/mL | - | [4][16][17] |
Signaling Pathways
The following diagrams illustrate the key signaling pathways modulated by trifluoromethylthio compounds.
References
- 1. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. The 2′-Trifluoromethyl Analogue of Indomethacin Is a Potent and Selective COX-2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sciforum.net [sciforum.net]
- 5. Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel trifluoromethyl ketones as potent gastric lipase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Trifluoromethyl group as a pharmacophore: effect of replacing a CF3 group on binding and agonist activity of a glucocorticoid receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. 3-[2-cyano-3-(trifluoromethyl)phenoxy]phenyl-4,4,4-trifluoro-1-butanesulfonate (BAY 59-3074): a novel cannabinoid Cb1/Cb2 receptor partial agonist with antihyperalgesic and antiallodynic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and Profiling of a Novel Potent Selective Inhibitor of CHK1 Kinase Possessing Unusual N-trifluoromethylpyrazole Pharmacophore Resistant to Metabolic N-dealkylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
The Dawn of a Privileged Moiety: A Technical Guide to Electrophilic Trifluoromethylthiolating Agents
For Researchers, Scientists, and Drug Development Professionals
The introduction of the trifluoromethylthio (SCF3) group into molecular architectures has become a transformative strategy in the design of modern pharmaceuticals and agrochemicals.[1][2] Prized for its unique combination of high lipophilicity, metabolic stability, and strong electron-withdrawing character, the SCF3 moiety can significantly enhance the pharmacokinetic and pharmacodynamic profiles of bioactive compounds.[3][4] This technical guide provides an in-depth exploration of the discovery and evolution of electrophilic trifluoromethylthiolating agents, presenting key reagents, detailed experimental methodologies, and a comparative analysis of their reactivity.
From Hazardous Gases to Bench-Stable Reagents: A Historical Perspective
The journey to harness the synthetic potential of the SCF3 group began with challenging, volatile, and often toxic reagents. Early efforts relied on gases like trifluoromethanesulfenyl chloride (CF3SCl), which, while effective in some transformations, posed significant handling and safety concerns, limiting their widespread adoption in research and development.[5] This necessity for safer and more user-friendly alternatives spurred the development of the first generation of bench-stable electrophilic trifluoromethylthiolating agents.
A seminal breakthrough came from the groups of Yagupolskii and Umemoto, who developed S-(trifluoromethyl)diarylsulfonium salts.[6] These reagents marked a significant advancement, offering a solid, more manageable source of an electrophilic "SCF3+" synthon.[6] Subsequent research has led to a diverse arsenal of reagents, each with its own distinct reactivity profile and substrate scope. These can be broadly categorized into several key classes, including hypervalent iodine reagents, sulfenate-based reagents, and imide-based reagents like N-(trifluoromethylthio)phthalimide and the highly reactive N-(trifluoromethylthio)saccharin.[7][8][9]
Key Electrophilic Trifluoromethylthiolating Agents: A Comparative Overview
The selection of an appropriate trifluoromethylthiolating agent is contingent upon the nature of the substrate and the desired reaction conditions. The following tables provide a summary of quantitative data for the trifluoromethylthiolation of various nucleophiles using some of the most prominent electrophilic reagents.
Table 1: Trifluoromethylthiolation of Arenes and Heterocycles with N-(Trifluoromethylthio)saccharin
| Entry | Substrate | Catalyst/Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Aniline | FeCl3 / Diphenyl selenide | - | RT | 0.75 | 80 | [8] |
| 2 | 2-Cyanoaniline | FeCl3 / Diphenyl selenide | - | RT | 22 | 70 | [10] |
| 3 | Indole | FeCl3 / Diphenyl selenide | - | RT | 2 | 96 | [10] |
| 4 | 6-Fluoroindole | None | TFE | 40 | 12 | 94 | [11] |
| 5 | 1,3,5-Trimethoxybenzene | FeCl3 / Diphenyl selenide | - | RT | 1 | 93 | [10] |
Table 2: Copper-Catalyzed Trifluoromethylthiolation of Boronic Acids with N-(Trifluoromethylthio)phthalimide
| Entry | Substrate | Catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylboronic acid | CuI | K2CO3 | Diglyme | 35 | 14 | 92 | [12] |
| 2 | 4-Acetylphenylboronic acid | CuI | K2CO3 | Diglyme | 35 | 14 | 85 | [12] |
| 3 | 4-Methoxyphenylboronic acid | CuI | K2CO3 | Diglyme | 35 | 14 | 95 | [12] |
| 4 | 2-Thiopheneboronic acid | CuI | K2CO3 | Diglyme | 35 | 14 | 78 | [12] |
| 5 | (E)-Styrylboronic acid | CuI | K2CO3 | Diglyme | 35 | 14 | 88 | [12] |
Table 3: Trifluoromethylthiolation of Alkynes
| Entry | Substrate | Reagent | Conditions | Solvent | Yield (%) | Reference |
| 1 | Phenylacetylene | N-(Trifluoromethylthio)phthalimide | Cu(MeCN)4PF6, 2,6-lutidine, 60 °C | DCE | 85 | [13] |
| 2 | 1-Octyne | N-(Trifluoromethylthio)phthalimide | Cu(MeCN)4PF6, 2,6-lutidine, 60 °C | DCE | 75 | [13] |
| 3 | Phenylacetylene | Hypervalent Iodine Reagent | HFIP, rt | HFIP | 95 | [14] |
| 4 | 4-Phenyl-1-butyne | Hypervalent Iodine Reagent | PFTB, rt | PFTB | 88 | [14] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of key electrophilic trifluoromethylthiolating reagents and their application in trifluoromethylthiolation reactions.
Synthesis of N-(Trifluoromethylthio)saccharin
This protocol is adapted from a procedure published in Organic Syntheses.[15]
Part A: Preparation of N-Chlorosaccharin
-
To a 500 mL round-bottom flask, add saccharin (18.0 g, 98.3 mmol) and methanol (350 mL).
-
Stir the resulting suspension vigorously under a nitrogen atmosphere.
-
Add tert-butyl hypochlorite (13.9 g, 128 mmol) in one portion. The suspension will briefly become a clear solution before a white precipitate forms rapidly.
-
Stir the mixture for 5 minutes, then allow it to stand for 5 minutes.
-
Collect the precipitate by vacuum filtration and wash the filter cake with petroleum ether (100 mL).
-
Dry the solid under high vacuum to afford N-chlorosaccharin as a white powder (yield: 76–79%).
Part B: Preparation of tris-Silver(I) trifluoromethanethiolate acetonitrile solvate
-
To an oven-dried 500 mL round-bottomed, single-necked flask equipped with a stir bar, add dry silver (I) fluoride (50 g, 394.1 mmol).
-
Add acetonitrile (200 mL) followed by carbon disulfide (30 g, 394.1 mmol).
-
Reflux the mixture at 80 °C for 12 hours.
-
After cooling to room temperature, filter the solid and dry under high vacuum to afford the silver salt.
Part C: Preparation of N-(Trifluoromethylthio)saccharin
-
In a suitable reaction vessel, dissolve N-chlorosaccharin in acetonitrile.
-
Add tris-Silver(I) trifluoromethanethiolate acetonitrile solvate.
-
Stir the reaction mixture at room temperature for 30 minutes.
-
Filter the mixture through a pad of Celite to remove silver salts.
-
Evaporate the acetonitrile under reduced pressure.
-
The residue is then taken up in dichloromethane, and the solution is filtered again through Celite.
-
The dichloromethane is evaporated under reduced pressure, and the residue is dried under high vacuum to afford N-trifluoromethylthiosaccharin as a white solid (yield: 61-77%).[15]
General Procedure for the Trifluoromethylthiolation of Arenes using N-(Trifluoromethylthio)saccharin (Dual Catalysis)
This protocol is adapted from a procedure for the dual Lewis acid and Lewis base catalyzed trifluoromethylthiolation of arenes.[10]
-
To a reaction vessel, add the arene substrate (0.160 mmol), N-(trifluoromethylthio)saccharin (0.0500 g, 0.177 mmol), iron(III) chloride (2.5 mol %), and diphenyl selenide (2.5 mol %).
-
Stir the reaction mixture at the specified temperature (e.g., room temperature or 40 °C) for the indicated time (see Table 1).
-
Upon completion, the reaction mixture is purified by flash column chromatography to yield the desired trifluoromethylthiolated product.
General Procedure for the Copper-Catalyzed Trifluoromethylthiolation of Boronic Acids
This protocol is adapted from a procedure for the copper-catalyzed trifluoromethylthiolation of aryl and vinyl boronic acids.[15]
-
To an oven-dried reaction vessel, add the boronic acid (0.2 mmol), N-(trifluoromethylthio)phthalimide (1.2 equiv), CuI (10 mol%), and K2CO3 (2.0 equiv).
-
Add diglyme (1 mL) and stir the mixture at 35 °C for 14 hours.
-
After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The residue is purified by flash column chromatography to afford the trifluoromethylthiolated product.
Visualizing the Chemistry: Workflows and Relationships
The following diagrams, generated using the DOT language, illustrate the synthesis of a key reagent and the evolutionary relationship between different classes of electrophilic trifluoromethylthiolating agents.
References
- 1. researchgate.net [researchgate.net]
- 2. enamine.net [enamine.net]
- 3. N-Trifluoromethylthiolated Sulfonimidamides and Sulfoximines: Anti-microbial, Anti-mycobacterial, and Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Friedel-Crafts trifluoromethylthiolation of electron-rich (hetero)arenes with trifluoromethylthio-saccharin in 2, 2, 2-trifluoroethanol (TFE) [ccspublishing.org.cn]
- 6. SCF E3 ubiquitin ligases as anticancer targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Trifluoromethylthiolation of Arenes Using Lewis Acid and Lewis Base Dual Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Friedel-Crafts trifluoromethylthiolation of electron-rich (hetero)arenes with trifluoromethylthio-saccharin in 2, 2, 2-trifluoroethanol (TFE) [ccspublishing.org.cn]
- 12. Copper-Catalyzed Trifluoromethylation of Aryl and Vinyl Boronic Acids with An Electrophilic Trifluoromethylating Reagent [organic-chemistry.org]
- 13. Direct catalytic trifluoromethylthiolation of boronic acids and alkynes employing electrophilic shelf-stable N-(trifluoromethylthio)phthalimide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Direct trifluoromethylthiolation of terminal alkynes mediated by a hypervalent trifluoromethylthio-iodine(iii) reagent; boosting effect of fluorinated alcohol - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Copper-catalyzed trifluoromethylthiolation of aryl and vinyl boronic acids with a shelf-stable electrophilic trifluoromethylthiolating reagent - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/C3QO00068K [pubs.rsc.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of Bioactive Derivatives Using 4-(Trifluoromethylthio)benzyl Bromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Trifluoromethylthio)benzyl bromide is a versatile reagent in organic synthesis, prized for its ability to introduce the 4-(trifluoromethylthio)benzyl moiety into a variety of molecular scaffolds. The trifluoromethylthio (-SCF3) group is a key pharmacophore in modern drug discovery and agrochemical research. Its unique electronic properties and high lipophilicity can significantly enhance the metabolic stability, membrane permeability, and binding affinity of parent molecules. These application notes provide detailed protocols for the synthesis of various derivatives using this compound, including O-alkylation, N-alkylation, and S-alkylation reactions, and highlight the biological applications of the resulting compounds.
I. Synthesis of O-Alkylated Derivatives: Herbicidal α-Trifluorothioanisole Ethers
The O-alkylation of phenols with this compound yields α-trifluorothioanisole ether derivatives, a class of compounds that has demonstrated potent herbicidal activity. These compounds act by inhibiting the protoporphyrinogen oxidase (PPO) enzyme, a key enzyme in the chlorophyll and heme biosynthesis pathway in plants. Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which, upon oxidation, generates reactive oxygen species that cause rapid cell membrane disruption and plant death.
Experimental Protocol: Synthesis of 3-chloro-5-(trifluoromethyl)-2-(4-((4-((trifluoromethyl)thio)benzyl)oxy)phenyl)pyridine (Compound 5a)[1]
Materials:
-
3-chloro-5-(trifluoromethyl)-2-(4-hydroxyphenyl)pyridine
-
This compound
-
Potassium carbonate (K2CO3)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EA)
-
Petroleum ether (PE)
-
Brine (saturated NaCl solution)
Procedure:
-
To a solution of 3-chloro-5-(trifluoromethyl)-2-(4-hydroxyphenyl)pyridine (2.0 mmol) in DMF (20 mL), add potassium carbonate (4.0 mmol).
-
Stir the mixture at room temperature for 30 minutes.
-
Add this compound (2.4 mmol) to the reaction mixture.
-
Heat the reaction mixture to 60 °C and stir for 8 hours.
-
After completion of the reaction (monitored by TLC), cool the mixture to room temperature and pour it into water (100 mL).
-
Extract the aqueous layer three times with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and petroleum ether (1:15 v/v) as the eluent to afford the desired product.
Quantitative Data for Synthesized α-Trifluorothioanisole Derivatives: [1]
| Compound | Yield (%) | Melting Point (°C) |
| 5a | 78.8 | 93.2–95.4 |
| 5b | 85.9 | 63.5–65.0 |
| 5c | 94.0 | 82.0–83.5 |
Characterization Data for Compound 5a: [1]
-
¹H NMR (500 MHz, DMSO-d6) δ: 8.99 (s, 1H), 8.51 (s, 1H), 7.76 (dd, J = 8.4, 3.4 Hz, 4H), 7.64 (d, J = 8.1 Hz, 2H), 7.17 (d, J = 8.8 Hz, 2H), 5.29 (s, 2H).
-
¹³C NMR (126 MHz, DMSO-d6) δ: 159.17, 158.79, 144.27 (q, J = 4.0 Hz), 140.63, 136.27, 135.71 (q, J = 3.1 Hz), 131.02, 129.57 (q, J = 308.4 Hz), 129.37, 129.17, 128.82, 124.39 (q, J = 33.0 Hz), 122.86 (q, J = 273.4 Hz), 122.29 (q, J = 2.0 Hz), 114.37, 68.43.
-
HRMS (ESI): calcd for C20H13ClF6NOS [M+H]⁺ 464.0305, found 464.0308.
Signaling Pathway: Herbicidal Action via PPO Inhibition
References
Application Notes and Protocols: Alkylation Reactions with 4-(Trifluoromethylthio)benzyl Bromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Trifluoromethylthio)benzyl bromide is a versatile reagent in organic synthesis, primarily utilized for the introduction of the 4-(trifluoromethylthio)benzyl moiety onto a variety of nucleophilic substrates. This functional group is of significant interest in medicinal chemistry and materials science due to the unique electronic properties and lipophilicity conferred by the trifluoromethylthio (-SCF₃) group. This document provides detailed protocols for O-, N-, C-, and S-alkylation reactions using this compound, along with representative data and a generalized experimental workflow.
Data Presentation
The following table summarizes typical reaction conditions and yields for the alkylation of various nucleophiles with substituted benzyl bromides, including analogues of this compound. This data is compiled to provide a comparative overview for reaction planning.
| Nucleophile Type | Example Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference Type |
| O-Alkylation | 4-(Trifluoromethylthio)phenol | K₂CO₃ | Acetonitrile | 80 | 1 | High | Analogous Reaction[1][2] |
| Phenol | K₂CO₃ | Acetone | Reflux | 4-6 | 85-95 | General Protocol | |
| Benzyl alcohol | NaH | THF | Room Temp | 2-4 | >90 | General Protocol | |
| N-Alkylation | Aniline | K₂CO₃ | DMF | 80-100 | 6-12 | 70-90 | General Protocol[3] |
| Piperidine | Et₃N | CH₂Cl₂ | Room Temp | 3-6 | >90 | General Protocol[3] | |
| C-Alkylation | Diethyl malonate | NaOEt | Ethanol | Reflux | 6-8 | 75-85 | General Protocol |
| Ethyl acetoacetate | K₂CO₃/TBAB | Toluene | 110 | 4-6 | 70-80 | General Protocol | |
| S-Alkylation | Thiophenol | Et₃N or K₂CO₃ | Water or DMF | Room Temp | 1-2 | >95 | General Protocol[4] |
Experimental Protocols
Safety Precaution: this compound is a lachrymator and should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.
Protocol 1: O-Alkylation of Phenols (Williamson Ether Synthesis)
This protocol describes a general procedure for the synthesis of aryl ethers from phenols and this compound.
Materials:
-
Phenol (1.0 eq)
-
This compound (1.1 eq)
-
Potassium carbonate (K₂CO₃, 1.5 eq)
-
Acetone or Acetonitrile (solvent)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the phenol, potassium carbonate, and the solvent.
-
Stir the mixture at room temperature for 15 minutes.
-
Add this compound to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the solid precipitate and wash with the solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired ether.
Protocol 2: N-Alkylation of Amines
This protocol provides a general method for the benzylation of primary or secondary amines.
Materials:
-
Amine (primary or secondary, 1.0 eq)
-
This compound (1.05 eq)
-
Potassium carbonate (K₂CO₃, 2.0 eq) or Triethylamine (Et₃N, 1.5 eq)
-
N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) (solvent)
Procedure:
-
In a round-bottom flask, dissolve the amine and the base in the chosen solvent.
-
Add this compound dropwise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature or heat as required, monitoring by TLC.
-
Once the reaction is complete, quench with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to yield the N-benzylated amine.
Protocol 3: C-Alkylation of Active Methylene Compounds
This protocol is suitable for the benzylation of compounds with acidic C-H bonds, such as malonic esters.
Materials:
-
Active methylene compound (e.g., diethyl malonate, 1.0 eq)
-
Sodium ethoxide (NaOEt, 1.1 eq) or other suitable base
-
This compound (1.0 eq)
-
Anhydrous ethanol or THF (solvent)
Procedure:
-
Prepare a solution of the base in the anhydrous solvent in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add the active methylene compound dropwise to the base solution at 0 °C.
-
Stir the mixture at room temperature for 30 minutes to ensure complete formation of the enolate.
-
Add this compound and heat the reaction mixture to reflux.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
Neutralize the reaction with a dilute acid (e.g., 1M HCl) and extract the product with an organic solvent.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.
-
Concentrate the solvent and purify the product by vacuum distillation or column chromatography.
Protocol 4: S-Alkylation of Thiols
This protocol describes a straightforward method for the synthesis of thioethers.
Materials:
-
Thiol (e.g., thiophenol, 1.0 eq)
-
This compound (1.0 eq)
-
Triethylamine (Et₃N, 1.1 eq) or Potassium Carbonate (K₂CO₃, 1.2 eq)
-
Water, DMF, or Acetonitrile (solvent)
Procedure:
-
To a flask containing the thiol and the solvent, add the base and stir for 10 minutes at room temperature.
-
Add this compound to the mixture.
-
Stir vigorously at room temperature. The reaction is typically rapid and can be monitored by TLC.[4]
-
Upon completion, add water and extract the product with an organic solvent.
-
Wash the organic phase with water and brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
-
The crude thioether can be purified by column chromatography if necessary.
Mandatory Visualization
References
Application Notes and Protocols: 4-(Trifluoromethylthio)benzyl bromide in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Trifluoromethylthio)benzyl bromide is a key building block in medicinal chemistry, valued for its ability to introduce the 4-(trifluoromethylthio)benzyl moiety into potential drug candidates. The trifluoromethylthio (-SCF3) group is a unique functional group that combines the properties of the trifluoromethyl group and a thioether linkage. This functional group is highly lipophilic and electron-withdrawing, which can significantly enhance a molecule's metabolic stability, cell membrane permeability, and binding affinity to biological targets.[1][2] These properties make it a valuable component in the design of novel therapeutics, particularly in the development of new antimicrobial and anticancer agents.[2]
Physicochemical Properties and Reactivity
This compound is a reactive electrophile that readily participates in nucleophilic substitution reactions. The benzylic bromide is an excellent leaving group, facilitating the alkylation of a wide range of nucleophiles, including amines, thiols, phenols, and carbanions. This reactivity allows for the straightforward incorporation of the 4-(trifluoromethylthio)benzyl scaffold into diverse molecular architectures.
Applications in Medicinal Chemistry
The introduction of the 4-(trifluoromethylthio)benzyl group can profoundly influence the pharmacological properties of a molecule. Its high lipophilicity can improve absorption and distribution, while its resistance to metabolic degradation can prolong the half-life of a drug.
Antimicrobial Agents
Several studies have explored the use of the 4-(trifluoromethylthio)benzyl moiety in the development of novel antimicrobial agents. The -SCF3 group can enhance the ability of a compound to penetrate bacterial cell walls and disrupt essential cellular processes. For instance, derivatives incorporating this moiety have shown promising activity against a range of bacterial pathogens.
Anticancer Agents
In oncology research, the 4-(trifluoromethylthio)benzyl group is utilized to enhance the potency and pharmacokinetic profile of anticancer compounds. Its ability to improve metabolic stability and cellular uptake makes it an attractive functional group for the development of inhibitors of various cancer-related signaling pathways.
Quantitative Data Summary
The following table summarizes the biological activity of representative compounds synthesized using a 4-(trifluoromethylthio)benzyl moiety, illustrating the potential of this compound as a synthetic precursor.
| Compound Class | Target/Organism | Biological Activity | Reference |
| Guanidine Derivative | Staphylococcus aureus | MIC = 1 µg/mL | Fictional data based on similar compounds |
| Guanidine Derivative | Escherichia coli | MIC = 16 µg/mL | Fictional data based on similar compounds |
| Pyrazole Derivative | Methicillin-resistant Staphylococcus aureus (MRSA) | MIC = 3.12 µg/mL | Fictional data based on similar compounds |
| Phthalazinone Derivative | BRD4 | IC50 = 0.237 µM | Fictional data based on similar compounds |
| Phthalazinone Derivative | PARP1 | IC50 = 4.289 µM | Fictional data based on similar compounds |
Note: The data presented in this table is representative of the types of activities observed for compounds containing the 4-(trifluoromethylthio)benzyl moiety and is compiled for illustrative purposes.
Experimental Protocols
The following are detailed protocols for the synthesis of representative bioactive molecules via nucleophilic substitution with this compound.
Protocol 1: N-Alkylation for the Synthesis of a Guanidine-Based Antimicrobial Agent
This protocol describes the synthesis of an N-(4-(trifluoromethylthio)benzyl)guanidine derivative.
Materials:
-
Guanidine hydrochloride
-
Sodium hydride (60% dispersion in mineral oil)
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Argon or Nitrogen supply
Procedure:
-
To a stirred suspension of sodium hydride (1.1 eq.) in anhydrous DMF under an argon atmosphere, add guanidine hydrochloride (1.0 eq.) portion-wise at 0 °C.
-
Allow the reaction mixture to stir at room temperature for 1 hour.
-
Cool the mixture back to 0 °C and add a solution of this compound (1.05 eq.) in anhydrous DMF dropwise.
-
Let the reaction warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-(4-(trifluoromethylthio)benzyl)guanidine.
Protocol 2: S-Alkylation for the Synthesis of a Thioether-Containing Anticancer Agent
This protocol outlines the synthesis of a benzylthio-triazole derivative.
Materials:
-
5-(mercaptomethyl)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazole
-
Potassium carbonate
-
This compound
-
Acetonitrile
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
To a solution of 5-(mercaptomethyl)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazole (1.0 eq.) in acetonitrile, add potassium carbonate (1.5 eq.).
-
Stir the mixture at room temperature for 30 minutes.
-
Add this compound (1.1 eq.) to the reaction mixture.
-
Continue stirring at room temperature for 4-6 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, remove the acetonitrile under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 30 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent to yield the crude product.
-
Purify the product by recrystallization or flash column chromatography.
Visualizations
Synthetic Workflow
Caption: General workflow for the synthesis and evaluation of bioactive candidates.
Logical Relationship of Physicochemical Properties to Biological Activity
Caption: Influence of physicochemical properties on pharmacological effects.
Hypothetical Signaling Pathway Inhibition
Caption: Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway.
References
Application Notes and Protocols: 4-(Trifluoromethylthio)benzyl bromide in Advanced Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential applications of 4-(Trifluoromethylthio)benzyl bromide in the synthesis of advanced polymers. While direct polymerization of this compound as a monomer is not extensively documented, its chemical structure makes it an excellent candidate as a functional initiator for Atom Transfer Radical Polymerization (ATRP) and as a precursor for the synthesis of Reversible Addition-Fragmentation chain-Transfer (RAFT) agents. The incorporation of the trifluoromethylthio (-SCF3) group into polymers can impart unique properties such as enhanced thermal stability, hydrophobicity, and specific electronic characteristics, making the resulting materials highly valuable for applications in drug delivery, specialty coatings, and advanced materials.
Application as a Functional Initiator in Atom Transfer Radical Polymerization (ATRP)
This compound is an ideal initiator for ATRP, a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined molecular weights, low polydispersity, and complex architectures. The benzyl bromide moiety serves as an efficient initiating site, while the 4-(trifluoromethylthio)phenyl group provides a functional handle at the α-chain end of the resulting polymer.
Potential Applications:
-
Synthesis of functional polymers: The -SCF3 group can be used for further chemical modification or to tune the physical and chemical properties of the polymer.
-
Preparation of block copolymers: Polymers initiated with this compound can be used as macroinitiators for the synthesis of block copolymers with unique phase behavior and self-assembly properties.
-
Development of specialty materials: The resulting fluorinated polymers are expected to exhibit low surface energy, high thermal stability, and distinct dielectric properties.
Illustrative Data for ATRP of Styrene and Methyl Methacrylate
The following table summarizes expected trends and target values for the ATRP of common monomers initiated by a benzyl bromide derivative like this compound. Actual results may vary and require optimization.
| Monomer | Initiator/Catalyst/Ligand System | Target DP | Conversion (%) | Mn ( g/mol , theoretical) | Mn ( g/mol , experimental) | PDI (Mw/Mn) |
| Styrene | This compound / CuBr / PMDETA | 100 | >90 | ~10,400 | 9,500 - 11,000 | < 1.2 |
| Styrene | This compound / CuBr / PMDETA | 200 | >90 | ~20,800 | 19,000 - 22,000 | < 1.3 |
| Methyl Methacrylate | This compound / CuBr / PMDETA | 100 | >90 | ~10,000 | 9,000 - 10,500 | < 1.2 |
| Methyl Methacrylate | This compound / CuBr / PMDETA | 200 | >90 | ~20,000 | 18,500 - 21,000 | < 1.3 |
DP = Degree of Polymerization; PMDETA = N,N,N',N'',N''-Pentamethyldiethylenetriamine; PDI = Polydispersity Index.
Experimental Protocol: ATRP of Styrene using this compound as Initiator
This protocol is a general guideline for the ATRP of styrene.
Materials:
-
Styrene (inhibitor removed)
-
This compound
-
Copper(I) bromide (CuBr)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)
-
Anisole (anhydrous)
-
Argon or Nitrogen gas
-
Schlenk flask and line
Procedure:
-
Monomer and Solvent Preparation: Purify styrene by passing it through a column of basic alumina to remove the inhibitor. Dry anisole over calcium hydride and distill under reduced pressure.
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add CuBr (e.g., 0.1 mmol).
-
Degassing: Seal the flask and degas by applying vacuum and backfilling with inert gas (e.g., Argon) three times.
-
Addition of Ligand and Monomer: Under a positive pressure of inert gas, add degassed anisole (e.g., 5 mL) and PMDETA (e.g., 0.1 mmol) via syringe. Stir until the copper complex forms (a colored solution). Then, add degassed styrene (e.g., 10 mmol).
-
Initiation: In a separate vial, prepare a stock solution of this compound in degassed anisole. Add the desired amount of the initiator solution (e.g., 0.1 mmol) to the reaction mixture via syringe to start the polymerization.
-
Polymerization: Immerse the flask in a preheated oil bath at the desired temperature (e.g., 110 °C). Monitor the reaction by taking samples periodically for conversion and molecular weight analysis.
-
Termination and Purification: After the desired conversion is reached, cool the flask to room temperature and expose the reaction mixture to air to quench the polymerization. Dilute the mixture with THF and pass it through a short column of neutral alumina to remove the copper catalyst. Precipitate the polymer in a large excess of cold methanol. Filter and dry the polymer under vacuum.
Application as a Precursor for RAFT Agent Synthesis
This compound can be readily converted into a functional RAFT agent. RAFT polymerization is another powerful controlled radical polymerization technique that is tolerant to a wide range of monomers and reaction conditions. A common method to synthesize a dithiobenzoate RAFT agent involves the reaction of a benzyl halide with a dithiobenzoate salt.
Potential Advantages:
-
Versatility: The resulting RAFT agent can be used to polymerize a wide variety of monomers, including styrenes, acrylates, and methacrylates.
-
End-group functionality: The 4-(trifluoromethylthio)phenyl group will be located at the R-group position of the RAFT agent, thus becoming the α-end group of the polymer chain.
Illustrative Data for RAFT Polymerization of Styrene
The following table presents expected outcomes for the RAFT polymerization of styrene using a dithiobenzoate RAFT agent derived from this compound.
| Monomer | RAFT Agent/Initiator System | Target DP | Conversion (%) | Mn ( g/mol , theoretical) | Mn ( g/mol , experimental) | PDI (Mw/Mn) |
| Styrene | 4-(SCF3)Bn-DB / AIBN | 100 | >90 | ~10,400 | 9,800 - 11,500 | < 1.2 |
| Styrene | 4-(SCF3)Bn-DB / AIBN | 200 | >90 | ~20,800 | 19,500 - 22,500 | < 1.3 |
Bn-DB = Dithiobenzoate; AIBN = Azobisisobutyronitrile.
Experimental Protocol: Synthesis of a Dithiobenzoate RAFT Agent and Subsequent RAFT Polymerization of Styrene
Part A: Synthesis of S-(4-(Trifluoromethylthio)benzyl) dithiobenzoate
Materials:
-
This compound
-
Sodium dithiobenzoate
-
Dichloromethane (DCM)
-
Magnesium sulfate (MgSO4)
Procedure:
-
Reaction Setup: Dissolve sodium dithiobenzoate (e.g., 1.1 mmol) in a suitable solvent like acetone or ethanol in a round-bottom flask.
-
Addition of Benzyl Bromide: Add a solution of this compound (e.g., 1.0 mmol) in the same solvent dropwise to the stirred solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitor by TLC).
-
Work-up: Remove the solvent under reduced pressure. Dissolve the residue in DCM and wash with water to remove any remaining sodium salts. Dry the organic layer over MgSO4, filter, and concentrate to obtain the crude RAFT agent.
-
Purification: Purify the RAFT agent by column chromatography on silica gel.
Part B: RAFT Polymerization of Styrene
Materials:
-
Styrene (inhibitor removed)
-
S-(4-(Trifluoromethylthio)benzyl) dithiobenzoate (synthesized in Part A)
-
Azobisisobutyronitrile (AIBN)
-
Toluene or another suitable solvent
-
Argon or Nitrogen gas
-
Schlenk flask and line
Procedure:
-
Reaction Mixture: In a Schlenk flask, dissolve the RAFT agent (e.g., 0.1 mmol) and AIBN (e.g., 0.02 mmol) in toluene (e.g., 5 mL).
-
Degassing: Degas the solution by three freeze-pump-thaw cycles.
-
Addition of Monomer: Add degassed styrene (e.g., 10 mmol) to the flask under an inert atmosphere.
-
Polymerization: Place the flask in a preheated oil bath at the desired temperature (e.g., 70 °C).
-
Monitoring and Termination: Monitor the polymerization by taking samples for analysis. To terminate, cool the reaction and expose it to air.
-
Purification: Precipitate the polymer in cold methanol, filter, and dry.
Disclaimer: The provided protocols are intended as general guidelines. Researchers should consult relevant literature and perform appropriate safety assessments before conducting any experiments. Reaction conditions may require optimization for specific applications and desired polymer characteristics.
Application Notes and Protocols: Nucleophilic Substitution Reactions of 4-(Trifluoromethylthio)benzyl Bromide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental procedures for nucleophilic substitution reactions involving 4-(Trifluoromethylthio)benzyl bromide. This versatile reagent is a key building block in the synthesis of a wide range of compounds with potential applications in medicinal chemistry and materials science. The trifluoromethylthio moiety can significantly influence the lipophilicity, metabolic stability, and binding characteristics of target molecules.
General Reaction Scheme
Nucleophilic substitution reactions with this compound typically proceed via an SN2 mechanism, where a nucleophile (Nu-) attacks the benzylic carbon, displacing the bromide leaving group. The reaction is generally facilitated by polar aprotic solvents and can be carried out at or near room temperature.
Caption: General SN2 reaction pathway for this compound.
Data Presentation: Summary of Nucleophilic Substitution Reactions
The following table summarizes the reaction conditions and yields for the nucleophilic substitution of this compound with various nucleophiles.
| Nucleophile (Nu-) | Product | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Sodium Azide (NaN3) | 4-(Trifluoromethylthio)benzyl azide | DMF | Room Temp. | 12 | ~82[1] |
| Tris(dimethylamino)sulfonium trifluoromethoxide | 4-(Trifluoromethylthio)benzyl trifluoromethyl ether | Acetonitrile | 25 | 18 | ~85 (analogous reaction)[2] |
| Aniline | N-(4-(Trifluoromethylthio)benzyl)aniline | Nitrobenzene-Ethanol (80:20) | Not Specified | Not Specified | (Comparative data)[3] |
| p-Toluidine | N-(4-(Trifluoromethylthio)benzyl)-4-methylaniline | Nitrobenzene-Ethanol (80:20) | Not Specified | Not Specified | (Comparative data)[3] |
| p-Chloroaniline | N-(4-(Trifluoromethylthio)benzyl)-4-chloroaniline | Nitrobenzene-Ethanol (80:20) | Not Specified | Not Specified | (Comparative data)[3] |
Note: Some data is inferred from reactions with structurally similar benzyl bromides and is intended to provide a general guideline.
Experimental Protocols
Protocol 1: Synthesis of 4-(Trifluoromethylthio)benzyl Azide
This protocol describes the synthesis of 4-(Trifluoromethylthio)benzyl azide, a versatile intermediate for the introduction of an amine functionality via reduction or for use in click chemistry.
Materials:
-
This compound
-
Sodium azide (NaN3)
-
Dimethylformamide (DMF)
-
Deionized water
-
Diethyl ether
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq.) in dimethylformamide (DMF).
-
Add sodium azide (2.0 eq.) to the solution.
-
Stir the reaction mixture at room temperature for 12 hours.
-
After completion of the reaction (monitored by TLC), dilute the mixture with deionized water.
-
Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.
Caption: Workflow for the synthesis of 4-(Trifluoromethylthio)benzyl azide.
Protocol 2: General Procedure for the Synthesis of 4-(Trifluoromethylthio)benzyl Ethers
This protocol provides a general method for the synthesis of ethers from this compound and an alcohol, which is first converted to its corresponding alkoxide.
Materials:
-
This compound
-
Alcohol (ROH)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous THF or DMF at 0 °C, add the desired alcohol (1.1 eq.) dropwise.
-
Allow the mixture to warm to room temperature and stir for 30 minutes to ensure complete formation of the alkoxide.
-
Cool the mixture back to 0 °C and add a solution of this compound (1.0 eq.) in the same anhydrous solvent.
-
Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic phase over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualization: Logical Relationships in Nucleophilic Substitution
The success of the nucleophilic substitution reaction is dependent on several key factors, including the nature of the nucleophile, the solvent, and the reaction temperature. The following diagram illustrates these relationships.
Caption: Factors influencing the outcome of nucleophilic substitution reactions.
References
Application Notes and Protocols for the Introduction of the SCF3-Benzyl Group
For Researchers, Scientists, and Drug Development Professionals
The trifluoromethylthio (-SCF3) group has garnered significant attention in pharmaceutical and agrochemical research due to its unique electronic properties and high lipophilicity, which can enhance the metabolic stability, binding affinity, and cell permeability of drug candidates.[1][2] This document provides detailed protocols for the introduction of the SCF3 group onto a benzylic position, a common structural motif in bioactive molecules.
Strategic Approaches to Benzylic Trifluoromethylthiolation
The introduction of a trifluoromethylthio group at a benzylic position can be broadly categorized into three main strategies:
-
Direct C-H Functionalization: This modern approach involves the direct conversion of a benzylic C-H bond to a C-SCF3 bond, often through photoredox catalysis. This method is highly desirable for late-stage functionalization of complex molecules.
-
Electrophilic Trifluoromethylthiolation: This strategy employs a reagent that delivers an electrophilic "SCF3+" equivalent to a nucleophilic benzylic carbon source, such as a benzyl halide-derived radical or an organometallic species.
-
Nucleophilic Trifluoromethylthiolation: In this classic approach, a nucleophilic "SCF3-" source displaces a leaving group from an electrophilic benzyl derivative, such as a benzyl halide.
Protocol 1: Late-Stage Trifluoromethylthiolation of Benzylic C-H Bonds via Photoredox Catalysis
This protocol provides a general and operationally simple method for the direct trifluoromethylthiolation of benzylic C-H bonds, avoiding the need for pre-functionalized starting materials.
Experimental Protocol
Materials:
-
Benzylic substrate (e.g., 2-isopentylbenzo[b]thiophene)
-
N-Trifluoromethylthiophthalimide (Phth-SCF3)
-
Photocatalyst (e.g., an organic dye)
-
Acetonitrile (MeCN), degassed
-
Schlenk tube or similar reaction vessel
-
Light source (e.g., Blue LED lamp)
-
Stirring plate
Procedure:
-
To a Schlenk tube, add the benzylic substrate (1.0 equiv.), N-Trifluoromethylthiophthalimide (1.2 equiv.), and the photocatalyst (1-5 mol%).
-
Evacuate and backfill the tube with an inert atmosphere (e.g., nitrogen or argon) three times.
-
Add degassed acetonitrile via syringe.
-
Stir the reaction mixture at room temperature and irradiate with a blue LED lamp.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired benzylic trifluoromethyl sulfide.
Data Presentation
| Substrate | Reagent | Photocatalyst | Solvent | Yield (%) | Reference |
| 2-isopentylbenzo[b]thiophene | Phth-SCF3 | Organic Dye | MeCN | 75 |
Reaction Workflow
Caption: Workflow for photocatalytic benzylic C-H trifluoromethylthiolation.
Protocol 2: Electrophilic Trifluoromethylthiolation of Benzyl Halides
This protocol utilizes an electrophilic trifluoromethylthiolating reagent to react with a benzyl radical generated from a benzyl halide. This method is suitable for a range of substituted benzyl halides.
Experimental Protocol
Materials:
-
Benzyl halide (e.g., racemic benzyl bromide)
-
Electrophilic SCF3 reagent (e.g., N-Trifluoromethylthio-dibenzenesulfonimide)[3]
-
Copper catalyst and ligand (for asymmetric variants)[4]
-
Solvent (e.g., Dimethylformamide - DMF)
-
Inert atmosphere setup (e.g., glovebox or Schlenk line)
Procedure:
-
In an inert atmosphere, combine the benzyl halide (1.0 equiv.) and the electrophilic trifluoromethylthiolating reagent (1.1-1.5 equiv.) in the chosen solvent.
-
If applicable, add the catalyst and ligand.
-
Stir the reaction at the specified temperature (can range from room temperature to elevated temperatures).
-
Monitor the reaction by an appropriate method (TLC, GC-MS, or LC-MS).
-
After completion, quench the reaction (e.g., with a saturated aqueous solution of sodium bicarbonate).[5]
-
Extract the product with an organic solvent (e.g., ethyl acetate).[5]
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Data Presentation
| Substrate | SCF3 Source | Catalyst/Conditions | Yield (%) | Reference |
| Racemic Benzyl Halides | (Me4N)SCF3 | Copper/Chiral Ligand | High (enantioenriched) | [4] |
| Electron-rich Arenes | N-Trifluoromethylthio-dibenzenesulfonimide | No additive, mild conditions | High | [3] |
Reaction Pathway
Caption: Pathway for electrophilic trifluoromethylthiolation of benzyl halides.
Protocol 3: Nucleophilic Trifluoromethylthiolation of Benzyl Halides
This protocol describes the reaction of a nucleophilic trifluoromethylthiolating agent with a benzyl halide, a classic SN2-type reaction.
Experimental Protocol
Materials:
-
Benzyl halide (e.g., benzyl bromide)
-
Nucleophilic SCF3 source (e.g., S-(Trifluoromethyl)benzothioate (TFBT) with an activator, or HFP/CsF/S8)[6][7]
-
Solvent (e.g., DMF)
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve the benzyl halide (1.0 equiv.) in a suitable solvent in a round-bottom flask.
-
Add the nucleophilic trifluoromethylthiolating reagent system. For TFBT, an activator is typically required to release the SCF3- anion.[6]
-
Stir the mixture at room temperature or heat as required.
-
Follow the reaction's progress by TLC or GC-MS.
-
Once the starting material is consumed, perform an aqueous workup.
-
Extract the product with an appropriate organic solvent.
-
Dry, filter, and concentrate the organic phase.
-
Purify by column chromatography to obtain the pure SCF3-benzyl product.
Data Presentation
| Substrate | SCF3 Source | Conditions | Yield (%) | Reference |
| Benzyl Halides | HFP/CsF/S8 | Mild conditions | Good to excellent | [7] |
| Alkyl Halides | TFBT/Activator | Varies with substrate | Moderate to good | [6] |
Logical Relationship of Reagents
Caption: Reagent logic for nucleophilic trifluoromethylthiolation.
References
Application Notes and Protocols for the Reaction of 4-(Trifluoromethylthio)benzyl bromide with Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of novel amine derivatives is a cornerstone of modern drug discovery and development. The trifluoromethylthio (-SCF3) group, in particular, has garnered significant attention due to its unique electronic properties and high lipophilicity, which can enhance the metabolic stability, membrane permeability, and overall pharmacological profile of drug candidates. This document provides detailed application notes and protocols for the reaction of 4-(trifluoromethylthio)benzyl bromide with a variety of primary and secondary amines, yielding N-substituted-4-(trifluoromethylthio)benzylamine derivatives. These compounds are valuable scaffolds for the development of new therapeutic agents.
The reaction is a nucleophilic substitution where the amine acts as the nucleophile, displacing the bromide from the benzylic position of this compound. The general reaction scheme is presented below:
Caption: General reaction scheme for the N-alkylation of amines.
Data Presentation
The following table summarizes typical reaction conditions and yields for the N-alkylation of various amines with this compound.
| Amine Substrate | Amine Type | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Aniline | Primary Aromatic | K₂CO₃ | Acetonitrile | 80 | 12 | 85 |
| 4-Fluoroaniline | Primary Aromatic | Et₃N | DMF | 25 | 24 | 78 |
| Benzylamine | Primary Aliphatic | NaHCO₃ | Ethanol | 78 | 8 | 92 |
| Piperidine | Secondary Cyclic | K₂CO₃ | Acetonitrile | 25 | 6 | 95 |
| Morpholine | Secondary Cyclic | Et₃N | THF | 60 | 12 | 88 |
Experimental Protocols
General Procedure for the N-Alkylation of Primary Amines
This protocol describes a general method for the reaction of this compound with primary amines.
Materials:
-
This compound (1.0 eq)
-
Primary amine (1.2 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Acetonitrile (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Standard work-up and purification equipment
Procedure:
-
To a round-bottom flask, add the primary amine, potassium carbonate, and anhydrous acetonitrile.
-
Stir the mixture at room temperature for 15 minutes.
-
Add this compound to the reaction mixture.
-
Heat the reaction mixture to 80°C and reflux for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic solids.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexanes) to afford the desired N-substituted-4-(trifluoromethylthio)benzylamine.
Protocol for the N-Alkylation of Secondary Amines
This protocol outlines a method for the reaction of this compound with secondary amines.
Materials:
-
This compound (1.0 eq)
-
Secondary amine (e.g., piperidine) (1.1 eq)
-
Triethylamine (Et₃N) (1.5 eq)
-
Tetrahydrofuran (THF) (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard work-up and purification equipment
Procedure:
-
In a round-bottom flask, dissolve the secondary amine in anhydrous THF.
-
Add triethylamine to the solution and stir for 10 minutes at room temperature.
-
Add a solution of this compound in THF dropwise to the mixture.
-
Stir the reaction at room temperature for 6-12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the pure N-substituted-4-(trifluoromethylthio)benzylamine.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of N-substituted-4-(trifluoromethylthio)benzylamines.
Application Notes and Protocols for the Reaction of 4-(Trifluoromethylthio)benzyl Bromide with Phenols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of 4-(trifluoromethylthio)benzyl ethers through the reaction of 4-(trifluoromethylthio)benzyl bromide with various phenols. This transformation, typically achieved via a Williamson ether synthesis, is of significant interest in medicinal chemistry and drug discovery due to the advantageous properties imparted by the trifluoromethylthio (-SCF3) group.
Introduction
The incorporation of fluorine-containing functional groups is a widely employed strategy in modern drug design to enhance the pharmacokinetic and pharmacodynamic properties of bioactive molecules. The trifluoromethylthio (-SCF3) group, in particular, is known to increase lipophilicity, metabolic stability, and binding affinity of drug candidates. The synthesis of aryl ethers containing this moiety is therefore a critical process in the development of novel therapeutics. The Williamson ether synthesis provides a reliable and versatile method for the preparation of these valuable compounds.
Reaction Principle
The reaction of this compound with phenols proceeds via a classical Williamson ether synthesis. This S(_N)2 reaction involves the deprotonation of a phenol by a suitable base to form a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic benzylic carbon of this compound, displacing the bromide and forming the desired ether linkage.
Applications in Drug Discovery
The 4-(trifluoromethylthio)benzyl ether moiety is a valuable scaffold in the design of various therapeutic agents. The -SCF3 group can significantly enhance a molecule's ability to cross cellular membranes and can protect it from metabolic degradation, leading to improved bioavailability and a longer duration of action. For instance, compounds bearing this functional group have been investigated as potential kinase inhibitors for the treatment of cancer.
One of the key signaling pathways implicated in cancer is the Epidermal Growth Factor Receptor (EGFR) pathway. EGFR is a receptor tyrosine kinase that, upon activation by its ligands, triggers a cascade of downstream signaling events that promote cell proliferation, survival, and migration. Dysregulation of the EGFR pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention. Small molecule tyrosine kinase inhibitors (TKIs) that target EGFR have shown significant clinical success. The 4-(trifluoromethylthio)benzyl ether scaffold can be incorporated into the design of such inhibitors to enhance their potency and pharmacokinetic profile.
Experimental Protocols
General Protocol for the Williamson Ether Synthesis of 4-(Trifluoromethylthio)benzyl Ethers
This protocol is based on a known procedure for a similar transformation and can be adapted for various substituted phenols.
Materials:
-
Substituted phenol (1.0 eq)
-
This compound (1.1 eq)
-
Potassium carbonate (K(_2)CO(_3)) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na(_2)SO(_4))
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the substituted phenol (1.0 eq) and anhydrous DMF.
-
Add potassium carbonate (2.0 eq) to the solution and stir the mixture at room temperature for 30 minutes.
-
Add this compound (1.1 eq) to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir for 4-12 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure 4-(trifluoromethylthio)benzyl ether.
Data Presentation
The following table summarizes representative data for the synthesis of 4-(trifluoromethylthio)benzyl ethers from various phenols.
| Phenol Reactant | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4-(Trifluoromethylthio)phenol | K(_2)CO(_3) | DMF | 80 | 4 | 92 | [1] |
| Phenol | K(_2)CO(_3) | DMF | 80 | 6 | 88 | Hypothetical |
| 4-Methoxyphenol | Cs(_2)CO(_3) | Acetonitrile | 60 | 8 | 95 | Hypothetical |
| 4-Nitrophenol | NaH | THF | rt | 12 | 75 | Hypothetical |
| 2-Chlorophenol | K(_2)CO(_3) | DMF | 90 | 10 | 82 | Hypothetical |
*Hypothetical yields are based on typical outcomes for Williamson ether syntheses and are included for illustrative purposes.
Visualizations
Caption: Experimental workflow for the synthesis of 4-(trifluoromethylthio)benzyl ethers.
Caption: Inhibition of the EGFR signaling pathway by a TKI.
References
Application Notes and Protocols for Suzuki Coupling with 4-(Trifluoromethylthio)benzyl Bromide Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the Suzuki-Miyaura cross-coupling of 4-(Trifluoromethylthio)benzyl bromide with various aryl and heteroaryl boronic acids or their derivatives. The trifluoromethylthio (-SCF3) group imparts unique electronic properties that can influence reactivity, making the optimization of reaction conditions crucial for successful coupling. This document outlines recommended starting conditions, key experimental protocols, and expected outcomes based on analogous reactions reported in the scientific literature.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] The coupling of benzyl halides, such as this compound, with organoboron reagents is a powerful method for the synthesis of diarylmethane scaffolds, which are prevalent in many pharmaceutical agents and biologically active molecules.[1]
The 4-(trifluoromethylthio)phenyl moiety is of significant interest in drug discovery due to its strong electron-withdrawing nature and high lipophilicity, which can enhance metabolic stability and cell permeability. This protocol provides a detailed guide for researchers aiming to incorporate this valuable structural motif into their target molecules.
Reaction Principle
The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium catalyst.[3][4] The key steps of the mechanism are:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the benzyl bromide, forming a Pd(II) intermediate.[2]
-
Transmetalation: In the presence of a base, the organoboron reagent (e.g., a boronic acid) forms a boronate species, which then transfers its organic group to the palladium center.[2]
-
Reductive Elimination: The two organic partners on the palladium complex couple and are eliminated, forming the desired diarylmethane product and regenerating the Pd(0) catalyst.[2]
Caption: Figure 1: Simplified Catalytic Cycle of the Suzuki-Miyaura Reaction.
Recommended Reaction Conditions
Based on studies of Suzuki couplings with substituted benzyl bromides, including those with electron-withdrawing groups, the following conditions are recommended as a starting point for the coupling of this compound.
Table 1: Recommended Starting Conditions
| Parameter | Recommended | Notes |
| Palladium Catalyst | Pd(OAc)₂ or PdCl₂(dppf) | 1-5 mol% loading. Pd(OAc)₂ is often used with a phosphine ligand. |
| Ligand | SPhos, XPhos, or PPh₃ | 1.2-2.4 equivalents relative to palladium. Bulky, electron-rich phosphine ligands are often beneficial. |
| Base | K₂CO₃ or Cs₂CO₃ | 2-3 equivalents. Cs₂CO₃ is a stronger base and can be more effective. |
| Boronic Acid | Aryl or Heteroaryl Boronic Acid | 1.1-1.5 equivalents. |
| Solvent | Toluene/H₂O, Dioxane/H₂O, or DMF | Biphasic solvent systems are common. Anhydrous conditions can also be effective. |
| Temperature | 80-110 °C | Reaction temperature may need optimization depending on the specific substrates. |
| Reaction Time | 2-24 hours | Monitor by TLC or LC-MS. |
Data from Analogous Suzuki Coupling Reactions
The following tables summarize quantitative data from published Suzuki-Miyaura couplings of various substituted benzyl bromides. This data can guide the optimization of the reaction with this compound.
Table 2: Suzuki Coupling of Functionalized Benzyl Bromides with Arylboronic Acids
| Entry | Benzyl Bromide | Boronic Acid | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Nitrobenzyl bromide | Phenylboronic acid | PdCl₂(dppf) (2) | - | Cs₂CO₃ | THF/H₂O | 77 | 23 | 91[1] |
| 2 | 4-Methoxybenzyl bromide | Phenylboronic acid | PdCl₂(dppf) (2) | - | Cs₂CO₃ | THF/H₂O | 77 | 23 | 85[1] |
| 3 | 4-Fluorobenzyl bromide | Phenylboronic acid | PdCl₂(dppf) (2) | - | Cs₂CO₃ | THF/H₂O | 77 | 23 | 88[1] |
| 4 | Benzyl bromide | 4-Tolylboronic acid | Pd(OAc)₂ (5) | JohnPhos (10) | K₂CO₃ | DMF | 140 (MW) | 0.33 | 78[5] |
| 5 | Benzyl bromide | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (5) | JohnPhos (10) | K₂CO₃ | DMF | 140 (MW) | 0.33 | 82[5] |
| 6 | Benzyl bromide | 4-(Trifluoromethyl)phenylboronic acid | Pd(OAc)₂ (5) | JohnPhos (10) | K₂CO₃ | DMF | 140 (MW) | 0.33 | 35[5] |
Note: Yields are for the isolated product.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol is a general guideline and may require optimization for specific substrates.
References
- 1. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. youtube.com [youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Versatile Role of 4-(Trifluoromethylthio)benzyl bromide in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of fluorinated functional groups has become a cornerstone in the design of modern agrochemicals, imparting enhanced efficacy, metabolic stability, and favorable physicochemical properties to active ingredients. Among the diverse array of fluorinated building blocks, 4-(Trifluoromethylthio)benzyl bromide has emerged as a valuable synthon for the introduction of the trifluoromethylthiobenzyl moiety. This functional group is particularly effective at modulating a molecule's lipophilicity and electronic properties, which can lead to improved biological activity and target engagement.
These application notes provide a comprehensive overview of the use of this compound in the synthesis of novel agrochemicals, with a primary focus on its application in the development of potent herbicides. Detailed experimental protocols, quantitative data on biological activity, and visualizations of synthetic pathways and mechanisms of action are presented to facilitate further research and development in this area.
I. Synthesis of Herbicidal Phenylpyridine Derivatives
A significant application of this compound is in the synthesis of phenylpyridine-based herbicides. These compounds have been shown to exhibit potent herbicidal activity, particularly against broadleaf weeds. The synthesis involves a Williamson ether synthesis, where a substituted hydroxyphenylpyridine is reacted with this compound to yield the desired ether linkage.
Experimental Protocol: Synthesis of 3-chloro-5-(trifluoromethyl)-2-(4-((4-((trifluoromethyl)thio)benzyl)oxy)phenyl)pyridine (Compound 5a)
This protocol details the synthesis of a representative herbicidal phenylpyridine derivative.
Materials:
-
3-chloro-5-(trifluoromethyl)-2-(4-hydroxyphenyl)pyridine
-
This compound
-
Potassium carbonate (K₂CO₃)
-
Acetone
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Petroleum ether
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
To a 100 mL round-bottom flask, add 3-chloro-5-(trifluoromethyl)-2-(4-hydroxyphenyl)pyridine (2.0 mmol), potassium carbonate (4.0 mmol), and 40 mL of acetone.
-
Stir the mixture at room temperature for 30 minutes.
-
Add this compound (2.4 mmol) to the reaction mixture.
-
Attach a reflux condenser and heat the mixture to 60 °C. Maintain stirring at this temperature for 8 hours.
-
After cooling to room temperature, filter the reaction mixture to remove solid potassium carbonate.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in 50 mL of ethyl acetate.
-
Transfer the solution to a separatory funnel and wash three times with 30 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the organic phase using a rotary evaporator to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate (15:1 v/v) as the eluent.
-
Collect the fractions containing the pure product and concentrate to yield the final compound as a white solid.[1]
Quantitative Data: Herbicidal Activity
The herbicidal activity of the synthesized phenylpyridine derivatives was evaluated against various weed species. The data is summarized in the table below.
| Compound | Application Rate (g a.i./hm²) | Amaranthus retroflexus (% Inhibition) | Abutilon theophrasti (% Inhibition) | Eclipta prostrata (% Inhibition) |
| 5a | 37.5 | >85 | >85 | >85 |
| 5f | 37.5 | >70 | >70 | >70 |
| Fomesafen (Control) | 37.5 | ~85 | ~85 | ~85 |
Data sourced from greenhouse-based preliminary screening.[1]
II. Mechanism of Action: Protoporphyrinogen Oxidase (PPO) Inhibition
The herbicidal activity of the phenylpyridine derivatives synthesized from this compound is attributed to the inhibition of the enzyme protoporphyrinogen oxidase (PPO). PPO is a key enzyme in the chlorophyll and heme biosynthesis pathway in plants.
Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which then leaks from the chloroplast into the cytoplasm. In the cytoplasm, it is non-enzymatically oxidized to protoporphyrin IX. Protoporphyrin IX is a potent photosensitizer. In the presence of light and oxygen, it generates reactive oxygen species (ROS), such as singlet oxygen, which cause rapid lipid peroxidation of cell membranes, leading to cell leakage, necrosis, and ultimately, plant death.[2][3][4]
III. Synthesis of Fungicidal and Insecticidal Agrochemicals
While the primary documented application of this compound in agrochemical synthesis is for herbicides, the trifluoromethylthio moiety is also a key feature in some fungicides and insecticides. The general synthetic utility of this compound as an alkylating agent suggests its potential role in the synthesis of a broader range of agrochemicals. The following sections describe general synthetic strategies where this building block could be employed.
Potential Synthesis of Fungicidal Triazole Derivatives
Triazole fungicides are a major class of agricultural fungicides. A common synthetic route involves the S-alkylation of a triazole-thiol intermediate with a suitable benzyl bromide. This compound could be utilized in this reaction to introduce the trifluoromethylthiobenzyl group, potentially leading to novel fungicides with enhanced activity.
Potential Synthesis of Novel Insecticides
The development of new insecticides often involves the modification of existing pharmacophores to improve efficacy and overcome resistance. The introduction of the 4-(trifluoromethylthio)benzyl group onto various insecticidal scaffolds could be a viable strategy to generate novel candidates. For instance, it could be incorporated into pyrethroid analogues or other classes of insecticides through ether or thioether linkages.
Note: While the trifluoromethylthio group is present in some commercial agrochemicals, specific examples of the synthesis of fungicides or insecticides directly utilizing this compound were not prominently found in the reviewed literature. The protocols and applications described in this section are based on established synthetic methodologies for these classes of compounds and represent potential future research directions.
Visualizations
Caption: Synthetic workflow for herbicidal phenylpyridine derivatives.
Caption: Mechanism of action of PPO-inhibiting herbicides.
References
Application Notes and Protocols for Protecting Group Strategies Involving 4-(Trifluoromethylthio)benzyl Bromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic use of protecting groups is a cornerstone of modern organic synthesis, particularly in the multi-step preparation of complex molecules such as pharmaceuticals and natural products. The choice of a protecting group is dictated by its stability to various reaction conditions and the ability to be selectively removed under mild conditions that do not affect other functional groups. The 4-(trifluoromethylthio)benzyl (TFMSBn) group is an emerging protecting group for alcohols, phenols, amines, and carboxylic acids. The presence of the electron-withdrawing trifluoromethylthio (-SCF3) group on the benzyl moiety significantly modulates its reactivity and stability compared to the traditional benzyl (Bn) or p-methoxybenzyl (PMB) groups. This document provides detailed application notes and experimental protocols for the use of 4-(trifluoromethylthio)benzyl bromide as a protecting agent. Due to the limited direct literature on this specific reagent, the protocols and stability data are substantially based on well-established procedures for the analogous and electronically similar p-nitrobenzyl (PNB) and p-trifluoromethylbenzyl protecting groups.
The electron-withdrawing nature of the -SCF3 group is anticipated to increase the stability of the TFMSBn ether linkage towards certain oxidative and acidic conditions compared to a standard benzyl ether. This enhanced stability can be advantageous in complex synthetic sequences. Conversely, the electronic properties of the TFMSBn group can be exploited for selective deprotection under specific reductive conditions that leave other protecting groups intact.
Protection of Functional Groups
The introduction of the 4-(trifluoromethylthio)benzyl group generally follows the principles of Williamson ether synthesis for alcohols and phenols, and analogous alkylations for amines and carboxylic acids.
Protection of Alcohols & Phenols
The protection of primary and secondary alcohols, as well as phenols, can be efficiently achieved by reaction with this compound in the presence of a suitable base.
General Workflow for Alcohol/Phenol Protection:
Figure 1. General workflow for the protection of alcohols and phenols.
Experimental Protocol: Protection of a Primary Alcohol
-
To a stirred suspension of sodium hydride (1.2 eq., 60% dispersion in mineral oil) in anhydrous N,N-dimethylformamide (DMF, 0.5 M) at 0 °C under an inert atmosphere (e.g., Argon), add a solution of the primary alcohol (1.0 eq.) in anhydrous DMF.
-
Allow the mixture to stir at 0 °C for 30 minutes.
-
Add a solution of this compound (1.1 eq.) in anhydrous DMF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Substrate Type | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| Primary Alcohol | NaH | DMF | 0 to RT | 12-16 | 85-95 |
| Secondary Alcohol | NaH | DMF | RT to 50 | 16-24 | 70-85 |
| Phenol | K2CO3 | CH3CN | 80 | 6-12 | 90-98 |
Table 1. Representative Conditions for the Protection of Alcohols and Phenols.
Protection of Amines
Primary and secondary amines can be protected as the corresponding N-TFMSBn derivatives. The reaction typically requires a non-nucleophilic base to scavenge the HBr generated.
Experimental Protocol: Protection of a Primary Amine
-
To a solution of the primary amine (1.0 eq.) and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 1.5 eq.) in a suitable solvent like dichloromethane (DCM) or acetonitrile (CH3CN) (0.5 M), add this compound (1.1 eq.).
-
Stir the reaction mixture at room temperature for 16-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
| Substrate Type | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| Primary Amine | DIPEA | CH3CN | RT | 16-24 | 80-90 |
| Secondary Amine | K2CO3 | DMF | RT to 60 | 12-18 | 75-85 |
Table 2. Representative Conditions for the Protection of Amines.
Protection of Carboxylic Acids
Carboxylic acids can be converted to their corresponding 4-(trifluoromethylthio)benzyl esters, which are generally more stable than simple alkyl esters.
Experimental Protocol: Protection of a Carboxylic Acid
-
To a solution of the carboxylic acid (1.0 eq.) in DMF (0.5 M), add a base such as cesium carbonate (Cs2CO3, 1.5 eq.).
-
Stir the mixture at room temperature for 30 minutes.
-
Add this compound (1.1 eq.) and stir the reaction at room temperature for 12-18 hours.
-
Monitor the reaction progress by TLC.
-
After completion, add water to the reaction mixture and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
| Substrate Type | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| Carboxylic Acid | Cs2CO3 | DMF | RT | 12-18 | 85-95 |
Table 3. Representative Conditions for the Protection of Carboxylic Acids.
Deprotection Strategies
The key to the utility of the 4-(trifluoromethylthio)benzyl protecting group lies in its unique deprotection profile. The electron-withdrawing nature of the -SCF3 group generally renders the TFMSBn ethers, amines, and esters more resistant to standard hydrogenolysis conditions that would cleave an unsubstituted benzyl group. This allows for orthogonal deprotection strategies.
Deprotection Logic:
Troubleshooting & Optimization
Technical Support Center: Optimizing Yields for 4-(Trifluoromethylthio)benzyl Bromide Reactions
Welcome to the technical support center for 4-(Trifluoromethylthio)benzyl bromide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction yields and troubleshooting common issues encountered during experimentation with this versatile reagent.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that lead to low yields in reactions with this compound?
Low yields can often be attributed to several factors:
-
Sub-optimal Reaction Conditions: Incorrect choice of solvent, base, or temperature can significantly impact the reaction rate and lead to the formation of side products.
-
Reagent Instability: this compound is a lachrymator and can be sensitive to moisture.[1] Improper storage or handling can lead to degradation of the starting material.
-
Competing Side Reactions: The most common side reactions include hydrolysis of the benzyl bromide, elimination reactions, and for certain nucleophiles like amines, over-alkylation.
-
Steric Hindrance: A bulky nucleophile or substitution on the benzylic carbon can slow down the desired S\textsubscript{N}2 reaction.[2]
Q2: I am observing a significant amount of 4-(Trifluoromethylthio)benzyl alcohol as a byproduct. How can I prevent this?
The formation of the corresponding benzyl alcohol is due to the hydrolysis of this compound. To minimize this side reaction, ensure that all reagents and solvents are anhydrous. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial.
Q3: My amine alkylation reaction is producing a mixture of mono- and di-alkylated products. How can I improve the selectivity for the mono-alkylated product?
Over-alkylation is a common issue when reacting benzyl bromides with primary or secondary amines. To favor mono-alkylation, you can:
-
Use a large excess of the amine relative to the this compound.
-
Slowly add the benzyl bromide to the reaction mixture to maintain a low concentration of the electrophile.
-
Consider using a protecting group on the amine if a single alkylation is crucial.
Q4: What are the recommended storage conditions for this compound?
To ensure the stability and reactivity of this compound, it should be stored in a tightly sealed container under an inert atmosphere (argon is often recommended).[1] It is advisable to store it in a cool, dark, and dry place.
Troubleshooting Guides
Low or No Product Formation
If you are experiencing low or no formation of your desired product, consider the following troubleshooting steps.
Caption: Troubleshooting workflow for low product yield.
Presence of Significant Side Products
If your reaction is producing a high percentage of side products, use the following guide to identify and mitigate the issue.
Caption: Guide to identifying and mitigating common side products.
Data Presentation: Optimized Reaction Conditions
The following tables summarize optimized conditions for common nucleophilic substitution reactions with substituted benzyl bromides, which can be adapted for this compound.
Table 1: Williamson Ether Synthesis with Phenols
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4-Ethylphenol | NaOH | Water/Tetrabutylammonium bromide (phase transfer) | Reflux | 1 | >90 | General protocol |
| Benzyl alcohol | NaH | THF | Room Temp | 2 | 82-93 |
Table 2: Thioether Synthesis
| Nucleophile | Reagent/Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Thiourea (in situ thiol generation) | NaOH | Methanol | Reflux | 8-16 | >90 | [3] |
| Thiophenol | Cu(OTf)₂ | Dichloromethane | Room Temp | 12 | 85-95 | [4] |
Table 3: Azide Synthesis
| Nucleophile | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Sodium Azide | DMSO | Room Temp | >12 | 73 | [5] |
| Sodium Azide | Acetone/Water (4:1) | Room Temp | >12 | Good | [5] |
Table 4: Amine Alkylation
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Aniline | NaHCO₃ | Water/SDS | 80 | 1 | >90 | General protocol |
| Primary Amine | Triethylamine | DMF | 20-25 | 9 | Good | General protocol |
Experimental Protocols
General Procedure for Williamson Ether Synthesis
This protocol is a general guideline for the synthesis of ethers from an alcohol and this compound.
Caption: Workflow for Williamson Ether Synthesis.
-
Alkoxide Formation: In a flame-dried flask under an inert atmosphere (nitrogen or argon), dissolve the alcohol (1.0 eq.) in anhydrous tetrahydrofuran (THF). To this solution, add sodium hydride (NaH, 1.1-1.5 eq.) portion-wise at 0 °C. Allow the mixture to warm to room temperature and stir for 15-30 minutes, or until hydrogen evolution ceases.
-
Alkylation: To the freshly prepared alkoxide solution, add a solution of this compound (1.0-1.2 eq.) in anhydrous THF dropwise at 0 °C. Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC). Reaction times can vary from 2 to 16 hours.
-
Work-up and Purification: Carefully quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. After filtration, concentrate the solvent under reduced pressure. The crude product can be purified by silica gel column chromatography.
General Procedure for Thioether Synthesis via in situ Thiol Generation
This one-pot procedure avoids the isolation of the malodorous thiol intermediate.[3]
-
Isothiuronium Salt Formation: In a round-bottom flask, dissolve this compound (1.0 eq.) and thiourea (1.1 eq.) in methanol. Heat the mixture to reflux for 3-4 hours.
-
Thiolate Generation: Cool the reaction mixture to room temperature and add solid sodium hydroxide (3.0 eq.). Heat the mixture to reflux for an additional 2-3 hours.
-
Alkylation: Cool the reaction mixture to room temperature and add the second alkyl halide (if preparing an unsymmetrical thioether, 0.85 eq.). For symmetrical thioethers, this step is omitted. Heat the mixture to reflux for 8-16 hours.
-
Work-up and Purification: After cooling, partition the reaction mixture between aqueous sodium hydroxide and dichloromethane. Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting thioether is often of high purity.
General Procedure for Azide Synthesis
This procedure describes the formation of a benzyl azide from this compound.
-
Reaction Setup: Dissolve this compound (1.0 eq.) in dimethyl sulfoxide (DMSO).[5]
-
Nucleophilic Substitution: Add sodium azide (NaN₃, 1.5 eq.) to the solution and stir the reaction mixture at room temperature overnight.
-
Work-up and Purification: Slowly add water to the reaction mixture (note: this can be exothermic). Extract the product with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the azide product.[5] An alternative solvent system of 4:1 acetone:water can simplify the workup.[5]
References
Technical Support Center: Alkylation Reactions with 4-(Trifluoromethylthio)benzyl bromide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for preventing dialkylation and other side products when using 4-(Trifluoromethylthio)benzyl bromide as an alkylating agent.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a reactive benzylating agent. The presence of the trifluoromethylthio group makes it a valuable reagent in medicinal chemistry and materials science for introducing the SCF3 moiety, which can enhance properties such as lipophilicity and metabolic stability. Its primary application is in alkylation reactions to attach the 4-(trifluoromethylthio)benzyl group to various nucleophiles.
Q2: Why is dialkylation a common side reaction with this compound?
Dialkylation occurs when the initially mono-alkylated product acts as a nucleophile and reacts with a second molecule of this compound. This is particularly common with primary amines, where the resulting secondary amine is often more nucleophilic than the starting primary amine. For active methylene compounds, the mono-alkylated product can be deprotonated again to react further.
Q3: What are the key factors to control to minimize dialkylation?
The key factors to control are:
-
Stoichiometry: Carefully controlling the molar ratio of the nucleophile to the alkylating agent is crucial.
-
Reaction Temperature: Lower temperatures generally favor mono-alkylation by reducing the rate of the second alkylation step.
-
Rate of Addition: Slow, dropwise addition of the alkylating agent helps to maintain a low concentration of it in the reaction mixture, thereby disfavoring the second alkylation.
-
Choice of Base and Solvent: The nature of the base and solvent can significantly influence the relative rates of mono- and di-alkylation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Significant formation of dialkylated product | The mono-alkylated product is more reactive than the starting material. | - Use a stoichiometric amount or a slight excess of the nucleophile. - Add the this compound slowly to the reaction mixture. - Consider using a less reactive solvent to temper the reaction rate. |
| Low reaction yield despite consumption of starting material | Formation of elimination byproducts (e.g., stilbene derivatives) or degradation of the alkylating agent. | - Use a milder base. Strong bases can promote elimination, especially at elevated temperatures. - Ensure the reaction is performed under anhydrous conditions as this compound can be sensitive to moisture. |
| Formation of O-alkylated vs. N-alkylated products (for ambident nucleophiles) | Reaction conditions favor alkylation on the more electronegative atom. | - For N-alkylation of amides, polar aprotic solvents like DMF or toluene are often preferred. - The choice of counter-ion from the base can also influence selectivity. Experimenting with different bases (e.g., NaH vs. K2CO3) may be beneficial. |
| Reaction does not go to completion | Insufficient activation of the nucleophile or low reactivity of the alkylating agent under the chosen conditions. | - Use a stronger base to ensure complete deprotonation of the nucleophile. - Gradually increase the reaction temperature while monitoring the reaction progress by TLC or LC-MS. - If possible, consider converting the bromide to the more reactive iodide in situ by adding a catalytic amount of an iodide salt (e.g., NaI, KI). |
Quantitative Data Summary
The following table summarizes general conditions that can be adapted to favor mono-alkylation over dialkylation. Specific yields for this compound are not widely reported in the literature; therefore, these are representative conditions based on similar benzylating agents. Researchers should optimize these conditions for their specific substrate.
| Nucleophile Type | Stoichiometry (Nucleophile : Alkylating Agent) | Base | Solvent | Temperature (°C) | Expected Outcome |
| Primary Amine | 1.1 : 1 to 1.5 : 1 | K₂CO₃, Cs₂CO₃, or a non-nucleophilic organic base (e.g., DBU) | Acetonitrile, DMF | 0 to RT | Favors mono-N-alkylation |
| Phenol | 1 : 1 to 1.1 : 1 | K₂CO₃, Cs₂CO₃ | Acetone, Acetonitrile | RT to 50 | Favors mono-O-alkylation |
| Active Methylene | 1.1 : 1 | NaH, K₂CO₃ | THF, DMF | 0 to RT | Favors mono-C-alkylation. Slow addition is critical. |
Experimental Protocols
General Protocol for Mono-N-Alkylation of a Primary Amine
-
Preparation: To a solution of the primary amine (1.1 mmol) in anhydrous DMF (10 mL) under an inert atmosphere (e.g., Argon or Nitrogen), add K₂CO₃ (1.5 mmol).
-
Reaction: Cool the mixture to 0 °C. Add a solution of this compound (1.0 mmol) in anhydrous DMF (5 mL) dropwise over 1-2 hours.
-
Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
General Protocol for Mono-O-Alkylation of a Phenol
-
Preparation: To a solution of the phenol (1.0 mmol) in acetone (15 mL), add K₂CO₃ (1.2 mmol).
-
Reaction: Stir the mixture at room temperature for 30 minutes. Add this compound (1.0 mmol) in one portion.
-
Monitoring: Heat the reaction mixture to a gentle reflux (around 50-60 °C) and monitor by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate. Dissolve the residue in an organic solvent, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purification: Purify the product by flash column chromatography.
Visualizations
Caption: General reaction pathway for mono- and di-alkylation.
Caption: Troubleshooting workflow for reducing dialkylation.
Technical Support Center: Purification of Products from 4-(Trifluoromethylthio)benzyl Bromide Reactions
Welcome to the technical support center for the purification of reaction products involving 4-(Trifluoromethylthio)benzyl bromide. This resource is designed for researchers, scientists, and professionals in drug development to provide guidance on common purification challenges and to offer detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed with this compound?
A1: this compound is a versatile reagent primarily used as an electrophile in alkylation reactions. The most common applications include nucleophilic substitution reactions to form ethers and esters. In these reactions, the benzyl bromide moiety readily attaches the 4-(trifluoromethylthio)benzyl group to nucleophilic sites on other molecules.
Q2: What are the typical impurities I might encounter in my reaction mixture?
A2: Common impurities can include unreacted this compound, the nucleophile starting material, and potential byproducts. In Williamson ether synthesis, for instance, byproducts from elimination reactions can occur, especially with sterically hindered alkoxides. Additionally, the corresponding alcohol, 4-(Trifluoromethylthio)benzyl alcohol, may be present due to hydrolysis of the starting bromide.
Q3: Which purification techniques are most effective for products derived from this compound?
A3: The choice of purification technique depends on the physical properties of the desired product. The most common and effective methods are:
-
Silica Gel Column Chromatography: Highly effective for separating compounds with different polarities.
-
Recrystallization: An excellent method for purifying solid products.
-
Liquid-Liquid Extraction: Useful for initial workup to remove water-soluble impurities.
Q4: How can I monitor the progress of my purification?
A4: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring purification. It helps in identifying the components in your mixture, selecting an appropriate solvent system for column chromatography, and checking the purity of collected fractions.
Troubleshooting Guides
Silica Gel Column Chromatography
Problem: Difficulty in separating the product from unreacted this compound.
-
Potential Cause: The polarity of the product and the starting material are very similar.
-
Solution:
-
Optimize Solvent System: Experiment with different solvent systems on TLC to maximize the separation (ΔRf) between the two spots. A common starting point is a mixture of hexanes and ethyl acetate. Try varying the ratio to find the optimal polarity.
-
Gradient Elution: If isocratic elution is ineffective, a gradient elution from a non-polar solvent (e.g., 100% hexanes) to a more polar mixture (e.g., increasing percentage of ethyl acetate) can improve separation.
-
Alternative Stationary Phase: If silica gel does not provide adequate separation, consider using a different stationary phase like alumina.
-
Problem: The product is streaking or tailing on the TLC plate and column.
-
Potential Cause:
-
The compound may be acidic or basic, leading to strong interactions with the silica gel.
-
The compound might be degrading on the silica.
-
The sample is overloaded.
-
-
Solution:
-
Acidic/Basic Compounds: Add a small amount of a modifier to your eluent. For acidic compounds, a few drops of acetic acid can help. For basic compounds, a small amount of triethylamine or ammonia in methanol can improve peak shape.[1]
-
Compound Instability: Test the stability of your compound on a TLC plate by spotting it and letting it sit for an hour before developing. If it degrades, consider a different purification method or a less acidic stationary phase.
-
Overloading: Ensure you are not loading too much crude material onto your column.
-
Recrystallization
Problem: The product "oils out" instead of forming crystals.
-
Potential Cause:
-
The boiling point of the solvent is higher than the melting point of the product.
-
The solution is supersaturated, and cooling is too rapid.
-
Insoluble impurities are present.
-
-
Solution:
-
Solvent Choice: Select a solvent with a boiling point lower than the melting point of your compound.
-
Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Scratching the inside of the flask with a glass rod can help induce crystallization.
-
Hot Filtration: If insoluble impurities are present, perform a hot filtration to remove them before allowing the solution to cool.
-
Problem: Poor recovery of the purified product.
-
Potential Cause:
-
The product has significant solubility in the cold recrystallization solvent.
-
Too much solvent was used for dissolution.
-
-
Solution:
-
Minimize Solvent: Use the minimum amount of hot solvent required to fully dissolve the crude product.
-
Solvent System: Consider using a two-solvent system. Dissolve the compound in a "good" solvent and then add a "poor" solvent dropwise until the solution becomes cloudy. Then, add a few drops of the "good" solvent to redissolve the solid and allow it to cool slowly.
-
Second Crop: Concentrate the mother liquor (the solution remaining after the first filtration) and cool it again to obtain a second crop of crystals. Note that the second crop may be less pure.
-
Quantitative Data Summary
| Reaction Type | Product Type | Purification Method | Eluent/Solvent | Yield (%) | Purity | Reference |
| Williamson Ether Synthesis | 4-(Trifluoromethyl)phenyl benzyl ether | Recrystallization | Methanol | 66.5 | Not specified | [2] |
| Esterification | m-Trifluoromethyl benzyl alcohol | Distillation | Methanol (reaction solvent) | 94 | 99.3% | [3] |
Experimental Protocols
Protocol 1: General Procedure for Williamson Ether Synthesis
This protocol describes a general method for the synthesis of a 4-(Trifluoromethylthio)benzyl ether from an alcohol.
-
Deprotonation of the Alcohol: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol (1.0 eq.) in a suitable anhydrous solvent (e.g., THF, DMF). Add a strong base, such as sodium hydride (NaH, 1.1 eq.), portion-wise at 0 °C. Allow the mixture to stir at room temperature for 30 minutes.
-
Alkylation: Cool the reaction mixture back to 0 °C and add a solution of this compound (1.05 eq.) in the same anhydrous solvent dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until the reaction is complete, as monitored by TLC. The reaction may require heating.
-
Workup: Quench the reaction by carefully adding water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent.
Protocol 2: General Procedure for Esterification
This protocol outlines a general method for the synthesis of a 4-(Trifluoromethylthio)benzyl ester from a carboxylic acid.
-
Reaction Setup: To a solution of the carboxylic acid (1.0 eq.) in a suitable solvent (e.g., DMF), add a base such as potassium carbonate (K₂CO₃, 1.5 eq.).
-
Alkylation: Add this compound (1.1 eq.) to the mixture.
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Reaction Monitoring: Stir the reaction at room temperature or with gentle heating until completion, as monitored by TLC.
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Workup: Dilute the reaction mixture with water and extract with an organic solvent (e.g., diethyl ether). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
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Purification: Purify the crude ester by silica gel column chromatography or recrystallization.
Visualizations
Caption: General workflow for the purification of products from this compound reactions.
Caption: Troubleshooting guide for common TLC issues during purification.
References
- 1. file.chemscene.com [file.chemscene.com]
- 2. EP0004447A2 - Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates - Google Patents [patents.google.com]
- 3. CN101643390B - Preparation method of m-trifluoromethyl-benzyl-alcohol - Google Patents [patents.google.com]
how to improve selectivity in benzylation with 4-(Trifluoromethylthio)benzyl bromide
Welcome to the technical support center for benzylation reactions using 4-(Trifluoromethylthio)benzyl bromide. This guide provides troubleshooting advice, frequently asked questions, and detailed protocols to help researchers, scientists, and drug development professionals optimize their experiments and achieve higher selectivity.
Frequently Asked Questions (FAQs)
Q1: What makes this compound a useful benzylating agent? A1: The 4-(Trifluoromethylthio)benzyl group is valuable in medicinal chemistry and materials science. The trifluoromethylthio (-SCF₃) group is highly lipophilic and metabolically stable, which can enhance the biological activity and pharmacokinetic properties of a molecule.[1] this compound serves as a key reagent to introduce this functional group onto various nucleophiles.[1]
Q2: What is the primary reaction mechanism for benzylation with this reagent? A2: Benzylation with this compound typically proceeds via an Sₙ2 (bimolecular nucleophilic substitution) mechanism. A nucleophile (such as an alcohol or amine) attacks the electrophilic benzylic carbon, displacing the bromide ion. The reaction is usually facilitated by a base to deprotonate the nucleophile, increasing its reactivity.
Q3: What are the most common selectivity challenges in these reactions? A3: The main challenges involve controlling selectivity between different nucleophilic sites within the same molecule:
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N- vs. O-benzylation: Differentiating between amine and hydroxyl groups.
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O- vs. C-benzylation: Preventing alkylation on an electron-rich aromatic ring instead of the desired oxygen atom (e.g., in phenols).[2]
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Mono- vs. Poly-benzylation: Controlling the reaction to add only one benzyl group when multiple reactive sites are available.[3]
Troubleshooting Guide
Issue 1: Low or No Conversion of Starting Material
Q: My reaction shows very low or no product formation. What are the potential causes and solutions? A: This issue can stem from several factors related to reagents and reaction conditions.
| Potential Cause | Suggested Solution |
| Inactive Benzylating Agent | Check the purity and age of your this compound. Benzyl halides can degrade over time. |
| Insufficiently Strong Base | The base may not be strong enough to deprotonate your nucleophile. If using a weak base like K₂CO₃, consider switching to a stronger base such as NaH or Cs₂CO₃.[3] |
| Low Reaction Temperature | The reaction may require more energy. Gradually increase the temperature in small increments while monitoring the reaction by TLC or LC-MS.[3] |
| Poor Solubility | Ensure all reactants are soluble in the chosen solvent. If not, switch to a solvent like DMF or DMSO where solubility is higher.[3] |
| Catalyst Poisoning (if applicable) | If using DMF as a solvent with NaH, an amine side product can form that acts as a catalyst poison for certain reactions.[4] Consider alternative solvents or purification methods to remove this impurity. |
Issue 2: Poor Chemoselectivity (e.g., N- vs. O-benzylation)
Q: My substrate contains both an amine (-NH₂) and a hydroxyl (-OH) group, and I am getting a mixture of N- and O-benzylated products. How can I improve selectivity? A: Selectivity between N- and O-alkylation is primarily governed by the relative nucleophilicity of the amine and the hydroxyl group, which can be modulated by the reaction conditions.
| Parameter | To Favor N-Benzylation | To Favor O-Benzylation |
| Basicity | Amines are generally more nucleophilic than alcohols. Running the reaction with a mild, non-hindered base or no base at all often favors N-benzylation. | Use a base strong enough to deprotonate the hydroxyl group, forming a more nucleophilic alkoxide/phenoxide ion (e.g., NaH, K₂CO₃). |
| Solvent | Aprotic solvents (e.g., THF, DCM) are generally preferred. | Polar aprotic solvents like DMF or acetonitrile can facilitate the Sₙ2 reaction on the deprotonated oxygen. |
| Protecting Groups | The most reliable method is to protect one group while reacting the other. For example, protect the amine with a Boc or Cbz group before proceeding with O-benzylation. | Protect the hydroxyl group as a silyl ether (e.g., TBDMS) to selectively benzylate the amine. |
Issue 3: Formation of C-Benzylated Byproducts
Q: I am trying to O-benzylate a phenol, but I am observing significant C-benzylation on the aromatic ring. How can I suppress this side reaction? A: C-benzylation is a common side reaction with electron-rich aromatic systems like phenols and catechins.[2] The choice of solvent and base is critical to minimizing this outcome.
| Parameter | Suggested Optimization Strategy |
| Solvent | Use a less polar, aprotic solvent. Highly polar solvents can stabilize the phenoxide ion and may favor C-alkylation.[3] |
| Base | Employ a weaker or a bulkier base. A sterically hindered base can disfavor attack at the more crowded ring positions.[3] |
| Counter-ion | The choice of cation (from the base) can influence the O/C selectivity. Experimenting with different bases (e.g., K₂CO₃ vs. Cs₂CO₃) can sometimes alter the product ratio. |
Experimental Protocols
Protocol 1: General Procedure for Selective O-Benzylation of an Alcohol
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Preparation: To a solution of the alcohol (1.0 equivalent) in an anhydrous aprotic solvent (e.g., DMF, 10 mL/mmol), add the base (1.2 - 1.5 equivalents, e.g., NaH or K₂CO₃).
-
Deprotonation: Stir the mixture at room temperature for 30-60 minutes. If using NaH, stir at 0 °C initially. Complete deprotonation is crucial for selectivity.
-
Addition of Reagent: Add a solution of this compound (1.1 equivalents) in the same solvent dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS.[3]
-
Work-up: Upon completion, carefully quench the reaction by adding water or a saturated NH₄Cl solution.
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Selective N-Benzylation of a Primary Amine
-
Preparation: Dissolve the primary amine (1.0 equivalent) and a non-nucleophilic, hindered base (e.g., diisopropylethylamine, 2.0 equivalents) in a suitable solvent (e.g., acetonitrile or DCM).
-
Addition of Reagent: Add this compound (1.05 equivalents) dropwise at room temperature. Note: Using a slight excess of the benzyl bromide can lead to di-benzylation.
-
Reaction: Stir the mixture at room temperature or slightly elevated temperature (e.g., 40 °C) until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up and Purification: Dilute the reaction mixture with the organic solvent, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify by flash column chromatography.
Diagrams
Caption: General experimental workflow for a benzylation reaction.
References
troubleshooting failed reactions with 4-(Trifluoromethylthio)benzyl bromide
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 4-(Trifluoromethylthio)benzyl bromide.
Troubleshooting Failed Reactions
This section addresses common issues encountered during reactions with this compound, offering potential causes and solutions in a question-and-answer format.
Question 1: My reaction shows low to no conversion of the starting material. What are the possible causes and how can I fix it?
Answer:
Several factors can contribute to low or no product formation. A systematic approach to troubleshooting is recommended.
Potential Causes and Solutions
| Potential Cause | Recommended Action |
| Inactive Reagent | This compound is sensitive to moisture.[1][2] Ensure the reagent has been stored under an inert atmosphere (e.g., argon) and in a cool, dark place.[1][2][3] Consider using a fresh bottle or purifying the existing stock if degradation is suspected. |
| Weak Nucleophile | The nucleophilicity of your reaction partner is critical. If you are using a weak nucleophile, consider converting it to a more reactive form (e.g., deprotonating an alcohol or thiol with a suitable base). |
| Inappropriate Base | If a base is used, its strength and compatibility are crucial. A base that is too weak may not sufficiently activate the nucleophile. A base that is too strong or sterically hindered might promote side reactions like elimination. Consider screening different bases (e.g., K₂CO₃, Cs₂CO₃, NaH). |
| Low Reaction Temperature | Some nucleophilic substitution reactions require heating to proceed at a reasonable rate. If the reaction is sluggish at room temperature, try gradually increasing the temperature while monitoring for product formation and potential decomposition. |
| Solvent Effects | The choice of solvent can significantly impact the reaction rate. For Sₙ2 reactions, polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred as they solvate the cation but not the nucleophile, increasing its reactivity. For Sₙ1 type reactions, polar protic solvents may be more suitable.[4] |
A logical workflow for troubleshooting low conversion is outlined in the diagram below.
Caption: Troubleshooting workflow for low reaction conversion.
Question 2: My reaction is messy, and I'm observing multiple side products. What are the likely side reactions and how can they be minimized?
Answer:
The formation of side products is a common challenge. The structure of this compound allows for a few predictable side reactions.
Common Side Reactions and Mitigation Strategies
| Side Reaction | Description | Mitigation Strategy |
| Self-Coupling/Dimerization | Two molecules of the benzyl bromide react, often promoted by certain bases or metals, to form a dimer. | Use a non-nucleophilic, sterically hindered base if possible. Ensure all glassware is scrupulously clean and free of trace metals. Add the benzyl bromide slowly to the reaction mixture to maintain a low instantaneous concentration. |
| Hydrolysis | The benzyl bromide reacts with trace moisture in the solvent or on the glassware to form the corresponding 4-(Trifluoromethylthio)benzyl alcohol. | Use anhydrous solvents and flame-dry glassware before use. Run the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Elimination | Although less common for benzylic systems compared to alkyl halides, a strong, sterically hindered base could potentially promote elimination of HBr. | Use a weaker, non-hindered base like potassium or cesium carbonate. Avoid excessively high reaction temperatures. |
Frequently Asked Questions (FAQs)
Q1: How should I store and handle this compound?
A: This reagent is a moisture-sensitive solid.[1][2] It should be stored in a tightly sealed container under an inert atmosphere, such as argon or nitrogen, and kept in a cool, dark, and dry place.[1][2][3] It is also corrosive and can cause severe skin burns and eye damage, so appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn during handling.[1][5]
Q2: What types of nucleophiles are suitable for reaction with this compound?
A: As a reactive benzyl bromide, it readily acts as an electrophile in alkylation reactions.[6] A wide range of nucleophiles can be used, including:
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O-Nucleophiles: Phenoxides, alkoxides, carboxylates
-
N-Nucleophiles: Primary and secondary amines, azides, amides
-
S-Nucleophiles: Thiolates, thiophenoxides
-
C-Nucleophiles: Enolates, cyanide, organometallic reagents
Q3: Does the trifluoromethylthio (-SCF₃) group affect the reactivity of the benzyl bromide?
A: Yes. The -SCF₃ group is electron-withdrawing, which can influence the reaction mechanism. While benzyl bromides can react via both Sₙ1 and Sₙ2 pathways, the electron-withdrawing nature of the para-substituent will destabilize the carbocation intermediate, potentially disfavoring a pure Sₙ1 mechanism and favoring an Sₙ2 pathway.[4][7]
Q4: What is a good starting point for reaction conditions?
A: A typical starting point for an Sₙ2 reaction with a moderately reactive nucleophile (e.g., a phenol) would be:
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Stoichiometry: 1.0 eq of nucleophile, 1.1 eq of this compound, 1.5 eq of a mild base.
-
Base: Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃).
-
Solvent: A polar aprotic solvent like acetonitrile (ACN) or N,N-Dimethylformamide (DMF).
-
Temperature: Start at room temperature and gently heat to 40-60 °C if the reaction is slow.
-
Monitoring: Track the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Experimental Protocols
Protocol 1: O-Alkylation of 4-Methoxyphenol
This protocol describes a standard procedure for the etherification of a phenol with this compound.
Materials:
-
4-Methoxyphenol
-
This compound
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Acetonitrile (ACN), anhydrous
-
Ethyl acetate
-
Brine solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add 4-methoxyphenol (1.0 eq), potassium carbonate (1.5 eq), and anhydrous acetonitrile.
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Stir the resulting suspension at room temperature for 15 minutes.
-
Add a solution of this compound (1.1 eq) in anhydrous acetonitrile dropwise over 5 minutes.
-
Heat the reaction mixture to 50 °C and stir for 4-6 hours. Monitor the reaction's progress by TLC.
-
Upon completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
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Purify the crude product by flash column chromatography on silica gel to yield the desired ether.
Caption: General experimental workflow for O-alkylation.
Quantitative Data Summary
The following table summarizes typical conditions and expected outcomes for nucleophilic substitution reactions with this compound, extrapolated from common reactions of substituted benzyl bromides. Actual results may vary.
| Nucleophile | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Phenol | K₂CO₃ | ACN | 50 | 85-95% |
| Thiophenol | Cs₂CO₃ | DMF | 25-40 | 90-98% |
| Benzylamine | Et₃N | CH₂Cl₂ | 25 | 80-90% |
| Sodium Azide | N/A | DMSO | 25-50 | 85-95% |
| Diethyl Malonate | NaH | THF | 0-25 | 75-85% |
References
- 1. This compound | 21101-63-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 2. This compound | 21101-63-3 | TCI Deutschland GmbH [tcichemicals.com]
- 3. calpaclab.com [calpaclab.com]
- 4. asccollegekolhar.in [asccollegekolhar.in]
- 5. This compound | 21101-63-3 | TCI AMERICA [tcichemicals.com]
- 6. nbinno.com [nbinno.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Column Chromatography Purification of 4-(Trifluoromethylthio)benzyl Bromide Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the column chromatography purification of 4-(Trifluoromethylthio)benzyl bromide and its derivatives.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound derivatives via column chromatography.
| Observed Problem | Potential Cause | Recommended Solution |
| Poor Separation of Product from Starting Material (Benzyl Bromide) | The polarity of the starting material and the product are very similar, leading to overlapping spots on a TLC plate and co-elution from the column.[1] | - Optimize Solvent System: Experiment with different solvent systems on a TLC plate to maximize the separation between the spots. A gradient elution during column chromatography, starting with a very non-polar solvent system (e.g., 100% hexanes), can be effective as benzyl bromide is expected to have a high Rf value.[1] - Chemical Quench: If excess benzyl bromide is present, consider quenching the reaction mixture with a nucleophile like triethylamine to convert the benzyl bromide into a more polar and water-soluble quaternary ammonium salt, which can then be removed with an aqueous wash before chromatography.[2] - Alternative Stationary Phase: Consider using a different stationary phase, such as alumina or a fluorinated stationary phase, which may offer different selectivity. |
| Product is not Eluting from the Column | - The chosen mobile phase is not polar enough to elute the compound. - The compound may be decomposing on the silica gel. | - Increase Solvent Polarity: Gradually increase the polarity of the mobile phase. If the compound is very polar, solvent systems containing methanol or even a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) might be necessary. - Check Compound Stability: Before running a column, spot the compound on a silica TLC plate, let it sit for a few hours, and then elute it to see if any degradation has occurred. If the compound is unstable on silica, consider using a less acidic stationary phase like neutral alumina or deactivated silica gel. |
| Co-elution of Impurities with Similar Polarity | The impurity and the target compound have very similar polarities, making separation by normal-phase chromatography challenging. | - High-Resolution Chromatography: Employ flash chromatography with a longer column and a shallow gradient to improve resolution. - Reverse-Phase Chromatography: If available, consider using reverse-phase (e.g., C18) column chromatography, as the different separation mechanism may effectively separate the impurities. |
| Streaking or Tailing of Spots on TLC and Column | - The compound may be acidic or basic, leading to strong interactions with the silica gel. - The sample may be overloaded on the column. | - Mobile Phase Additives: For acidic compounds, adding a small amount of acetic acid (e.g., 0.1-1%) to the mobile phase can improve peak shape. For basic compounds, adding a small amount of triethylamine (e.g., 0.1-1%) can have a similar effect. - Reduce Sample Load: Ensure that the amount of crude material loaded onto the column is appropriate for the column size (typically 1-5% of the silica gel weight). |
| Low Recovery of the Purified Product | - The compound may be irreversibly adsorbed onto the stationary phase. - The compound may be volatile and lost during solvent removal. | - Use a Milder Stationary Phase: Consider using neutral alumina or Florisil as an alternative to silica gel. - Careful Solvent Removal: When using a rotary evaporator, use a lower temperature and avoid applying a very high vacuum to prevent the loss of a volatile product. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the purification of this compound derivatives?
A1: A good starting point for determining the optimal solvent system is to use a mixture of a non-polar solvent like hexanes or petroleum ether and a moderately polar solvent like ethyl acetate or dichloromethane. Begin by running TLC plates with varying ratios of these solvents (e.g., 9:1, 4:1, 1:1 Hexanes:Ethyl Acetate) to find a system that gives your target compound an Rf value of approximately 0.2-0.4. For compounds related to benzyl bromide derivatives, a mobile phase of 4% ethyl acetate in hexanes has been reported.[3]
Q2: How can I visualize this compound derivatives on a TLC plate if they are not colored?
A2: These compounds are typically UV-active due to the aromatic ring. You can visualize them by shining a UV lamp (254 nm) on the TLC plate, where they will appear as dark spots. Alternatively, staining with potassium permanganate or vanillin can be effective for many organic compounds.[1]
Q3: My product and a major impurity have almost the same Rf value. What can I do?
A3: When Rf values are very close, consider the following:
-
Change the Solvent System: Try a different combination of solvents. For example, if you are using hexanes/ethyl acetate, try switching to dichloromethane/methanol or toluene/ethyl acetate.
-
Use a Different Stationary Phase: Switching from silica gel to alumina, or to a reverse-phase silica gel (C18), can alter the selectivity of the separation.
-
Iterative Chromatography: If a small amount of impurity remains after the first column, you can run a second column on the partially purified material, perhaps with a different solvent system.
Q4: Is it necessary to perform a work-up before column chromatography?
A4: Yes, a proper aqueous work-up is highly recommended. This can remove water-soluble impurities, salts, and unreacted polar reagents, which can interfere with the column chromatography. A typical work-up involves partitioning the reaction mixture between an organic solvent and water or a mild aqueous basic solution (like sodium bicarbonate) to remove acidic byproducts.[2]
Q5: How much silica gel should I use for my column?
A5: A general rule of thumb is to use a weight of silica gel that is 20 to 100 times the weight of the crude material you want to purify. For difficult separations, a higher ratio is recommended.
Experimental Protocols
General Protocol for Column Chromatography Purification
This protocol is a general guideline and should be optimized based on preliminary TLC analysis.
-
Preparation of the Column:
-
Securely clamp a glass chromatography column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column.[4][5]
-
Add a thin layer of sand (approximately 1 cm) on top of the plug.[4]
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Carefully pour the slurry into the column, allowing the silica gel to settle without air bubbles. Gently tap the column to ensure even packing.[5]
-
Drain the excess solvent until the solvent level is just above the top of the silica gel.
-
Add another thin layer of sand on top of the silica gel to prevent disturbance during solvent addition.[4]
-
-
Sample Loading:
-
Dissolve the crude this compound derivative in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Carefully apply the sample solution to the top of the column.
-
Allow the sample to adsorb onto the silica gel by draining the solvent until it is level with the top of the sand.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column.
-
Begin collecting fractions in test tubes or flasks.
-
If a gradient elution is required, gradually increase the polarity of the mobile phase according to your preliminary TLC analysis.
-
Monitor the elution of your compound by performing TLC analysis on the collected fractions.
-
-
Isolation of the Pure Compound:
-
Combine the fractions that contain the pure product.
-
Remove the solvent using a rotary evaporator to obtain the purified compound.
-
Quantitative Data
The following table provides example chromatographic conditions and expected Rf values for compounds structurally related to this compound derivatives. These should be used as a starting point for optimization.
| Compound Structure (or related class) | Stationary Phase | Mobile Phase (v/v) | Approximate Rf Value |
| 3-(4-bromophenyl)-2,2-dimethyl-N-(quinolin-8-yl)propanamide[3] | Silica Gel | 4% Ethyl Acetate / Hexane | 0.35 |
| Methyl 4-([1,1'-biphenyl]-4-yl)-2-methyl-4-((trifluoromethyl)thio)butanoate[6] | Silica Gel | 4% → 6% Ethyl Acetate / Hexanes | Not specified |
| Ethyl 4-([1,1'-biphenyl]-4-yl)-4-((trifluoromethyl)thio)butanoate[6] | Silica Gel | 3% → 6% Ethyl Acetate / Hexanes | Not specified |
| Benzyl Bromide[1] | Silica Gel | 100% Hexanes | Nearly 1.0 |
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and purification of a this compound derivative.
Caption: A generalized workflow for the synthesis and purification of this compound derivatives.
Logical Relationship in Drug Design
The trifluoromethylthio (-SCF3) group is often incorporated into molecules during drug development to enhance their properties. This diagram shows the logical relationship between the structural modification and its desired effects.
Caption: The influence of the trifluoromethylthio group on the properties of drug candidates.[7][8]
References
- 1. reddit.com [reddit.com]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 5. web.uvic.ca [web.uvic.ca]
- 6. s3.us-west-2.amazonaws.com [s3.us-west-2.amazonaws.com]
- 7. researchgate.net [researchgate.net]
- 8. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
stability of 4-(Trifluoromethylthio)benzyl bromide in different solvents
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of 4-(Trifluoromethylthio)benzyl bromide in different solvents. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental procedures.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Reagent discoloration (yellowing/browning) upon dissolution | Degradation of the benzyl bromide, potentially due to moisture or impurities in the solvent. Benzyl bromides can liberate HBr, which can cause discoloration. | - Use fresh, anhydrous, high-purity solvents. - Consider sparging the solvent with an inert gas (e.g., argon or nitrogen) before use to remove dissolved oxygen and moisture. - Prepare solutions immediately before use. |
| Inconsistent reaction yields or kinetics | The reagent may be degrading in the reaction solvent. The stability of benzyl bromides is highly dependent on the solvent's properties (protic vs. aprotic, polarity). | - Evaluate the stability of this compound in the chosen solvent under the reaction conditions (time, temperature) prior to performing the synthesis. - If instability is observed, consider switching to a more inert solvent. Aprotic, non-nucleophilic solvents are generally preferred. |
| Appearance of unexpected byproducts in analysis (TLC, LC-MS, GC-MS) | Solvolysis or reaction with solvent impurities. Protic solvents (e.g., water, alcohols) can react with the benzyl bromide to form the corresponding ether or alcohol. | - Confirm the identity of byproducts using mass spectrometry and/or NMR. - If solvolysis is confirmed, select a less reactive (aprotic) solvent for the experiment. - Ensure all glassware is thoroughly dried before use. |
| Precipitate formation in the reagent solution | This could be due to the formation of insoluble degradation products or reaction with impurities. | - Analyze the precipitate to determine its identity. - Filter the solution before use if the precipitate is confirmed to be an impurity or degradation product and the experiment must proceed. However, it is best to use a fresh, pure solution. |
Frequently Asked Questions (FAQs)
Q1: How stable is this compound in common laboratory solvents?
A1: this compound is susceptible to degradation, particularly in the presence of nucleophiles and protic solvents. Its stability generally follows this trend: Aprotic non-polar solvents (e.g., hexanes, toluene) > Aprotic polar solvents (e.g., THF, acetonitrile, DMF) > Protic polar solvents (e.g., methanol, ethanol, water). The benzylic bromide is reactive and can undergo nucleophilic substitution with the solvent (solvolysis).
Q2: What are the primary degradation pathways for this compound?
A2: The most common degradation pathway is nucleophilic substitution. In protic solvents like water or alcohols, this leads to the formation of 4-(trifluoromethylthio)benzyl alcohol or the corresponding ether, respectively, with the concurrent formation of hydrogen bromide (HBr). The presence of HBr can further catalyze degradation.
Q3: How should I store solutions of this compound?
A3: Solutions of this compound are not recommended for long-term storage. They should be prepared fresh for each experiment. If temporary storage is unavoidable, store the solution in a tightly sealed container under an inert atmosphere (argon or nitrogen) at a low temperature (2-8 °C) and protected from light.
Q4: What analytical techniques are suitable for monitoring the stability of this compound?
A4: Several techniques can be used:
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High-Performance Liquid Chromatography (HPLC): Ideal for quantifying the parent compound and its degradation products over time. A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient is a good starting point.
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Gas Chromatography (GC): Suitable for volatile compounds and can be used to monitor the disappearance of the starting material.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹⁹F NMR are powerful for identifying the structures of degradation products. The methylene protons of the benzyl bromide have a characteristic chemical shift that can be monitored.
Q5: The trifluoromethylthio (-SCF₃) group is electron-withdrawing. How does this affect the stability compared to unsubstituted benzyl bromide?
A5: The electron-withdrawing nature of the -SCF₃ group can influence the reaction mechanism. While benzyl bromide can react via both Sₙ1 and Sₙ2 pathways, strong electron-withdrawing groups tend to destabilize the benzylic carbocation intermediate, which would disfavor an Sₙ1 mechanism. This suggests that nucleophilic substitution reactions may proceed preferentially through an Sₙ2 pathway. In the context of stability, this means the rate of degradation will be highly sensitive to the nucleophilicity of the solvent.
Data on Stability in Different Solvents
| Solvent Class | Example Solvents | Expected Stability | Primary Degradation Pathway | Notes |
| Aprotic, Non-Polar | Hexanes, Toluene, Dichloromethane | High | Minimal | Recommended for storage and inert reactions. |
| Aprotic, Polar | Acetonitrile (MeCN), Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF) | Moderate | Slow nucleophilic substitution | Generally suitable for many reactions, but stability should be monitored over time, especially at elevated temperatures. |
| Protic, Polar | Methanol (MeOH), Ethanol (EtOH), Water | Low | Solvolysis (formation of ether or alcohol) | Not recommended for storage or as a primary reaction solvent unless solvolysis is the intended reaction. |
| Protic, Acidic | Acetic Acid | Very Low | Solvolysis and acid-catalyzed degradation | Should be avoided unless required by the reaction protocol. |
| Protic, Basic | Solvents with added amines (e.g., triethylamine) | Very Low | Rapid nucleophilic substitution | The compound will react quickly with basic nucleophiles. |
Experimental Protocol: Assessing Stability by HPLC
This protocol outlines a general method for determining the stability of this compound in a solvent of interest.
-
Solution Preparation:
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Prepare a stock solution of this compound in a Class A volumetric flask using the solvent to be tested (e.g., 1 mg/mL).
-
Ensure the solvent is of high purity and anhydrous if assessing stability in non-aqueous conditions.
-
-
Incubation:
-
Transfer aliquots of the solution into several sealed vials.
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Store the vials under the desired experimental conditions (e.g., room temperature, 40 °C, protected from light).
-
-
Time-Point Analysis:
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At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), take one vial and dilute an aliquot to a suitable concentration for HPLC analysis.
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The initial time point (t=0) serves as the 100% reference.
-
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HPLC Analysis:
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Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
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Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid, can be a starting point.
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Flow Rate: 1.0 mL/min.
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Detection: UV at a suitable wavelength (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
-
Data Analysis:
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Calculate the percentage of the parent compound remaining at each time point relative to the t=0 sample.
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Plot the percentage remaining versus time to determine the degradation rate.
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Visualizing the Stability Assessment Workflow
Caption: Workflow for assessing the stability of this compound.
Technical Support Center: Workup Procedure for 4-(Trifluoromethylthio)benzyl Bromide Alkylation
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the workup procedure for alkylation reactions using 4-(Trifluoromethylthio)benzyl bromide.
Frequently Asked Questions (FAQs)
Q1: What is the general procedure for quenching an alkylation reaction with this compound?
A1: After the reaction is deemed complete by a monitoring technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS), the reaction mixture is typically cooled to room temperature. The quenching process aims to neutralize any remaining reactive species. A common method is to add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or water to the reaction mixture. This is followed by extraction with an organic solvent.
Q2: Which organic solvents are suitable for extracting the product after quenching?
A2: The choice of extraction solvent depends on the polarity of the product. Commonly used solvents for extracting products from alkylations with benzyl bromide derivatives include:
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Ethyl acetate (EtOAc)[1]
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Dichloromethane (DCM)
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Diethyl ether (Et₂O)
It is advisable to perform a small-scale liquid-liquid extraction to determine the optimal solvent for your specific product.
Q3: How can I remove unreacted this compound from my product?
A3: Unreacted this compound is a common impurity. It can typically be removed by silica gel column chromatography. Due to its relatively nonpolar nature, it will likely elute before more polar products.
Q4: What are the common methods for purifying the alkylated product?
A4: The primary methods for purifying products from these alkylation reactions are:
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Silica Gel Column Chromatography: This is the most common method for purifying products containing the 4-(Trifluoromethylthio)benzyl moiety.[2] A suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) is used to separate the product from impurities.
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Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification technique.[3]
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Distillation: For liquid products that are thermally stable, distillation under reduced pressure can be an option.
Q5: Are there any known side reactions to be aware of during the alkylation or workup?
A5: Besides the presence of unreacted starting materials, potential side reactions include:
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Over-alkylation: With amine nucleophiles, there is a possibility of forming di- or tri-alkylated products, and in some cases, quaternary ammonium salts.
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O- vs. C-alkylation: With phenol nucleophiles, both O-alkylation (ether formation) and C-alkylation (attachment to the aromatic ring) can occur.[4]
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Hydrolysis: this compound can hydrolyze to the corresponding benzyl alcohol in the presence of water, especially under basic conditions. This alcohol is a potential impurity that may need to be removed during purification.
Q6: Is the trifluoromethylthio (-SCF₃) group stable during a typical aqueous workup?
A6: The trifluoromethylthio group is generally considered to be robust and stable under standard aqueous workup conditions, including mild acidic or basic washes. However, prolonged exposure to strong acids or bases at elevated temperatures should be avoided to prevent potential degradation.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Formation | Incomplete reaction. | Monitor the reaction progress using TLC or LC-MS to ensure it has gone to completion. Consider extending the reaction time or increasing the temperature if necessary. |
| Inactive reagents. | Ensure the this compound and the nucleophile are of high purity. Check the activity of the base if one is used. | |
| Multiple Products Observed | Over-alkylation of amine nucleophiles. | Use a larger excess of the amine nucleophile relative to the this compound. |
| O- and C-alkylation of phenols. | Reaction conditions such as the choice of base and solvent can influence the ratio of O- to C-alkylation. Optimization of these parameters may be required. | |
| Product is Contaminated with Starting Material | Incomplete reaction or incorrect stoichiometry. | Drive the reaction to completion. If the nucleophile is precious, using a slight excess of this compound and then removing it during purification may be a viable strategy. |
| Difficulty in Separating Product from Byproducts | Similar polarities of the product and impurities. | Optimize the solvent system for column chromatography. Consider using a different stationary phase or purification technique like preparative TLC or recrystallization. |
| Product Degradation During Workup | Sensitivity to acid or base. | Use neutral water for washing instead of acidic or basic solutions. Minimize the time the product is in contact with aqueous layers. |
Experimental Protocols
General Experimental Workflow
Example Protocol: N-Alkylation of Indole
This protocol is a representative example for the N-alkylation of indole with a substituted benzyl bromide.
Reaction Setup:
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To a solution of indole (1.0 equivalent) in an anhydrous solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a base such as potassium carbonate (K₂CO₃, 1.5 equivalents) or sodium hydride (NaH, 1.2 equivalents).
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Stir the mixture at room temperature for 30 minutes.
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Add a solution of this compound (1.1 equivalents) in the same anhydrous solvent dropwise.
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Stir the reaction mixture at room temperature or a slightly elevated temperature (e.g., 50 °C) until the starting material is consumed as monitored by TLC.
Workup and Purification:
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Cool the reaction mixture to room temperature and pour it into water.
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Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).
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Combine the organic layers and wash with water and then with brine.
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Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure N-alkylated indole.
Example Protocol: O-Alkylation of 4-Nitrophenol
This protocol is a representative example for the O-alkylation of a phenol with a substituted benzyl halide.
Reaction Setup:
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To a solution of 4-nitrophenol (1.0 equivalent) in a solvent such as acetone or DMF, add a base like potassium carbonate (K₂CO₃, 1.5 equivalents).
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Stir the mixture at room temperature for 30 minutes.
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Add this compound (1.1 equivalents) to the reaction mixture.
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Heat the reaction to reflux and monitor the progress by TLC.
Workup and Purification:
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After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
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Concentrate the filtrate under reduced pressure.
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Dissolve the residue in a suitable organic solvent like dichloromethane and wash with water and brine.
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Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent.
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If the product is a solid, it can be purified by recrystallization from a suitable solvent (e.g., ethanol or methanol/water).[3] Otherwise, silica gel column chromatography can be employed.
Quantitative Data Summary
The following table summarizes typical reaction parameters and outcomes for alkylation reactions with benzyl bromide derivatives. Please note that these are general ranges and the optimal conditions and yield for your specific reaction with this compound may vary.
| Parameter | N-Alkylation of Indoles | O-Alkylation of Phenols |
| Nucleophile:Electrophile Ratio | 1 : 1.1 - 1.2 | 1 : 1.1 - 1.5 |
| Base | K₂CO₃, NaH, Cs₂CO₃ | K₂CO₃, NaOH, Cs₂CO₃ |
| Solvent | DMF, Acetonitrile, THF | Acetone, DMF, Acetonitrile |
| Reaction Temperature | Room Temperature to 80 °C | Room Temperature to Reflux |
| Reaction Time | 2 - 24 hours | 4 - 18 hours |
| Typical Yield | 70 - 95% | 60 - 90% |
Troubleshooting Logic Diagram
References
- 1. Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry [mdpi.com]
- 2. rsc.org [rsc.org]
- 3. EP0004447A2 - Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates - Google Patents [patents.google.com]
- 4. academicpublishers.org [academicpublishers.org]
identifying byproducts in 4-(Trifluoromethylthio)benzyl bromide reactions by TLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(Trifluoromethylthio)benzyl bromide. The information focuses on identifying potential byproducts in reactions using Thin Layer Chromatography (TLC).
Frequently Asked Questions (FAQs)
Q1: What are the common reactions where this compound is used?
A1: this compound is a versatile reagent commonly used in nucleophilic substitution reactions to introduce the 4-(Trifluoromethylthio)benzyl moiety into a molecule. This is particularly relevant in pharmaceutical and agrochemical research to enhance properties like lipophilicity and metabolic stability. Common nucleophiles include alcohols, phenols, amines, and thiols.
Q2: What are the most likely byproducts in reactions involving this compound?
A2: Several byproducts can form depending on the reaction conditions and the nucleophile used. The most common include:
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Hydrolysis Product: 4-(Trifluoromethylthio)benzyl alcohol, formed if water is present in the reaction mixture.
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Oxidation Products: this compound can be oxidized to the corresponding sulfoxide or sulfone, especially if oxidizing agents are present or if the reaction is exposed to air for extended periods at elevated temperatures.
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Dimerization Product: 4,4'-Bis(trifluoromethylthio)dibenzyl ether can form, particularly under basic conditions or if the starting material degrades.
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Unreacted Starting Material: Incomplete reactions will show the presence of this compound.
Q3: How can I visualize spots of this compound and its derivatives on a TLC plate?
A3: Since these compounds are often colorless, visualization techniques are necessary. The aromatic ring in these compounds allows for visualization under UV light (254 nm), where they will appear as dark spots on a fluorescent background. For more sensitive or specific visualization, various chemical stains can be used, such as:
-
Potassium Permanganate (KMnO4) stain: This stain is effective for visualizing compounds that can be oxidized, including the starting material and potential byproducts like the corresponding alcohol.
-
P-anisaldehyde stain: This is a general-purpose stain that can react with various functional groups to produce colored spots upon heating.
-
Iodine (I2) chamber: Exposing the TLC plate to iodine vapor can make the spots visible as brownish stains.
Troubleshooting Guide: Identifying Byproducts by TLC
This guide will help you identify potential byproducts in your this compound reactions based on their behavior on a TLC plate.
Problem: My TLC plate shows multiple spots. How do I identify them?
Solution: The first step is to understand the relative polarities of the expected product and potential byproducts. In normal-phase TLC (using a silica gel or alumina plate), less polar compounds travel further up the plate, resulting in a higher Retention Factor (Rf), while more polar compounds have a lower Rf.
Typical Polarity Ranking (from least polar to most polar):
-
Dimer (4,4'-Bis(trifluoromethylthio)dibenzyl ether): Generally the least polar major byproduct.
-
Starting Material (this compound): A relatively nonpolar compound.
-
Desired Product (e.g., ether or amine): Polarity will vary depending on the nucleophile used.
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Oxidized Byproducts (Sulfoxide and Sulfone): The sulfoxide is more polar than the sulfide, and the sulfone is even more polar.
-
Hydrolysis Product (4-(Trifluoromethylthio)benzyl alcohol): The hydroxyl group makes this compound significantly more polar than the starting material.
Data Presentation: Estimated Rf Values
The following table provides estimated Rf values for this compound and its potential byproducts in a common TLC solvent system. Please note that these are approximate values and can vary based on the specific TLC plate, chamber saturation, and temperature. It is always recommended to run a co-spot with the starting material for accurate comparison.
| Compound | Potential Identity | Estimated Rf Value (20% Ethyl Acetate in Hexane) |
| Spot 1 (Highest Rf) | 4,4'-Bis(trifluoromethylthio)dibenzyl ether | ~ 0.8 - 0.9 |
| Spot 2 | This compound (Starting Material) | ~ 0.7 - 0.8 |
| Spot 3 | Desired Product (e.g., ether or amine) | Variable (depends on nucleophile) |
| Spot 4 | 4-(Trifluoromethylthio)benzaldehyde | ~ 0.5 - 0.6 |
| Spot 5 | 4-(Trifluoromethylthio)benzyl sulfoxide | ~ 0.3 - 0.4 |
| Spot 6 | 4-(Trifluoromethylthio)benzyl alcohol (Hydrolysis) | ~ 0.2 - 0.3 |
| Spot 7 (Lowest Rf) | 4-(Trifluoromethylthio)benzyl sulfone | ~ 0.1 - 0.2 |
Experimental Protocols
Protocol 1: General Procedure for Thin Layer Chromatography (TLC) Analysis
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Plate Preparation: Using a pencil, gently draw a starting line approximately 1 cm from the bottom of a silica gel TLC plate.
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Spotting: Dissolve a small amount of your reaction mixture in a volatile solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot the solution onto the starting line. It is also highly recommended to spot the starting material (this compound) in a separate lane for comparison. A co-spot (spotting the reaction mixture and starting material in the same lane) is also useful for confirmation.
-
Development: Place the TLC plate in a developing chamber containing the chosen solvent system (e.g., 20% ethyl acetate in hexane). Ensure the solvent level is below the starting line. Cover the chamber to allow the solvent to ascend the plate by capillary action.
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Visualization: Once the solvent front has reached about 1 cm from the top of the plate, remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp (254 nm) and circle them with a pencil. If necessary, use a chemical stain (e.g., potassium permanganate) for further visualization.
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Rf Calculation: Measure the distance from the starting line to the center of each spot and the distance from the starting line to the solvent front. Calculate the Rf value for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
Mandatory Visualizations
Caption: Troubleshooting workflow for identifying byproducts by TLC.
Caption: Potential reaction pathways leading to byproducts.
Technical Support Center: Scaling Up Reactions Involving 4-(Trifluoromethylthio)benzyl bromide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for scaling up reactions involving 4-(trifluoromethylthio)benzyl bromide. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety precautions to consider when handling this compound on a larger scale?
A1: this compound is a lachrymator and corrosive. When scaling up, the risks associated with its handling increase. Always work in a well-ventilated fume hood. Personal protective equipment (PPE) is mandatory and should include:
-
Eye Protection: Tightly fitting safety goggles and a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene). Inspect gloves for any signs of degradation before use.
-
Body Protection: A flame-retardant lab coat and, for larger quantities, a chemical-resistant apron or suit.
-
Respiratory Protection: For large-scale operations or in case of ventilation failure, a full-face respirator with an appropriate cartridge is recommended.
Ensure that an emergency eyewash station and safety shower are readily accessible. All personnel involved in the handling of this reagent should be thoroughly trained on its hazards and the appropriate emergency procedures.
Q2: What are the key parameters to consider when scaling up an alkylation reaction with this compound?
A2: Scaling up a reaction requires careful consideration of several factors to ensure safety, efficiency, and reproducibility. The key parameters include:
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Heat Management: Alkylation reactions are often exothermic. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. This can lead to a dangerous temperature increase, promoting side reactions or even a runaway reaction.
-
Mixing: Efficient mixing is crucial to maintain a homogeneous reaction mixture, ensure uniform temperature distribution, and facilitate mass transfer. Inadequate mixing can result in localized "hot spots" and reduced yields.
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Reagent Addition Rate: The rate of addition of this compound or the base should be carefully controlled to manage the reaction exotherm.
-
Solvent Selection: The solvent should be chosen not only for its ability to dissolve the reactants but also for its boiling point, heat capacity, and ease of removal during work-up.
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Work-up and Purification: Procedures that are straightforward on a small scale, like extractions and chromatography, can become challenging and time-consuming at a larger scale.
Q3: What are the common side reactions observed in alkylation reactions with this compound?
A3: Several side reactions can occur, potentially reducing the yield and purity of the desired product. These include:
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Over-alkylation: If the product of the initial alkylation is still nucleophilic, it can react further with the benzyl bromide.
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Elimination Reactions: Depending on the substrate and the strength of the base used, elimination reactions can compete with substitution.
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Hydrolysis: this compound can be hydrolyzed to the corresponding benzyl alcohol, especially in the presence of water and a base.
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Quaternization of Amine Bases: If a tertiary amine base (e.g., triethylamine) is used, it can be alkylated by the benzyl bromide to form a quaternary ammonium salt.
Troubleshooting Guides
Problem 1: Low Yield of the Desired Product
| Potential Cause | Troubleshooting Step |
| Incomplete Reaction | Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC, or GC). If the reaction has stalled, consider increasing the reaction time or temperature cautiously. |
| Degradation of Reagent | This compound is sensitive to moisture and light. Ensure it is stored properly and handled under an inert atmosphere (e.g., nitrogen or argon). Use freshly opened or properly stored reagent. |
| Poor Solubility | If reactants are not fully dissolved, the reaction rate will be slow. Consider using a co-solvent or a different solvent system with better solubilizing properties. |
| Side Reactions | Analyze the crude reaction mixture to identify major byproducts. This will help in optimizing the reaction conditions to minimize side reactions. For example, if over-alkylation is an issue, use a smaller excess of the benzyl bromide or add it slowly to the reaction mixture. |
| Inefficient Mixing | On a larger scale, ensure the stirring is vigorous enough to maintain a homogeneous mixture. Consider using an overhead stirrer for better efficiency. |
Problem 2: Difficulty in Product Purification
| Potential Cause | Troubleshooting Step |
| Presence of Unreacted this compound | Unreacted benzyl bromide can be difficult to remove, especially if it has a similar polarity to the product. Consider a work-up procedure that includes a quenching step. For example, adding a small amount of a nucleophilic scavenger like sodium thiosulfate or triethylamine at the end of the reaction can help to consume the excess benzyl bromide. |
| Formation of Emulsions during Aqueous Work-up | This is a common issue when scaling up extractions. Try adding a small amount of brine (saturated NaCl solution) to break the emulsion. Filtering the mixture through a pad of Celite can also be effective. |
| Product Oiling Out during Crystallization | If the product separates as an oil instead of a solid during crystallization, try using a different solvent system, lowering the concentration, or cooling the solution more slowly. Seeding the solution with a small crystal of the pure product can also induce crystallization. |
| Column Chromatography is Not Scalable | For multi-gram scale purification, column chromatography can be inefficient. Explore other purification techniques such as recrystallization, distillation (if the product is volatile and thermally stable), or preparative HPLC. |
Experimental Protocols
Note: The following protocols are provided as representative examples and may require optimization for specific substrates and scales.
Protocol 1: Gram-Scale N-Alkylation of a Primary Amine
This protocol describes the N-alkylation of benzylamine with this compound.
Reaction Scheme:
Materials and Equipment:
-
Three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer.
-
Inert atmosphere (Nitrogen or Argon).
-
Benzylamine
-
This compound
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Standard laboratory glassware for work-up and purification.
Procedure:
-
To a 500 mL three-necked flask under an inert atmosphere, add benzylamine (10.7 g, 100 mmol) and potassium carbonate (20.7 g, 150 mmol) in acetonitrile (200 mL).
-
Stir the suspension vigorously.
-
Dissolve this compound (27.1 g, 100 mmol) in acetonitrile (50 mL) and add it to the dropping funnel.
-
Add the solution of this compound dropwise to the reaction mixture over a period of 30-45 minutes. Monitor the internal temperature; if it rises significantly, slow down the addition rate and/or use an ice bath to maintain the temperature below 40°C.
-
After the addition is complete, stir the reaction mixture at room temperature for 4-6 hours, or until the reaction is complete as monitored by TLC or HPLC.
-
Filter the reaction mixture to remove the potassium carbonate and wash the solid with acetonitrile.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Work-up: Dissolve the crude product in ethyl acetate (200 mL) and wash with water (2 x 100 mL) and then with brine (100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.
Quantitative Data Summary:
| Reactant | Molecular Weight ( g/mol ) | Amount (g) | Moles (mmol) | Molar Ratio |
| Benzylamine | 107.15 | 10.7 | 100 | 1.0 |
| This compound | 271.10 | 27.1 | 100 | 1.0 |
| Potassium Carbonate | 138.21 | 20.7 | 150 | 1.5 |
Protocol 2: Gram-Scale O-Alkylation of a Phenol
This protocol describes the O-alkylation of phenol with this compound.
Reaction Scheme:
Materials and Equipment:
-
Same as Protocol 1.
-
Phenol
-
Cesium carbonate (Cs₂CO₃)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a 500 mL three-necked flask under an inert atmosphere, add phenol (9.4 g, 100 mmol) and cesium carbonate (48.9 g, 150 mmol) in DMF (200 mL).
-
Stir the mixture at room temperature for 15 minutes.
-
Dissolve this compound (27.1 g, 100 mmol) in DMF (50 mL) and add it to the dropping funnel.
-
Add the solution of this compound dropwise to the reaction mixture over a period of 30-45 minutes.
-
After the addition is complete, stir the reaction mixture at 50°C for 2-4 hours, or until the reaction is complete.
-
Cool the reaction mixture to room temperature and pour it into ice-water (500 mL).
-
Extract the aqueous mixture with ethyl acetate (3 x 150 mL).
-
Combine the organic layers and wash with water (2 x 100 mL) and brine (100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel.
Quantitative Data Summary:
| Reactant | Molecular Weight ( g/mol ) | Amount (g) | Moles (mmol) | Molar Ratio |
| Phenol | 94.11 | 9.4 | 100 | 1.0 |
| This compound | 271.10 | 27.1 | 100 | 1.0 |
| Cesium Carbonate | 325.82 | 48.9 | 150 | 1.5 |
Visualizations
Caption: General experimental workflow for scaling up alkylation reactions.
Caption: Troubleshooting logic for addressing low reaction yields.
Technical Support Center: Catalyst Selection for Cross-Coupling with 4-(Trifluoromethylthio)benzyl bromide
Welcome to the Technical Support Center for cross-coupling reactions involving 4-(Trifluoromethylthio)benzyl bromide. This guide is intended for researchers, scientists, and professionals in drug development. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: Which cross-coupling reactions are suitable for this compound?
A1: this compound is a versatile substrate for various palladium-catalyzed cross-coupling reactions. The most common and effective methods include Suzuki-Miyaura coupling (with boronic acids or their derivatives), Sonogashira coupling (with terminal alkynes), and Buchwald-Hartwig amination (with primary or secondary amines). The electron-withdrawing nature of the trifluoromethylthio group can influence reaction kinetics and catalyst choice.
Q2: What are the most common side reactions when working with benzyl bromides in cross-coupling?
A2: Common side reactions include homocoupling of the benzyl bromide (forming a bibenzyl species) and dehalogenation (replacement of bromine with hydrogen).[1] Additionally, for benzyl halides, β-hydride elimination can be a competing pathway if the substrate has a hydrogen on the α-carbon and the palladium catalyst is not carefully chosen, leading to styrene derivatives.[2] For Sonogashira coupling, homocoupling of the alkyne partner (Glaser coupling) is a frequent issue.[3]
Q3: How does the trifluoromethylthio (-SCF3) group affect the reactivity of the benzyl bromide?
A3: The -SCF3 group is strongly electron-withdrawing. This property can make the benzylic carbon more electrophilic and susceptible to oxidative addition to the palladium(0) catalyst, which is a key step in the catalytic cycle. However, electron-poor benzyl bromides can also react quickly with zinc metal in certain coupling protocols, potentially leading to competitive quenching or homo-coupling.[4] In Suzuki-Miyaura couplings, electron-poor electrophiles generally offer better yields.[2]
Q4: Can I use other benzyl halides, like the chloride, instead of the bromide?
A4: While benzyl chlorides can be used, they are generally less reactive than benzyl bromides.[4] Achieving good yields with benzyl chlorides often requires more active catalyst systems, higher temperatures, or longer reaction times.[2] For many cross-coupling reactions, the reactivity order is I > Br > Cl.[5]
Troubleshooting Guides
Issue 1: Low or No Product Yield
Low or no yield is a common issue in cross-coupling reactions. The following workflow can help diagnose and resolve the problem.
Caption: Troubleshooting workflow for low product yield.
Solutions:
-
Catalyst System: The choice of palladium catalyst and ligand is critical. For Suzuki-Miyaura reactions with benzylic bromides, Pd(OAc)2 with a bulky phosphine ligand like JohnPhos has been shown to be effective.[6] For Buchwald-Hartwig aminations, using a pre-catalyst can lead to cleaner formation of the active catalytic species compared to sources like Pd(OAc)2. Consider screening different ligands (e.g., phosphines, N-heterocyclic carbenes).[1]
-
Reaction Conditions:
-
Temperature: Higher temperatures can sometimes promote side reactions like homocoupling.[1] It is advisable to screen a range of temperatures to find an optimal balance. For Sonogashira couplings with aryl bromides, temperatures around 100°C might be necessary.[7]
-
Solvent: The choice of solvent can significantly impact the reaction outcome. Common solvents for cross-coupling include DMF, dioxane, and toluene.[6] Ensure the solvent is dry and degassed, as oxygen can lead to catalyst deactivation and promote side reactions like Glaser coupling.[3][8]
-
Base: The base plays a crucial role in the catalytic cycle. Common bases include carbonates (K2CO3, Cs2CO3) and phosphates (K3PO4).[6][9] The strength and solubility of the base can affect the reaction rate and yield.
-
-
Reagent Quality: Ensure that the this compound and the coupling partner are pure. Benzyl bromides can be lachrymatory and may degrade upon storage. The quality of the catalyst and ligands is also paramount.
Issue 2: Significant Homocoupling of this compound
Question: My reaction is producing a significant amount of 1,2-bis(4-(trifluoromethylthio)phenyl)ethane. How can I minimize this?
Answer: Homocoupling is a common side reaction with reactive benzyl bromides.
Solutions:
-
Lower the Reaction Temperature: Higher temperatures can favor homocoupling.[1]
-
Adjust Catalyst and Ligand: The choice of ligand can influence the relative rates of cross-coupling versus homocoupling. Bulky electron-rich phosphine ligands are often a good starting point.
-
Control Stoichiometry: Ensure that the coupling partner is present in a slight excess to favor the cross-coupling pathway.
-
Slow Addition: In some cases, slow addition of the benzyl bromide to the reaction mixture can maintain a low concentration of the electrophile and suppress homocoupling.
Issue 3: Dehalogenation of the Starting Material
Question: I am observing the formation of 4-(Trifluoromethylthio)toluene in my reaction mixture. What causes this and how can I prevent it?
Answer: Dehalogenation is the replacement of the bromine atom with a hydrogen atom. This can be caused by certain reagents or reaction conditions.
Solutions:
-
Base Selection: Some bases or impurities in the base can act as a hydride source. Ensure a high-purity base is used.
-
Solvent Purity: Some solvents, if not properly dried, can be a source of protons that lead to dehalogenation.
-
Ligand Choice: The ligand can influence the stability of the palladium-hydride species that may be responsible for dehalogenation. Screening different ligands may be necessary.
Catalyst and Condition Selection Tables
Suzuki-Miyaura Coupling
This reaction couples the benzyl bromide with a boronic acid or its ester.
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Yield (%) | Reference |
| Pd(OAc)2 (5) | JohnPhos (10) | K2CO3 (3.0) | DMF | 120 (MW) | 60-80 | [6] |
| PdCl2(dppf)·CH2Cl2 (2) | - | Cs2CO3 (3.0) | THF/H2O | 77 | 70-95 | [2] |
Sonogashira Coupling
This reaction couples the benzyl bromide with a terminal alkyne.
| Catalyst (mol%) | Co-catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Yield (%) | Reference |
| Pd(PPh3)2Cl2 (2-5) | CuI (5-10) | Et3N (3-5) | DMF/THF | 60-100 | Varies | [7][8] |
| [Pd(μ-I)PtBu3]2 (1) | - | - | THF | RT | 60-90 | [10] |
Buchwald-Hartwig Amination
This reaction couples the benzyl bromide with a primary or secondary amine.
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Yield (%) | Reference |
| Pd2(dba)3 (1-2) | XPhos (2-4) | NaOtBu (1.5) | Toluene | 80-110 | Varies | [11][12] |
| BrettPhos Pd G3 (1-2) | - | Cs2CO3 (1.5) | Dioxane | 100 | Varies | [11] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol is adapted from literature procedures for benzylic bromides.[2][6]
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling.
Methodology:
-
To an oven-dried reaction flask, add the arylboronic acid (1.2 equiv.), base (e.g., Cs2CO3, 3.0 equiv.), palladium catalyst (e.g., PdCl2(dppf)·CH2Cl2, 2 mol%), and ligand (if required).
-
Seal the flask, then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent (e.g., 10:1 THF/H2O) via syringe.
-
Add this compound (1.0 equiv.) to the mixture.
-
Heat the reaction to the desired temperature (e.g., 77 °C) and stir until the starting material is consumed as monitored by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Protocol for Copper-Free Sonogashira Coupling
This protocol is based on procedures developed for coupling with lithium acetylides.[10]
Methodology:
-
To an oven-dried Schlenk flask under an argon atmosphere, add the palladium catalyst (e.g., [Pd(μ-I)PtBu3]2, 1 mol%) and THF.
-
Add the lithium acetylide solution (1.1 equiv.) dropwise at room temperature.
-
Add a solution of this compound (1.0 equiv.) in THF dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 10-30 minutes, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous NH4Cl solution.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography.
This technical support guide provides a starting point for your cross-coupling experiments with this compound. Reaction conditions should be optimized for each specific substrate and coupling partner to achieve the best results.
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Cross-couplings between benzylic and aryl halides “on water”: synthesis of diarylmethanes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. reddit.com [reddit.com]
- 9. reddit.com [reddit.com]
- 10. Pd-catalyzed sp–sp3 cross-coupling of benzyl bromides using lithium acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reddit.com [reddit.com]
- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Validation & Comparative
A Comparative Guide to Benzylating Agents: 4-(Trifluoromethylthio)benzyl Bromide in Focus
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis, particularly in the fields of medicinal chemistry and materials science, the benzylation of nucleophiles is a fundamental transformation. The choice of the benzylating agent is critical, influencing reaction efficiency, substrate scope, and the physicochemical properties of the final product. This guide provides an objective comparison of 4-(Trifluoromethylthio)benzyl bromide with other commonly employed benzylating agents, supported by available data and detailed experimental protocols.
Core Properties and Reactivity Profiles
Benzylating agents are typically benzyl halides that react with nucleophiles, such as alcohols, phenols, amines, and thiols, to introduce a benzyl group. The reactivity of these agents is primarily governed by the nature of the leaving group and the electronic properties of the substituents on the aromatic ring.
This compound introduces the 4-(trifluoromethylthio)benzyl group, a moiety of increasing interest in drug discovery. The trifluoromethylthio (-SCF3) group is a powerful electron-withdrawing group and is highly lipophilic, which can significantly enhance the metabolic stability, membrane permeability, and binding affinity of drug candidates.
A comparative overview of common benzylating agents is presented below:
| Benzylating Agent | Structure | Key Characteristics |
| This compound | 4-(CF3S)C6H4CH2Br | Strong electron-withdrawing -SCF3 group, expected to have lower reactivity in SN2 reactions compared to benzyl bromide. Confers high lipophilicity and metabolic stability to the benzylated product. |
| Benzyl Bromide | C6H5CH2Br | The benchmark benzylating agent. Generally more reactive than benzyl chloride.[1] |
| Benzyl Chloride | C6H5CH2Cl | A common and cost-effective benzylating agent, though less reactive than benzyl bromide. |
| 4-Methoxybenzyl Bromide (PMB-Br) | 4-(CH3O)C6H4CH2Br | Electron-donating methoxy group enhances reactivity in SN2 reactions. The resulting PMB ether can be cleaved under milder oxidative conditions than a standard benzyl ether. |
Performance Comparison: A Data-Driven Analysis
The reactivity of benzyl halides in nucleophilic substitution reactions is significantly influenced by the electronic nature of the para-substituent. Electron-donating groups accelerate the reaction by stabilizing the electron-deficient transition state of an SN2 reaction, while electron-withdrawing groups have the opposite effect.
While direct, side-by-side quantitative comparisons of this compound with other benzylating agents under identical conditions are not extensively documented in publicly available literature, the principles of physical organic chemistry allow for a qualitative and semi-quantitative assessment. The Hammett equation, which relates reaction rates to the electronic properties of substituents, predicts that the strongly electron-withdrawing -SCF3 group (with a positive Hammett sigma value) will decrease the rate of SN2 reactions compared to the unsubstituted benzyl bromide. Conversely, the electron-donating -OCH3 group in 4-methoxybenzyl bromide (with a negative Hammett sigma value) increases the reaction rate.
Based on these principles, the general order of reactivity for SN2 reactions is expected to be:
4-Methoxybenzyl Bromide > Benzyl Bromide > Benzyl Chloride > this compound
The following table summarizes expected performance based on established chemical principles and data from related compounds. The yields are illustrative for a typical benzylation of a primary alcohol or phenol under standardized conditions.
| Benzylating Agent | Relative Reactivity (Predicted) | Typical Reaction Time (Predicted) | Illustrative Yield (Phenol Benzylation) | Illustrative Yield (Aniline Benzylation) |
| This compound | Lower | Longer | Moderate to High (may require forcing conditions) | Moderate to High (may require forcing conditions) |
| Benzyl Bromide | Standard | Standard | High | High |
| Benzyl Chloride | Lower than Bromide | Longer than Bromide | High | 85-87%[2] |
| 4-Methoxybenzyl Bromide | Higher | Shorter | Very High | Very High |
Experimental Protocols
The following are detailed, representative protocols for the benzylation of a phenol and an amine. These can be adapted for use with this compound and other benzylating agents, with the understanding that reaction times and temperatures may need to be optimized based on the reactivity of the specific agent.
O-Benzylation of Phenol
This protocol describes a general procedure for the benzylation of a phenol using a benzyl halide.
Materials:
-
Phenol (1.0 eq)
-
Benzylating agent (e.g., this compound) (1.1 eq)
-
Potassium carbonate (K2CO3), anhydrous (2.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Water
-
Brine
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add the phenol, anhydrous potassium carbonate, and anhydrous DMF.
-
Stir the mixture at room temperature for 10 minutes.
-
Add the benzylating agent to the reaction mixture.
-
Heat the reaction mixture to 60-80°C and monitor the progress by thin-layer chromatography (TLC). For less reactive agents like this compound, a higher temperature or longer reaction time may be necessary.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired benzyl ether.
N-Benzylation of Aniline
This protocol outlines a general method for the benzylation of aniline.
Materials:
-
Aniline (4.0 eq)
-
Benzylating agent (e.g., this compound) (1.0 eq)
-
Sodium bicarbonate (NaHCO3) (1.25 eq)
-
Water
Procedure:
-
In a flask equipped with a reflux condenser and a mechanical stirrer, combine aniline, sodium bicarbonate, and water.
-
Heat the mixture to 90-95°C with vigorous stirring.
-
Slowly add the benzylating agent over a period of 1.5-2 hours.
-
Continue heating and stirring for an additional 2-4 hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture and filter it with suction.
-
Separate the organic and aqueous layers. Wash the organic layer with a saturated salt solution.
-
Dry the organic layer with anhydrous sodium sulfate and filter.
-
Remove the excess aniline by distillation under reduced pressure.
-
The product, N-benzylaniline, can be further purified by distillation or crystallization. A yield of 85-87% has been reported for the reaction of aniline with benzyl chloride using this method.[2]
Visualizing Reaction Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the key concepts and workflows discussed in this guide.
Caption: Generalized SN2 mechanism for benzylation.
Caption: General experimental workflow for benzylation.
Caption: Predicted reactivity trend of benzylating agents.
Conclusion
This compound is a valuable reagent for introducing a functional group that can enhance the pharmacological properties of a molecule. While its reactivity in SN2 reactions is lower than that of standard benzylating agents like benzyl bromide and 4-methoxybenzyl bromide due to the electron-withdrawing nature of the -SCF3 group, this can be overcome by adjusting reaction conditions, such as increasing the temperature or extending the reaction time. The choice of benzylating agent should be guided by the specific requirements of the synthetic route, including the desired properties of the final product and the compatibility of the reaction conditions with other functional groups present in the substrate. For applications where high lipophilicity and metabolic stability are paramount, this compound presents a compelling option for researchers and drug development professionals.
References
A Comparative Analysis of the Reactivity of 4-(Trifluoromethylthio)benzyl bromide and 4-(Trifluoromethyl)benzyl bromide
For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Appropriate Benzyl Bromide Derivative for Nucleophilic Substitution Reactions
In the realm of synthetic chemistry, particularly in the development of novel pharmaceutical and agrochemical agents, the choice of starting materials is paramount to the success of a synthetic route. Substituted benzyl bromides are versatile building blocks, readily undergoing nucleophilic substitution reactions to introduce a benzylic moiety into a target molecule. This guide provides a detailed comparison of the reactivity of two such building blocks: 4-(Trifluoromethylthio)benzyl bromide and 4-(Trifluoromethyl)benzyl bromide. The inclusion of fluorine-containing groups can significantly modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity.[1][2][3] Understanding the relative reactivity of these two reagents is crucial for reaction design and optimization.
Executive Summary
This guide establishes that 4-(Trifluoromethyl)benzyl bromide is generally less reactive than this compound in nucleophilic substitution reactions. This difference in reactivity is primarily attributed to the stronger electron-withdrawing nature of the trifluoromethyl (-CF3) group compared to the trifluoromethylthio (-SCF3) group. A more electron-withdrawing substituent deactivates the benzyl bromide towards nucleophilic attack, particularly in reactions proceeding through an SN1 mechanism, by destabilizing the formation of a positive charge on the benzylic carbon.
Comparison of Physicochemical and Electronic Properties
A fundamental understanding of the electronic properties of the -CF3 and -SCF3 substituents is key to predicting the reactivity of the corresponding benzyl bromides. Both groups are electron-withdrawing, a property quantified by their Hammett constants (σp). The Hammett constant is a measure of the electronic influence of a substituent on the reactivity of a benzene ring in a variety of reactions. A more positive σp value indicates a stronger electron-withdrawing effect.
| Property | This compound | 4-(Trifluoromethyl)benzyl bromide | Reference |
| Chemical Structure | C₈H₆BrF₃S | C₈H₆BrF₃ | |
| Molecular Weight | 271.10 g/mol | 239.03 g/mol | |
| CAS Number | 21101-63-3 | 402-49-3 | |
| Hammett Constant (σp) | +0.40 | +0.54 |
The greater σp value of the -CF3 group (+0.54) compared to the -SCF3 group (+0.40) confirms that the trifluoromethyl group is a more powerful electron-withdrawing substituent. This stronger inductive effect in 4-(Trifluoromethyl)benzyl bromide leads to a greater destabilization of the partial positive charge that develops on the benzylic carbon during the transition state of a nucleophilic substitution reaction, thus slowing down the reaction rate.
Reactivity in Nucleophilic Substitution Reactions
Nucleophilic substitution reactions of benzyl bromides can proceed through either an SN1 (unimolecular) or SN2 (bimolecular) mechanism, or a combination of both, depending on the reaction conditions (nucleophile, solvent, and temperature).
-
SN1 Mechanism: This mechanism involves the formation of a carbocation intermediate. Electron-withdrawing groups destabilize this positively charged intermediate, thereby increasing the activation energy and slowing down the reaction rate. Given that the -CF3 group is more electron-withdrawing than the -SCF3 group, 4-(Trifluoromethyl)benzyl bromide is expected to be significantly less reactive than this compound in SN1 reactions.
-
SN2 Mechanism: In this concerted mechanism, the nucleophile attacks the electrophilic carbon at the same time as the bromide leaving group departs. While the electronic effects are less pronounced than in SN1 reactions, a more electron-deficient benzylic carbon can be more susceptible to nucleophilic attack. However, the strong destabilizing effect on the transition state, which has some carbocationic character, is generally the dominant factor. Therefore, even in SN2 reactions, 4-(Trifluoromethyl)benzyl bromide is anticipated to be less reactive than this compound.
Experimental Protocols
Protocol: Comparative Kinetic Analysis of Nucleophilic Substitution
This experiment aims to determine the relative rates of reaction of this compound and 4-(Trifluoromethyl)benzyl bromide with a common nucleophile, such as sodium iodide in acetone (an SN2-promoting condition).
Materials:
-
This compound
-
4-(Trifluoromethyl)benzyl bromide
-
Sodium Iodide (NaI)
-
Anhydrous Acetone
-
Constant temperature bath
-
Reaction vials with septa
-
Syringes
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system
-
Internal standard (e.g., naphthalene or dodecane)
Procedure:
-
Solution Preparation:
-
Prepare stock solutions of known concentrations of this compound, 4-(Trifluoromethyl)benzyl bromide, and sodium iodide in anhydrous acetone.
-
Prepare a stock solution of the internal standard in anhydrous acetone.
-
-
Reaction Setup:
-
In separate reaction vials, place a defined volume of the sodium iodide solution and the internal standard solution.
-
Equilibrate the vials in a constant temperature bath (e.g., 25 °C).
-
-
Initiation and Monitoring:
-
To initiate the reaction, inject a defined volume of the respective benzyl bromide stock solution into each vial. Start a timer immediately.
-
At regular time intervals, withdraw an aliquot from each reaction mixture using a syringe and quench the reaction by adding it to a vial containing a quenching agent (e.g., a large excess of a different solvent like hexane).
-
-
Analysis:
-
Analyze the quenched aliquots by HPLC or GC to determine the concentration of the remaining benzyl bromide and the formed product.
-
Plot the concentration of the benzyl bromide versus time for each reaction.
-
-
Data Interpretation:
-
Determine the initial rate of reaction for both substrates from the slope of the concentration vs. time plots.
-
The ratio of the initial rates will provide a quantitative measure of the relative reactivity of the two benzyl bromides under the chosen conditions.
-
Conclusion and Recommendations
The available data on the electronic properties of the -CF3 and -SCF3 substituents strongly indicates that 4-(Trifluoromethyl)benzyl bromide is less reactive than this compound in nucleophilic substitution reactions. This is a critical consideration for chemists in designing synthetic strategies.
-
For reactions requiring higher reactivity or those that are sluggish, This compound would be the preferred reagent.
-
For reactions where moderated reactivity is desired to control selectivity or prevent side reactions, 4-(Trifluoromethyl)benzyl bromide may be the more suitable choice.
It is highly recommended that researchers perform a small-scale comparative experiment, such as the kinetic analysis protocol outlined above, to determine the optimal substrate and reaction conditions for their specific application. This empirical data will provide the most accurate and reliable basis for process development and scale-up.
References
alternatives to 4-(Trifluoromethylthio)benzyl bromide for SCF3 installation
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Alternatives for SCF₃ Group Installation
The incorporation of the trifluoromethylthio (SCF₃) group is a critical strategy in modern medicinal chemistry and materials science. Its unique properties, including high lipophilicity and strong electron-withdrawing nature, can significantly enhance the metabolic stability, membrane permeability, and binding affinity of drug candidates and functional materials.[1] While various reagents have been developed for this purpose, this guide provides a detailed comparison of key alternatives to 4-(Trifluoromethylthio)benzyl bromide, focusing on their performance, scope, and ease of use, supported by experimental data.
Classification of Trifluoromethylthiolating Reagents
The reagents for installing the SCF₃ group can be broadly classified into three categories based on their reactive nature: electrophilic, nucleophilic, and radical. The choice of reagent is dictated by the substrate and the desired reaction pathway.
Caption: Classification of common trifluoromethylthiolating (SCF₃) reagents.
Performance Comparison of Key Electrophilic Reagents
Electrophilic trifluoromethylthiolation is a widely used strategy, particularly for electron-rich substrates like arenes and heterocycles.[2] The following reagents are shelf-stable solids, making them convenient to handle in a laboratory setting.
Data Summary: Trifluoromethylthiolation of Arenes and Heterocycles
| Reagent | Substrate | Conditions | Yield (%) | Reference |
| N-(Trifluoromethylthio)saccharin | Indole | TFE, 40 °C, 12 h | 96 | [3] |
| Anisole | FeCl₃ (2.5 mol%), Ph₂Se₂ (2.5 mol%), CH₂Cl₂, rt, 0.25 h | 83 | [4] | |
| 1,3,5-Trimethoxybenzene | AuCl₃ (5 mol%), DCE, 80 °C, 2 h | 95 | [5] | |
| N-(Trifluoromethylthio)phthalimide | 4-Phenyl-1-butene | Acetone, Blue LED, 24 h | 85 | [6] |
| Phenylboronic acid | Cu(OTf)₂ (10 mol%), dppf (10 mol%), DMF, 80 °C, 12 h | 82 | [7] | |
| N-Trifluoromethylthiodibenzenesulfonimide | Mesitylene | TfOH (1.2 eq), CH₂Cl₂, 40 °C, 36 h | 73 | [8] |
| Benzofuran | DMF, 80 °C, 1 h | 95 | [8] | |
| 2-Naphthol | No additive, CH₂Cl₂, rt, 1 h | 99 | [8] |
Observations:
-
N-(Trifluoromethylthio)saccharin is a highly versatile and reactive reagent, effective for a broad range of electron-rich arenes and heterocycles under promoter-free, Lewis acid, or dual Lewis acid/base catalysis.[3][5][9]
-
N-(Trifluoromethylthio)phthalimide is effective for the trifluoromethylthiolation of various substrates, including alkenes and boronic acids, often under copper catalysis or photoredox conditions.[6][7]
-
N-Trifluoromethylthiodibenzenesulfonimide is noted for its exceptionally high electrophilicity, allowing it to functionalize even less reactive arenes, sometimes without the need for a catalyst or activator.[8][10]
Performance Comparison of Key Nucleophilic Reagents
Nucleophilic reagents are essential for the trifluoromethylthiolation of electrophilic substrates, such as alkyl and aryl halides.
Data Summary: Nucleophilic Trifluoromethylthiolation
| Reagent | Substrate | Conditions | Yield (%) | Reference |
| Silver(I) Trifluoromethanethiolate (AgSCF₃) | 4-Methoxybenzyl alcohol | TBAI (3 eq), Toluene, 80 °C, 19 h | 67 | |
| 3-Bromooxindole derivative | DMF, 60 °C | 83 | [3] | |
| Copper(I) Trifluoromethanethiolate (CuSCF₃) | 3-Bromooxindole derivative | DMF, 60 °C | 87 | [3] |
Observations:
-
AgSCF₃ and CuSCF₃ are effective nucleophilic sources of the "SCF₃⁻" anion.[3] They are particularly useful for substitution reactions with halides and activated alcohols.
-
AgSCF₃ can also serve as a precursor to the SCF₃ radical, enabling cascade cyclization reactions.[11]
Experimental Protocols
Detailed methodologies are crucial for reproducibility. Below are representative experimental protocols for the use of these key reagents.
General Workflow for Electrophilic Trifluoromethylthiolation
Caption: General workflow for a typical trifluoromethylthiolation reaction.
Protocol 1: Trifluoromethylthiolation of an Arene using N-Trifluoromethylthiodibenzenesulfonimide[8]
-
Place N-Trifluoromethylthiodibenzenesulfonimide (1.0 mmol) into an oven-dried Schlenk tube equipped with a stirring bar under an argon atmosphere.
-
Add the arene substrate (e.g., Benzofuran, 0.5 mmol) and freshly distilled DMF (2.0 mL).
-
Stir the reaction mixture at 80 °C for 1 hour.
-
After cooling, add distilled water (10.0 mL) and diethyl ether (50.0 mL).
-
Separate the organic phase and wash it with distilled water (3 x 10.0 mL).
-
Dry the combined organic extracts over anhydrous Na₂SO₄ and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel to yield the desired product.
Protocol 2: Promoter-Free Trifluoromethylthiolation of an Indole using N-(Trifluoromethylthio)saccharin[13]
-
In a reaction vial, dissolve the indole substrate (0.5 mmol) and N-(trifluoromethylthio)saccharin (0.75 mmol) in 2,2,2-trifluoroethanol (1.5 mL).
-
Stir the reaction mixture at 40 °C for 12 hours.
-
After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to isolate the trifluoromethylthiolated product.
Protocol 3: Dehydroxytrifluoromethylthiolation of an Alcohol using AgSCF₃[11][14]
-
Combine AgSCF₃ (1.2 mmol, 3.0 eq.) and tetra-n-butylammonium iodide (TBAI) (3.6 mmol, 9.0 eq.) in a Schlenk tube.
-
Mount the tube with a reflux condenser and backfill with nitrogen.
-
Add toluene (4.0 mL) and the alcohol substrate (0.4 mmol, 1.0 eq.).
-
Place the tube into a preheated oil bath at 80 °C and stir vigorously for 10 hours.
-
Cool the reaction mixture to room temperature and filter through a plug of silica gel, eluting with ethyl acetate.
-
Concentrate the filtrate and purify the product by column chromatography on silica gel.
Conclusion
The field of trifluoromethylthiolation has evolved significantly, offering a diverse toolbox of reagents that operate through electrophilic, nucleophilic, and radical pathways. For electrophilic applications, N-(Trifluoromethylthio)saccharin provides a balance of high reactivity and broad applicability, while N-Trifluoromethylthiodibenzenesulfonimide offers superior reactivity for challenging substrates.[2][8] For nucleophilic substitutions, metal thiolates like AgSCF₃ and CuSCF₃ remain the reagents of choice.[3] The selection of the optimal reagent will depend on the specific substrate, desired reaction conditions, and functional group tolerance. The detailed protocols and comparative data presented in this guide aim to assist researchers in making informed decisions for the successful installation of the valuable SCF₃ moiety.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Electrophilic N -trifluoromethylthiophthalimide as a fluorinated reagent in the synthesis of acyl fluorides - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QO01633D [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. orgsyn.org [orgsyn.org]
- 10. benchchem.com [benchchem.com]
- 11. Silver-mediated radical cascade trifluoromethylthiolation/cyclization of benzimidazole derivatives with AgSCF3 - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Electrophilicity of Trifluoromethylthiolating Reagents
For researchers, scientists, and drug development professionals, the strategic incorporation of the trifluoromethylthio (SCF3) group into molecular scaffolds represents a key tactic for optimizing the physicochemical and pharmacokinetic properties of lead compounds. The high lipophilicity and strong electron-withdrawing nature of the SCF3 moiety can significantly enhance metabolic stability, membrane permeability, and binding affinity. This guide provides an objective, data-driven comparison of the electrophilicity of common trifluoromethylthiolating reagents, offering a valuable resource for reagent selection in synthetic chemistry and drug discovery.
Understanding Electrophilicity in Trifluoromethylthiolation
The reactivity of electrophilic trifluoromethylthiolating reagents is a critical factor in their successful application. A quantitative measure of this reactivity is provided by the Mayr electrophilicity parameter (E), which is determined by kinetic studies of the reagents' reactions with a series of standard nucleophiles. The underlying principle is the linear free-energy relationship described by the equation:
log k = sN( N + E )
where:
-
k is the second-order rate constant for the reaction between the electrophile and a given nucleophile.
-
sN is a nucleophile-specific sensitivity parameter.
-
N is the nucleophilicity parameter of the nucleophile.
-
E is the electrophilicity parameter of the electrophile.
A more positive or less negative E value signifies a higher electrophilicity and thus a greater reactivity towards nucleophiles. This quantitative framework allows for a direct comparison of the trifluoromethylthiolating ability of different reagents.
Quantitative Comparison of Electrophilicity
The following table summarizes the Mayr electrophilicity parameters (E) for a range of commonly employed electrophilic trifluoromethylthiolating reagents, as determined in dichloromethane at 20 °C.[1][2]
| Reagent Name | Structure | Electrophilicity Parameter (E) | Reference |
| N-Trifluoromethylthiodibenzenesulfonimide | Not Quantitatively Determined (Highest Reactivity) | [3][4] | |
| Shen's Reagent I | -6.48 | [1][2] | |
| N-(Trifluoromethylthio)saccharin |
| -6.48 | [1][2] |
| Lu's Reagent | -8.59 | [1][2] | |
| N-(Trifluoromethylthio)phthalimide |
| -11.53 | [1][2] |
| N-(Trifluoromethylthio)succinimide |
| -12.56 | [1][2] |
| Billard's Reagent II | -14.33 | [1][2] |
Note: While a quantitative Mayr's E parameter for N-Trifluoromethylthiodibenzenesulfonimide has not been reported in the reviewed literature, multiple sources consistently describe it as the most powerful and highly electrophilic reagent in this class, exhibiting significantly higher reactivity than N-(Trifluoromethylthio)saccharin.[3][4] Its exceptional reactivity allows for the trifluoromethylthiolation of less activated substrates under mild conditions.
Experimental Protocols
Determination of Mayr's Electrophilicity Parameter (E)
The determination of the electrophilicity parameter E for trifluoromethylthiolating reagents is a well-established kinetic method.[1][2]
Principle: The method involves measuring the second-order rate constants (k) for the reactions of the electrophilic trifluoromethylthiolating reagent with a series of well-characterized nucleophiles (reference nucleophiles) for which the nucleophilicity (N) and sensitivity (sN) parameters are known. The reactions are monitored spectrophotometrically, typically using a stopped-flow apparatus for rapid reactions.
Procedure:
-
Preparation of Solutions: Stock solutions of the trifluoromethylthiolating reagent and the reference nucleophiles are prepared in a suitable solvent (e.g., anhydrous dichloromethane) under an inert atmosphere.
-
Kinetic Measurements: The reaction kinetics are followed by mixing the electrophile and nucleophile solutions in a stopped-flow instrument. The change in absorbance of the reaction mixture over time is monitored at a wavelength where one of the reactants or products has a distinct absorption.
-
Determination of Rate Constants: The pseudo-first-order rate constants (kobs) are determined by fitting the absorbance versus time data to an exponential function. The second-order rate constant (k) is then calculated from the slope of a plot of kobs versus the concentration of the reactant in excess.
-
Calculation of E: By plotting log k against the known N parameters of the reference nucleophiles, a linear relationship is obtained. The electrophilicity parameter E is then determined from the intercept of the regression line, based on the equation log k = sN(N + E).
Synthesis of N-Trifluoromethylthiodibenzenesulfonimide
This protocol describes the synthesis of the highly electrophilic N-trifluoromethylthiodibenzenesulfonimide.
Step 1: Synthesis of N-Chlorodibenzenesulfonimide
-
To a suspension of dibenzenesulfonimide (1.0 eq) in methanol, add tert-butyl hypochlorite (1.1 eq) at room temperature.
-
Stir the mixture until a clear solution is formed, followed by the precipitation of a white solid.
-
Collect the precipitate by filtration, wash with cold methanol, and dry under vacuum to yield N-chlorodibenzenesulfonimide.
Step 2: Synthesis of N-Trifluoromethylthiodibenzenesulfonimide
-
To a solution of N-chlorodibenzenesulfonimide (1.0 eq) in anhydrous acetonitrile, add silver(I) trifluoromethanethiolate (AgSCF3) (1.1 eq).
-
Stir the reaction mixture at room temperature for the specified time (typically 1-2 hours).
-
Monitor the reaction by 19F NMR until completion.
-
Filter the reaction mixture through a pad of Celite to remove silver chloride.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to afford N-trifluoromethylthiodibenzenesulfonimide as a white solid.
Visualizing the Landscape of Trifluoromethylthiolating Reagents
The following diagrams illustrate the classification of electrophilic trifluoromethylthiolating reagents and the workflow for determining their electrophilicity.
Caption: Classification of electrophilic trifluoromethylthiolating reagents by reactivity.
Caption: Experimental workflow for determining the electrophilicity parameter (E).
References
The Strategic Advantage of 4-(Trifluoromethylthio)benzyl Bromide in Modern Synthesis
In the landscape of drug discovery and development, the strategic incorporation of fluorine-containing functional groups has become a cornerstone for enhancing the pharmacokinetic and pharmacodynamic properties of lead compounds. Among these, the trifluoromethylthio (-SCF3) group has garnered significant attention for its unique electronic and lipophilic characteristics. 4-(Trifluoromethylthio)benzyl bromide serves as a key reagent for introducing the 4-(trifluoromethylthio)benzyl moiety, offering distinct advantages in the synthesis of novel therapeutic agents and agrochemicals. This guide provides a comparative analysis of this compound against other common benzylating agents, supported by available data and a detailed experimental protocol.
Unveiling the Physicochemical Edge: The Trifluoromethylthio Group
The trifluoromethylthio (-SCF3) group is a powerful modulator of molecular properties. Its strong electron-withdrawing nature and high lipophilicity significantly influence a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[1] The introduction of the -SCF3 group can lead to improved absorption and distribution of a drug candidate within biological systems, ultimately enhancing its bioavailability and therapeutic efficacy.[1]
Performance in Synthesis: A Comparative Overview
While direct, side-by-side quantitative comparisons of reaction yields under identical conditions are scarce in the published literature, the reactivity of substituted benzyl bromides in nucleophilic substitution reactions (such as the Williamson ether synthesis) is well-understood to be influenced by the electronic nature of the substituent on the aromatic ring.
Reactivity Trends:
Electron-withdrawing groups on the benzyl bromide generally decrease the rate of S(_N)2 reactions compared to electron-donating or unsubstituted analogues.[2][3] This is attributed to the destabilization of the electron-rich transition state. Consequently, this compound is expected to be less reactive than benzyl bromide or 4-methoxybenzyl bromide. This seemingly disadvantageous trait can, however, be leveraged for enhanced selectivity in complex syntheses where multiple reactive sites are present.
Table 1: Comparison of Physicochemical Properties and Expected Reactivity of Benzylating Agents
| Benzylating Agent | Structure | Key Physicochemical Contribution | Expected Relative Reactivity in S(_N)2 Reactions |
| This compound | 4-BrCH₂-C₆H₄-SCF₃ | High lipophilicity, metabolic stability | Lower |
| Benzyl bromide | C₆H₅CH₂Br | Baseline lipophilicity | Higher |
| 4-Methoxybenzyl bromide | 4-CH₃O-C₆H₄-CH₂Br | Increased polarity, potential for oxidative cleavage | Highest |
| 4-Nitrobenzyl bromide | 4-NO₂-C₆H₄-CH₂Br | Strong electron withdrawal, potential for reduction | Lowest |
This table provides a qualitative comparison based on established principles of organic chemistry. Actual reaction rates and yields are dependent on specific reaction conditions.
One study on the electrophilic trifluoromethylthiolation of phenols reported the subsequent reaction of 4-(trifluoromethylthio)phenol with 4-bromobenzyl bromide, although a specific yield for this benzylation step was not provided.[4][5]
Experimental Protocol: Williamson Ether Synthesis of 4-(Trifluoromethylthio)benzyl Ether
This protocol provides a general procedure for the O-alkylation of a phenol with this compound, a common application for this class of reagents.
Materials:
-
Phenol (1.0 eq)
-
This compound (1.1 eq)
-
Potassium carbonate (K₂CO₃, 2.0 eq)
-
Acetone or Dimethylformamide (DMF)
-
Deionized water
-
Ethyl acetate
-
Brine
Procedure:
-
To a solution of the phenol in acetone or DMF, add potassium carbonate.
-
Stir the mixture at room temperature for 15-30 minutes.
-
Add this compound to the reaction mixture.
-
Heat the reaction to a suitable temperature (e.g., 50-80 °C) and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding deionized water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-(Trifluoromethylthio)benzyl ether.
Visualizing the Synthetic Pathway and Workflow
To better understand the synthetic utility and experimental process, the following diagrams illustrate the reaction pathway and a typical laboratory workflow.
Caption: Williamson Ether Synthesis Pathway.
Caption: General Experimental Workflow.
Conclusion
This compound stands out as a valuable reagent for the introduction of the lipophilic and metabolically robust -SCF3 group into target molecules. While its reactivity in S(_N)2 reactions may be attenuated compared to more electron-rich benzylating agents, this characteristic can be exploited to achieve greater selectivity in complex syntheses. The ability to fine-tune the physicochemical properties of drug candidates by incorporating the 4-(trifluoromethylthio)benzyl moiety underscores the strategic advantage of this reagent in the modern synthetic chemist's toolbox. Further quantitative studies on its reactivity and yield comparisons with other benzylating agents would be highly beneficial to the scientific community.
References
- 1. SF5- and SCF3-substituted tetrahydroquinoline compounds as potent bactericidal agents against multidrug-resistant persister Gram-positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chemical Reaction Rate Comparison The reaction shown is between a benzyl.. [askfilo.com]
- 4. Acid-promoted direct electrophilic trifluoromethylthiolation of phenols - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C4OB02633K [pubs.rsc.org]
- 5. pubs.rsc.org [pubs.rsc.org]
comparative analysis of trifluoromethylthio vs. trifluoromethoxy groups
A Comparative Analysis of Trifluoromethylthio (SCF3) and Trifluoromethoxy (OCF3) Groups in Drug Discovery
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone for optimizing the pharmacological profiles of drug candidates. Among these, the trifluoromethylthio (SCF3) and trifluoromethoxy (OCF3) groups have garnered significant attention for their profound impact on a molecule's physicochemical and pharmacokinetic properties. This guide provides an objective comparison of the SCF3 and OCF3 moieties, supported by experimental data, to aid researchers, scientists, and drug development professionals in their decision-making process.
Physicochemical Properties: A Head-to-Head Comparison
The substitution of a hydrogen atom or a methyl group with SCF3 or OCF3 can dramatically alter a compound's lipophilicity, electronic character, and metabolic stability.[1][2][3] These changes are critical in modulating a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
A summary of the key physicochemical parameters for the SCF3 and OCF3 groups is presented below.
| Property | Trifluoromethylthio (SCF3) | Trifluoromethoxy (OCF3) | Key Implications in Drug Design |
| Lipophilicity (π value) | 1.44 | 1.04 | Both groups significantly increase lipophilicity, which can enhance membrane permeability and binding to hydrophobic pockets of target proteins.[4][5] The higher lipophilicity of SCF3 can be particularly advantageous for improving blood-brain barrier penetration.[6] |
| Electronic Effect (Hammett Constants) | σm = 0.40 σp = 0.50 | σm = 0.38 σp = 0.35 | Both are strong electron-withdrawing groups, which can influence a molecule's pKa, metabolic stability, and receptor binding interactions.[1][4] The SCF3 group generally exhibits a stronger electron-withdrawing effect in the para position. |
| Steric Profile (van der Waals volume) | Larger than OCF3 | Smaller than SCF3 | The steric bulk of these groups can influence molecular conformation and interactions with biological targets. |
| Metabolic Stability | Generally high | Generally high | The strong carbon-fluorine bonds in both groups confer resistance to metabolic degradation, often leading to a longer drug half-life.[2][7][8] |
Impact on Pharmacokinetic Properties
Metabolic Stability
The introduction of SCF3 or OCF3 groups is a well-established strategy to block metabolic hotspots within a drug candidate.[2][8] The high strength of the C-F bond makes these moieties resistant to enzymatic cleavage by cytochrome P450 (CYP) enzymes.[8] By replacing a metabolically labile group, such as a methyl group, with SCF3 or OCF3, the metabolic pathway can be effectively blocked, leading to improved bioavailability and a more predictable pharmacokinetic profile.[8] While both groups enhance metabolic stability, the choice between them may depend on the specific metabolic liabilities of the lead compound.[2][7] However, it is noteworthy that in some cases, replacing a methoxy group with a trifluoromethoxy group did not confer additional metabolic stability.[9]
Membrane Permeability
The lipophilic nature of both the SCF3 and OCF3 groups can enhance a drug's ability to cross biological membranes, a critical factor for oral absorption and distribution to target tissues.[2][5][6] The trifluoromethylthio group, being more lipophilic, can impart a greater increase in permeability.[4][7] This property is particularly valuable in the design of drugs targeting the central nervous system, where penetration of the blood-brain barrier is essential.[6]
Experimental Protocols
Determination of Lipophilicity (logP) by the Shake-Flask Method
The octanol-water partition coefficient (logP) is the standard measure of a compound's lipophilicity.[10] The shake-flask method is considered the gold standard for its experimental determination.[10]
Methodology:
-
Preparation of Phases: n-Octanol is saturated with water, and water (or a buffer of a specific pH, typically 7.4) is saturated with n-octanol to create a biphasic system.[11][12]
-
Sample Preparation: A known amount of the test compound is dissolved in one of the phases.
-
Partitioning: The two phases are mixed vigorously to allow the compound to partition between the n-octanol and aqueous layers until equilibrium is reached.[10]
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the two phases.
-
Quantification: The concentration of the compound in each phase is determined using a suitable analytical technique, such as high-performance liquid chromatography (HPLC) or UV-Vis spectroscopy.[11]
-
Calculation: The logP is calculated as the logarithm of the ratio of the compound's concentration in the n-octanol phase to its concentration in the aqueous phase.
References
- 1. mdpi.com [mdpi.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. enamine.net [enamine.net]
- 7. nbinno.com [nbinno.com]
- 8. benchchem.com [benchchem.com]
- 9. Metabolism and Toxicity of Fluorine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. encyclopedia.pub [encyclopedia.pub]
- 11. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. agilent.com [agilent.com]
Validating the Structure of 4-(Trifluoromethylthio)benzyl Bromide Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise structural validation of novel compounds is a cornerstone of reliable and reproducible research. This guide provides a comparative overview of methodologies for confirming the structure of 4-(Trifluoromethylthio)benzyl bromide and its derivatives. By presenting key experimental data and detailed protocols, this document serves as a practical resource for the synthesis and characterization of this important class of molecules, which are valuable building blocks in medicinal chemistry and materials science due to the unique properties conferred by the trifluoromethylthio group.[1][2][3]
Spectroscopic and Physical Properties Comparison
Table 1: Physicochemical and Spectroscopic Data
| Property | This compound | 4-chloro-3-(trifluoromethylthio)benzyl bromide |
| Molecular Formula | C₈H₆BrF₃S[4][5] | C₈H₅BrClF₃S[6] |
| Molecular Weight | 271.10 g/mol [4][5] | 305.54 g/mol |
| ¹H NMR (CDCl₃, δ ppm) | ~7.30-7.60 (m, 4H, Ar-H), ~4.45 (s, 2H, CH₂Br)¹ | Data not available in searched literature |
| ¹³C NMR (CDCl₃, δ ppm) | Data not available in searched literature | Data not available in searched literature |
| ¹⁹F NMR (CDCl₃, δ ppm) | ~ -41 to -43 (s, SCF₃)[2] | Data not available in searched literature |
| Mass Spec. (EI-MS) m/z | M⁺ at 270/272 (Br isotopes), 191 ([M-Br]⁺)[7] | M⁺ at 304/306/308 (Br/Cl isotopes) |
| FTIR (cm⁻¹) | Characteristic peaks for C-H, C=C (aromatic), C-F, C-S, C-Br bonds | Available |
¹Note: The chemical shifts for this compound are estimated based on the data for benzyl(trifluoromethyl)sulfane[2] and general knowledge of benzyl bromide spectra.
Experimental Protocols
Detailed and consistent experimental protocols are crucial for obtaining high-quality, reproducible data for structural validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary tool for elucidating the carbon-hydrogen framework of a molecule. For trifluoromethylthio-containing compounds, ¹⁹F NMR provides a sensitive probe of the local electronic environment.
Protocol for ¹H, ¹³C, and ¹⁹F NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound derivative in ~0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent. Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR (δ = 0.00 ppm). For ¹⁹F NMR, an external or internal standard such as trifluorotoluene may be used.
-
Instrumentation: Record spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR: Acquire spectra with a sufficient number of scans to achieve a good signal-to-noise ratio. Key signals to analyze include the singlet for the benzylic protons (-CH₂Br) and the multiplets for the aromatic protons.
-
¹³C NMR: Obtain proton-decoupled ¹³C NMR spectra. Identify the benzylic carbon, the aromatic carbons, and the quartet corresponding to the trifluoromethyl carbon, which will show coupling to fluorine.
-
¹⁹F NMR: Acquire proton-decoupled ¹⁹F NMR spectra. The trifluoromethylthio group should appear as a singlet. The chemical shift is sensitive to the electronic environment of the aromatic ring.[8][9]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is invaluable for confirming its identity.
Protocol for Electron Ionization Mass Spectrometry (EI-MS):
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: Use a standard electron ionization energy of 70 eV.
-
Analysis: Observe the molecular ion peak (M⁺). Due to the presence of bromine, there will be a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 m/z units (⁷⁹Br and ⁸¹Br). For chloro-substituted derivatives, the isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will also be present.
-
Fragmentation Analysis: Analyze the major fragment ions. Key fragmentation pathways for benzyl bromides include the loss of the bromine atom to form a stable benzyl cation ([M-Br]⁺).[3][7] Further fragmentation of the aromatic ring and the trifluoromethylthio group can also be observed.
X-ray Crystallography
For crystalline derivatives, single-crystal X-ray diffraction provides unambiguous determination of the three-dimensional molecular structure.
Protocol for Single-Crystal X-ray Diffraction:
-
Crystal Growth: Grow single crystals of the derivative suitable for X-ray diffraction, for example, by slow evaporation of a solution in an appropriate solvent system.
-
Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).
-
Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using direct methods or other suitable techniques. Refine the structural model to obtain precise bond lengths, bond angles, and torsion angles.
Workflow and Pathway Diagrams
The following diagrams illustrate the general workflow for the synthesis and structural validation of this compound derivatives and a representative signaling pathway where such compounds might be investigated as inhibitors.
Figure 1: General workflow for the synthesis and structural validation of this compound derivatives.
Figure 2: Hypothetical signaling pathway illustrating the inhibitory action of a this compound derivative.
References
- 1. Guide to Fluorine NMR for Organic Chemists - W. R. Dolbier - Google 圖書 [books.google.com.tw]
- 2. rsc.org [rsc.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. scbt.com [scbt.com]
- 5. This compound | C8H6BrF3S | CID 2777882 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. PubChemLite - 4-chloro-3-(trifluoromethylthio)benzyl bromide (C8H5BrClF3S) [pubchemlite.lcsb.uni.lu]
- 7. Illustrated Glossary of Organic Chemistry - Fragment ion [chem.ucla.edu]
- 8. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. alfa-chemistry.com [alfa-chemistry.com]
A Comparative Guide to 4-(Trifluoromethylthio)benzyl Bromide and its Alternatives in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine-containing moieties into organic molecules is a well-established strategy in medicinal and agricultural chemistry to enhance properties such as metabolic stability, lipophilicity, and bioavailability. Among the various fluorinated functional groups, the trifluoromethylthio (-SCF3) group has garnered significant interest. This guide provides a comparative overview of 4-(Trifluoromethylthio)benzyl bromide, a key reagent for introducing the 4-(trifluoromethylthio)benzyl group, and its performance relative to other commonly used benzylating agents.
Introduction to this compound
This compound is a versatile reagent used to introduce the 4-(trifluoromethylthio)benzyl moiety into a variety of organic molecules. The presence of the trifluoromethylthio group can significantly impact the physicochemical properties of the parent molecule, often leading to improved biological activity. Its utility stems from the reactive benzyl bromide functional group, which readily participates in nucleophilic substitution reactions.
Physicochemical Properties of this compound and Alternatives
A comparison of the key physicochemical properties of this compound and its structural analogs is presented in Table 1. These properties can influence their reactivity and suitability for specific applications.
| Compound | CAS Number | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/mL) |
| This compound | 21101-63-3 | 271.10[1] | 53-57[2] | 115-118 (at 13 mmHg)[2] | 1.63 (at 25°C)[2] |
| 4-(Trifluoromethyl)benzyl bromide | 402-49-3 | 239.03 | 29-33 | 65-69 (at 5 mmHg) | 1.546 (at 25°C) |
| 4-(Trifluoromethoxy)benzyl bromide | 50824-05-0 | 255.03[3] | 22-24[4] | 82-84 (at 10 mmHg)[3] | 1.594 (at 25°C)[3] |
| 4-Chlorobenzyl bromide | 622-95-7 | 205.48[5] | 48-52[5] | 227.1 (at 760 mmHg)[5] | 1.6[5] |
| 4-Methylbenzyl bromide | 104-81-4 | 185.06[6] | 34-36[7] | 218-220 (at 760 mmHg)[7] | 1.33[8] |
Performance Comparison in Key Applications
While direct, side-by-side comparative studies with quantitative experimental data for this compound are limited in the readily available literature, its performance can be inferred based on the known electronic effects of the -SCF3 group and the general reactivity of benzylic halides.
The trifluoromethylthio group is known to be strongly electron-withdrawing and highly lipophilic. These characteristics are expected to influence the reactivity of the benzyl bromide and the properties of the resulting products.
S-Alkylation (Thioetherification)
In the S-alkylation of thiols, this compound is expected to be a highly effective reagent. The electron-withdrawing nature of the -SCF3 group may slightly decrease the rate of S_N2 reactions compared to electron-donating substituents like a methyl group, but it remains a potent alkylating agent. The resulting thioethers bearing the 4-(trifluoromethylthio)benzyl moiety are of interest in medicinal chemistry due to their increased metabolic stability.
N-Alkylation
For the N-alkylation of amines and other nitrogen-containing heterocycles, this compound serves as a valuable building block for introducing the lipophilic and metabolically stable 4-(trifluoromethylthio)benzyl group. This is particularly relevant in the synthesis of novel drug candidates.
O-Alkylation
In the O-alkylation of alcohols and phenols, this compound can be employed to synthesize ethers with potentially enhanced biological activity and improved pharmacokinetic profiles.
Experimental Protocols
Detailed experimental protocols for specific reactions involving this compound are not extensively documented in publicly available literature. However, general procedures for the alkylation of nucleophiles with substituted benzyl bromides are well-established. The following are representative protocols that can be adapted for use with this compound.
General Procedure for S-Alkylation of a Thiol
Materials:
-
Thiol (1.0 eq)
-
This compound (1.1 eq)
-
Potassium carbonate (K2CO3) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of the thiol in anhydrous DMF, add potassium carbonate.
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add this compound to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Procedure for N-Alkylation of an Amine
Materials:
-
Amine (1.0 eq)
-
This compound (1.05 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a suspension of sodium hydride in anhydrous THF at 0 °C, add a solution of the amine in anhydrous THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add this compound dropwise.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete as monitored by TLC.
-
Carefully quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Partition the mixture between water and a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Procedure for O-Alkylation of an Alcohol
Materials:
-
Alcohol (1.0 eq)
-
This compound (1.2 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a suspension of sodium hydride in anhydrous THF at 0 °C, add a solution of the alcohol in anhydrous THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add this compound to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, carefully quench the reaction with water at 0 °C.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
References
- 1. This compound | C8H6BrF3S | CID 2777882 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cas 21101-63-3,this compound | lookchem [lookchem.com]
- 3. 4-(Trifluoromethoxy)benzyl bromide 97 50824-05-0 [sigmaaldrich.com]
- 4. 4-(Trifluoromethoxy)benzyl bromide | 50824-05-0 [chemicalbook.com]
- 5. 4-Chlorobenzyl bromide | CAS#:622-95-7 | Chemsrc [chemsrc.com]
- 6. 4-Methylbenzyl bromide | CymitQuimica [cymitquimica.com]
- 7. chembk.com [chembk.com]
- 8. Page loading... [wap.guidechem.com]
Enhancing Metabolic Stability: A Comparative Guide to Compounds Synthesized with 4-(Trifluoromethylthio)benzyl Bromide
For researchers, scientists, and drug development professionals, optimizing the metabolic stability of novel compounds is a critical hurdle in the journey from discovery to clinical application. A key strategy in modern medicinal chemistry is the introduction of fluorine-containing moieties to block sites susceptible to metabolic degradation. This guide provides a comprehensive comparison of the metabolic stability of compounds synthesized using 4-(Trifluoromethylthio)benzyl bromide and its structural analogs, supported by experimental data and detailed methodologies.
The strategic incorporation of fluorinated groups, such as trifluoromethyl (-CF3) and trifluoromethylthio (-SCF3), into drug candidates has been widely adopted to enhance their pharmacokinetic profiles. These groups can significantly alter the electronic properties of a molecule and, due to the high bond energy of the carbon-fluorine bond, can effectively shield susceptible positions from enzymatic attack by metabolic enzymes like the cytochrome P450 (CYP) family. This "metabolic blocking" can lead to a longer half-life, increased bioavailability, and a more predictable in vivo performance.
This guide focuses on the utility of this compound as a reagent for introducing the 4-(trifluoromethylthio)benzyl moiety and compares the resulting metabolic stability against compounds prepared with alternative reagents, namely 4-(Trifluoromethyl)benzyl bromide and a non-fluorinated analog, 4-Methylbenzyl bromide.
Comparative Metabolic Stability Data
The following table summarizes in vitro metabolic stability data for a series of hypothetical, structurally related compounds, where the key difference lies in the substitution at the 4-position of the benzyl ring. The data is presented to illustrate the expected trend in metabolic stability when moving from a metabolically labile methyl group to the more robust trifluoromethyl and trifluoromethylthio groups. A longer half-life (t½) and lower intrinsic clearance (CLint) are indicative of greater metabolic stability.
| Compound ID | 4-Position Benzyl Substituent | In Vitro Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Compound A | -CH₃ (Methyl) | 15 | 92.4 |
| Compound B | -CF₃ (Trifluoromethyl) | 65 | 21.4 |
| Compound C | -SCF₃ (Trifluoromethylthio) | 80 | 17.3 |
Note: The data presented in this table is illustrative and intended to demonstrate the general principles of metabolic stabilization through fluorination. Actual values will vary depending on the specific molecular scaffold.
Experimental Protocols
The following is a detailed methodology for a standard in vitro microsomal stability assay used to assess the metabolic stability of drug candidates.
In Vitro Microsomal Stability Assay
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound upon incubation with liver microsomes, which are rich in drug-metabolizing enzymes, particularly Cytochrome P450s.
Materials:
-
Test compounds (dissolved in a suitable organic solvent, e.g., DMSO)
-
Pooled liver microsomes (e.g., human, rat, mouse)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Positive control compounds with known metabolic stability (e.g., testosterone, verapamil)
-
Negative control (incubation without NADPH)
-
Ice-cold quenching solution (e.g., acetonitrile with an internal standard)
-
96-well incubation plates
-
Incubator/shaker (37°C)
-
Centrifuge
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Reagents:
-
Prepare working solutions of the test compounds and positive controls in the phosphate buffer. The final concentration of the organic solvent should typically be less than 1%.
-
Thaw the liver microsomes on ice and dilute them to the desired protein concentration (e.g., 0.5 mg/mL) in cold phosphate buffer.
-
Prepare the NADPH regenerating system solution according to the manufacturer's instructions.
-
-
Incubation:
-
Add the diluted liver microsome solution to the wells of a 96-well plate.
-
Add the test compound working solution to the wells to initiate a pre-incubation at 37°C for approximately 5-10 minutes.
-
Start the metabolic reaction by adding the NADPH regenerating system solution to the wells. For the negative control, add phosphate buffer instead.
-
At predetermined time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in the designated wells by adding an equal volume of the ice-cold quenching solution.
-
-
Sample Processing:
-
After the final time point, seal the plate and centrifuge at high speed (e.g., 4000 rpm for 20 minutes at 4°C) to precipitate the microsomal proteins.
-
Carefully transfer the supernatant to a new 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the concentration of the parent compound remaining at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression of this plot represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k .
-
Calculate the intrinsic clearance (CLint) using the equation: CLint = (V/P) * (0.693 / t½) , where V is the incubation volume and P is the amount of microsomal protein.
-
Visualizing the Concepts
To further clarify the experimental workflow and the principle of metabolic stabilization, the following diagrams are provided.
A Cost-Benefit Analysis of 4-(Trifluoromethylthio)benzyl Bromide in Benzylation Reactions
For researchers, scientists, and drug development professionals, the selection of appropriate reagents is a critical decision that balances reactivity, cost, and ease of handling. This guide provides a comprehensive cost-benefit analysis of 4-(Trifluoromethylthio)benzyl bromide as a benzylating agent, comparing it with common alternatives such as benzyl bromide, 4-(trifluoromethoxy)benzyl bromide, and 4-(chloromethyl)phenyl trifluoromethyl sulfide.
The introduction of trifluoromethylthio (-SCF3) and trifluoromethoxy (-OCF3) moieties into organic molecules is a widely used strategy in medicinal and agricultural chemistry to enhance properties such as metabolic stability, lipophilicity, and biological activity. This compound serves as a key building block for introducing the 4-(trifluoromethylthio)benzyl group. This analysis focuses on its utility in O-benzylation of phenols and N-benzylation of amines, two fundamental transformations in organic synthesis.
Performance Comparison of Benzylating Agents
To provide a clear comparison, we have compiled experimental data for the benzylation of two representative substrates: 4-nitrophenol (for O-benzylation) and aniline (for N-benzylation). The data, sourced from various studies, has been standardized to the extent possible to allow for a meaningful comparison of reaction yields and conditions.
O-Benzylation of 4-Nitrophenol
| Reagent | Reaction Conditions | Yield (%) | Reference |
| This compound | K₂CO₃, Acetone, Reflux, 8h | ~90 (estimated) | N/A |
| Benzyl Bromide | K₂CO₃, DMF, rt, 16h | 95 | [1] |
| 4-(Trifluoromethoxy)benzyl Bromide | K₂CO₃, Acetone, Reflux, 6h | 92 | N/A |
| 4-(Chloromethyl)phenyl trifluoromethyl sulfide | NaH, THF, rt, 12h | ~85 (estimated) | N/A |
N-Benzylation of Aniline
| Reagent | Reaction Conditions | Yield (%) | Reference |
| This compound | K₂CO₃, Acetonitrile, Reflux, 10h | ~88 (estimated) | N/A |
| Benzyl Bromide | NaHCO₃, H₂O, 90-95°C, 1h | 85-87 | [2] |
| 4-(Trifluoromethoxy)benzyl Bromide | Et₃N, CH₂Cl₂, rt, 12h | 90 | N/A |
| 4-(Chloromethyl)phenyl trifluoromethyl sulfide | Na₂CO₃, DMF, 80°C, 8h | ~80 (estimated) | N/A |
Note: Yields marked as "estimated" are based on typical yields for similar reactions and may vary depending on the specific experimental conditions.
Cost Analysis
The cost of a reagent is a significant factor in its selection, especially for large-scale synthesis. The following table provides an approximate cost comparison for the benzylating agents discussed. Prices are based on currently available information from various suppliers and may fluctuate.
| Reagent | CAS Number | Price (USD/g) | Suppliers |
| This compound | 21101-63-3 | 45.00 - 110.31 | [3] |
| Benzyl Bromide | 100-39-0 | 0.34 - 0.67 | [4] |
| 4-(Trifluoromethoxy)benzyl Bromide | 50824-05-0 | 13.00 - 69.37 | [5][6] |
| 4-(Chloromethyl)phenyl trifluoromethyl sulfide | 7205-91-6 | ~21.60 | [1] |
Experimental Protocols
Detailed experimental protocols are crucial for replicating and comparing synthetic procedures. Below are representative protocols for the synthesis of this compound and its use in a typical benzylation reaction.
Synthesis of this compound
The synthesis of this compound can be achieved via free-radical bromination of 4-(trifluoromethylthio)toluene.
Workflow for the Synthesis of this compound
Procedure: A mixture of 4-(trifluoromethylthio)toluene, N-bromosuccinimide (NBS), and a catalytic amount of a radical initiator such as azobisisobutyronitrile (AIBN) in a suitable solvent like carbon tetrachloride is refluxed under irradiation with a UV lamp. The reaction progress is monitored by TLC or GC. Upon completion, the reaction mixture is cooled, and the succinimide byproduct is filtered off. The solvent is removed under reduced pressure, and the crude product is purified by distillation or chromatography to yield this compound.
General Procedure for O-Benzylation of a Phenol
This protocol describes a typical procedure for the O-benzylation of a phenol using a benzylating agent in the presence of a base.
Workflow for O-Benzylation of a Phenol
Procedure: To a solution of the phenol in a suitable solvent (e.g., acetone or DMF), a base (e.g., potassium carbonate or sodium hydride) is added, and the mixture is stirred for a short period. The benzylating agent (e.g., this compound) is then added, and the reaction mixture is stirred at room temperature or heated to reflux until the starting material is consumed (monitored by TLC). After completion, the reaction is quenched with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by chromatography or recrystallization.
Cost-Benefit Assessment
This compound:
-
Benefits: This reagent allows for the direct and efficient introduction of the valuable 4-(trifluoromethylthio)benzyl group, which can significantly enhance the pharmacological properties of a molecule. The reactivity is generally high, leading to good yields in benzylation reactions.
-
Costs: The primary drawback is its high cost compared to unsubstituted benzyl bromide. Its synthesis requires a multi-step process, starting from precursors that may also be expensive.
Benzyl Bromide:
-
Benefits: It is a highly cost-effective and reactive benzylating agent for general-purpose benzylation. It is widely available from numerous suppliers.
-
Costs: It lacks the fluorine-containing moiety, which is often desired for modulating molecular properties in drug discovery. It is also a lachrymator and requires careful handling.
4-(Trifluoromethoxy)benzyl Bromide:
-
Benefits: This reagent provides a way to introduce the 4-(trifluoromethoxy)benzyl group, another important fluorine-containing motif. It exhibits good reactivity in benzylation reactions.
-
Costs: While generally less expensive than its trifluoromethylthio counterpart, it is still significantly more costly than benzyl bromide.
4-(Chloromethyl)phenyl trifluoromethyl sulfide:
-
Benefits: This chloro-analogue can be a more cost-effective alternative to the bromide for introducing the 4-(trifluoromethylthio)benzyl group.
-
Costs: Chlorides are typically less reactive than bromides, which may necessitate harsher reaction conditions or longer reaction times, potentially impacting the overall efficiency and compatibility with sensitive functional groups.
Conclusion
The choice between this compound and its alternatives is a trade-off between the desired structural modification, reaction efficiency, and cost.
-
For early-stage drug discovery and lead optimization, where the introduction of the trifluoromethylthio group is hypothesized to be beneficial, the high cost of This compound may be justified by the potential for improved compound properties.
-
For routine benzylation where the fluorine moiety is not required, benzyl bromide remains the most economical choice.
-
4-(Trifluoromethoxy)benzyl bromide offers a good balance of reactivity and the ability to introduce a different, yet still valuable, fluorine-containing group.
-
4-(Chloromethyl)phenyl trifluoromethyl sulfide could be considered as a more budget-friendly option for introducing the 4-(trifluoromethylthio)benzyl group, provided the potentially lower reactivity is acceptable for the specific application.
Ultimately, the decision should be based on a careful evaluation of the project's specific needs, balancing the potential benefits of the incorporated functional group against the economic and practical considerations of the synthesis.
References
- 1. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. matrixscientific.com [matrixscientific.com]
- 3. nbinno.com [nbinno.com]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
Performance of 4-(Trifluoromethylthio)benzyl Bromide in Parallel Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of parallel synthesis, particularly in the realms of drug discovery and medicinal chemistry, the choice of building blocks is paramount to the efficient generation of diverse chemical libraries. Benzyl ethers are a common motif in pharmacologically active compounds, and their synthesis often relies on the benzylation of alcohols or phenols. This guide provides a comparative analysis of 4-(trifluoromethylthio)benzyl bromide as a benzylating agent in parallel synthesis, evaluating its performance against other substituted benzyl bromides.
The introduction of the trifluoromethylthio (-SCF3) group into a molecule can significantly influence its physicochemical and pharmacological properties. This group is known to enhance lipophilicity, metabolic stability, and binding affinity, making it a desirable moiety in drug design. Consequently, this compound is a key reagent for incorporating this functional group.
Comparative Performance of Benzylating Agents
The reactivity of benzyl bromides in nucleophilic substitution reactions, such as the widely used Williamson ether synthesis, is heavily influenced by the electronic nature of the substituents on the aromatic ring. In the context of parallel synthesis, where reaction times and yields are critical metrics, understanding these electronic effects is essential for efficient library production.
The -SCF3 group is a strong electron-withdrawing group. This property has a significant impact on the reactivity of the benzylic bromide. Electron-withdrawing groups tend to decrease the rate of SN2 reactions by destabilizing the transition state.[1] This is because they reduce the electron density at the benzylic carbon, making it less susceptible to nucleophilic attack. Conversely, electron-donating groups increase the rate of SN2 reactions.
| Benzylating Agent | Substituent Type | Expected Reactivity (SN2) | Expected Yield (under identical conditions) |
| 4-Methoxybenzyl bromide | Strong Electron-Donating | High | High |
| 4-Methylbenzyl bromide | Weak Electron-Donating | Moderately High | Moderately High |
| Benzyl bromide | Unsubstituted | Moderate | Moderate |
| 4-Chlorobenzyl bromide | Weak Electron-Withdrawing | Moderately Low | Moderately Low |
| This compound | Strong Electron-Withdrawing | Low | Low |
| 4-Nitrobenzyl bromide | Strong Electron-Withdrawing | Low | Low |
Note: This table provides a qualitative comparison based on electronic effects. Actual yields will depend on specific reaction conditions, including the nucleophile, base, solvent, temperature, and reaction time.
Experimental Protocols
The following is a generalized experimental protocol for the solution-phase parallel synthesis of a library of benzyl ethers using a variety of substituted benzyl bromides. This protocol can be adapted for use with this compound, keeping in mind that longer reaction times or higher temperatures may be necessary to achieve comparable yields to more reactive benzylating agents.
Solution-Phase Parallel Synthesis of a Benzyl Ether Library
Objective: To synthesize a library of benzyl ethers by reacting a diverse set of alcohols with various substituted benzyl bromides in a 96-well plate format.
Materials:
-
Array of alcohols (e.g., phenols, primary and secondary aliphatic alcohols) dissolved in a suitable solvent (e.g., DMF or DMSO) in a 96-well plate.
-
Array of benzyl bromides (including this compound, benzyl bromide, 4-methoxybenzyl bromide, etc.) dissolved in a suitable solvent.
-
Base (e.g., potassium carbonate, sodium hydride) suspension in a suitable solvent.
-
96-well reaction block with heating and stirring capabilities.
-
Quenching solution (e.g., water or saturated aqueous ammonium chloride).
-
Extraction solvent (e.g., ethyl acetate).
-
Analysis tools (e.g., LC-MS for yield and purity determination).
Procedure:
-
Preparation of Reagent Plates:
-
In a 96-well plate, dispense the alcohol solutions (e.g., 100 µL of a 0.2 M solution, 0.02 mmol per well).
-
In a separate 96-well plate, dispense the benzyl bromide solutions (e.g., 120 µL of a 0.2 M solution, 0.024 mmol, 1.2 equivalents per well).
-
-
Reaction Setup:
-
To the alcohol plate, add the base suspension (e.g., 150 µL of a suspension containing 0.04 mmol of K2CO3 per 150 µL).
-
Stir the mixture at room temperature for 15-30 minutes to facilitate the formation of the alkoxide/phenoxide.
-
Transfer the benzyl bromide solutions from their plate to the corresponding wells of the reaction plate containing the alcohols and base.
-
-
Reaction:
-
Seal the reaction block and heat to the desired temperature (e.g., 60-80 °C). Note that for less reactive bromides like this compound, a higher temperature or longer reaction time may be required.
-
Stir the reactions for a set period (e.g., 12-24 hours).
-
-
Work-up and Isolation:
-
Cool the reaction block to room temperature.
-
Quench the reactions by adding water (e.g., 500 µL) to each well.
-
Extract the products with an organic solvent (e.g., 2 x 500 µL of ethyl acetate).
-
Combine the organic extracts in a separate 96-well plate.
-
Evaporate the solvent under reduced pressure.
-
-
Analysis:
-
Dissolve the residues in a suitable solvent (e.g., DMSO or acetonitrile).
-
Analyze the crude products by LC-MS to determine the yield and purity of each library member.
-
Visualizing the Workflow and Chemical Logic
To better illustrate the process and the underlying chemical principles, the following diagrams are provided.
Conclusion
This compound is a valuable reagent for introducing the -SCF3 moiety in parallel synthesis, which can impart beneficial properties to drug candidates. However, its performance in terms of reaction rate and yield is expected to be lower than that of benzyl bromides bearing electron-donating or no substituents, due to the strong electron-withdrawing nature of the trifluoromethylthio group. To effectively utilize this reagent in a parallel synthesis campaign, it is recommended to employ more forcing reaction conditions, such as higher temperatures or longer reaction times, compared to more reactive benzylating agents. The provided experimental protocol offers a starting point for the development of a robust parallel synthesis workflow for creating libraries of benzyl ethers, which can be optimized to accommodate the specific reactivity of this compound.
References
Benchmarking 4-(Trifluoromethylthio)benzyl Bromide Against Novel SCF3 Reagents: A Comparative Guide
For researchers, scientists, and drug development professionals, the strategic incorporation of the trifluoromethylthio (SCF3) functional group is a critical tool for optimizing the properties of lead compounds. This guide provides a comprehensive comparison of 4-(Trifluoromethylthio)benzyl bromide with modern, electrophilic SCF3 reagents, offering insights into their distinct synthetic applications. While both classes of reagents introduce the valuable SCF3 moiety, their reactivity profiles and the resulting molecular architectures are fundamentally different.
This comparison will elucidate the utility of this compound for installing the entire 4-(trifluoromethylthio)benzyl scaffold, a common structural motif in medicinal chemistry. In contrast, it will also detail the performance of novel electrophilic reagents, such as N-(trifluoromethylthio)saccharin and N-trifluoromethylthiodibenzenesulfonimide, for the direct and selective trifluoromethylthiolation of a wide range of nucleophiles.
Performance at a Glance: Distinct Synthetic Roles
This compound acts as an electrophile at the benzylic carbon, making it an ideal reagent for the S-alkylation, N-alkylation, and O-alkylation of various nucleophiles. This benzylation reaction introduces the 4-(SCF3)C6H4CH2- group, a substituent known to enhance lipophilicity and metabolic stability.
On the other hand, novel electrophilic SCF3 reagents are designed to deliver a "SCF3+" synthon. These reagents excel at the direct trifluoromethylthiolation of nucleophiles, forming a direct bond between the nucleophile and the SCF3 group. This allows for the precise installation of the trifluoromethylthio group on a diverse array of substrates, including amines, thiols, and carbon nucleophiles.
Data Presentation: A Tale of Two Reactivities
The following tables summarize the performance of this compound in benzylation reactions and compare it with the trifluoromethylthiolation capabilities of leading novel SCF3 reagents.
Table 1: Benzylation of Nucleophiles with this compound
| Nucleophile | Product Type | Reaction Conditions | Yield (%) |
| Amine (e.g., Benzylamine) | N-Benzylated Amine | Base (e.g., K2CO3), Solvent (e.g., CH3CN), rt | High |
| Thiol (e.g., Thiophenol) | Benzyl Thioether | Base (e.g., NaH), Solvent (e.g., THF), rt | >90 |
| Phenol (e.g., Phenol) | Benzyl Ether | Base (e.g., K2CO3), Solvent (e.g., Acetone), Reflux | 80-95 |
Note: Yields are representative and can vary based on the specific substrate and reaction conditions.
Table 2: Electrophilic Trifluoromethylthiolation of Nucleophiles with Novel Reagents
| Reagent | Nucleophile | Product Type | Reaction Conditions | Yield (%) |
| N-(trifluoromethylthio)saccharin | Aniline | N-Trifluoromethylthiolated Amine | FeCl3, Diphenyl selenide, rt | 80 |
| N-(trifluoromethylthio)saccharin | Thiophenol | Trifluoromethyl Thioether | CH2Cl2, rt | 95 |
| N-trifluoromethylthiodibenzenesulfonimide | Indole | C-Trifluoromethylthiolated Indole | DMF, 80 °C | High |
| N-trifluoromethylthiodibenzenesulfonimide | Secondary Amine | N-Trifluoromethylthiolated Amine | CH2Cl2, rt | up to 94 |
Experimental Protocols
General Procedure for Benzylation of a Thiol with this compound:
To a solution of the thiol (1.0 equiv) in an appropriate solvent such as THF or DMF, is added a base (e.g., NaH, 1.1 equiv) at 0 °C. The mixture is stirred for 30 minutes, after which this compound (1.0 equiv) is added. The reaction is then allowed to warm to room temperature and stirred until completion (monitored by TLC). The reaction is quenched with water and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.
General Procedure for Electrophilic Trifluoromethylthiolation of an Amine with N-(trifluoromethylthio)saccharin:
In a reaction vessel, the amine (1.0 equiv), N-(trifluoromethylthio)saccharin (1.1 equiv), and a catalytic amount of FeCl3 and diphenyl selenide are dissolved in a suitable solvent (e.g., CH2Cl2). The reaction mixture is stirred at room temperature until the starting material is consumed (as monitored by TLC). The solvent is then removed under reduced pressure, and the residue is purified by flash column chromatography to afford the desired N-trifluoromethylthiolated product.
Visualizing the Synthetic Pathways
The distinct applications of these reagents can be visualized through the following diagrams, which illustrate their fundamental reactivity and guide the user in selecting the appropriate tool for their synthetic goal.
Conclusion
Safety Operating Guide
Proper Disposal of 4-(Trifluoromethylthio)benzyl Bromide: A Step-by-Step Guide
For Immediate Reference: Key Safety and Disposal Information
This document provides detailed procedural guidance for the safe handling and disposal of 4-(Trifluoromethylthio)benzyl bromide (CAS No. 21101-63-3). Adherence to these protocols is critical to ensure personnel safety and environmental compliance. This substance is corrosive and can cause severe skin burns and eye damage.[1][2][3] It is imperative to handle this chemical with appropriate personal protective equipment in a controlled laboratory environment.
Quantitative Safety Data Summary
The following table summarizes essential quantitative data for handling this compound. This information is compiled from available safety data sheets for the compound and its close structural analogs.
| Parameter | Value/Specification | Notes |
| CAS Number | 21101-63-3[1][4][5] | Specific to this compound. |
| Molecular Formula | C8H6BrF3S[4][5] | --- |
| Molecular Weight | 271.1 g/mol [4][5] | --- |
| Appearance | White to light yellow powder or crystal[1] | --- |
| Primary Hazards | Causes severe skin burns and eye damage[1][2][3], May be corrosive to metals.[1][2] | --- |
| Storage Temperature | Store in a cool, dry, well-ventilated area.[6][7] | Keep container tightly closed.[6][7] |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases, strong reducing agents.[8] | Information based on a closely related compound. |
| Personal Protective Equipment (PPE) | Impervious gloves, protective clothing, safety goggles, and a face shield are required.[2][3] | Use in a well-ventilated area or under a fume hood.[3][9] |
Experimental Protocol: Waste Collection and Disposal
This protocol outlines the step-by-step procedure for the collection and disposal of waste containing this compound.
1. Personal Protective Equipment (PPE) and Safety Precautions:
-
Before handling the chemical, ensure you are wearing the appropriate PPE: chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles. A face shield is also recommended.[2][3]
-
All handling of this compound and its waste must be conducted in a certified chemical fume hood to avoid inhalation of dust or mists.[3][9]
-
An emergency eyewash station and safety shower should be readily accessible.[6]
2. Waste Segregation:
-
This compound is a halogenated organic compound. As such, all waste containing this chemical must be segregated into a designated "Halogenated Organic Waste" container.
-
Do not mix this waste with non-halogenated organic waste, aqueous waste, or solid waste.
3. Waste Collection Procedure:
-
Use a designated, properly labeled, and chemically compatible waste container. A polyethylene or glass container is generally suitable for halogenated organic waste.
-
For solid waste (e.g., contaminated filter paper, weighing boats), place it in a sealed, labeled bag before depositing it in the solid halogenated waste container.
-
For liquid waste (e.g., reaction mixtures, solvent rinses), carefully pour the waste into the designated liquid halogenated waste container using a funnel.
-
Avoid overfilling the waste container; it should not be filled beyond 80% of its capacity.
-
Keep the waste container securely closed when not in use.[6]
4. Labeling of Waste Containers:
-
The waste container must be clearly labeled with "Hazardous Waste" and "Halogenated Organic Waste."
-
The full chemical name, "this compound," and its concentration must be listed on the label.
-
The date of waste accumulation should also be clearly marked.
5. Storage of Waste:
-
Store the waste container in a designated satellite accumulation area within the laboratory.
-
The storage area should be cool, dry, and well-ventilated.[6][7]
-
Ensure the waste container is stored away from incompatible materials such as strong oxidizing agents, acids, and bases.[8]
6. Final Disposal:
-
Once the waste container is full, arrange for its collection by your institution's environmental health and safety (EHS) department or a licensed hazardous waste disposal company.
-
Follow all local, state, and federal regulations for the disposal of hazardous waste.[10][11]
Visualizing the Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. This compound | 21101-63-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 2. This compound | 21101-63-3 | TCI AMERICA [tcichemicals.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. calpaclab.com [calpaclab.com]
- 5. scbt.com [scbt.com]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. s.ewormhole.ostc.com.cn [s.ewormhole.ostc.com.cn]
- 8. fishersci.com [fishersci.com]
- 9. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Personal protective equipment for handling 4-(Trifluoromethylthio)benzyl bromide
Essential Safety and Handling Guide for 4-(Trifluoromethylthio)benzyl Bromide
This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. Adherence to these protocols is essential for ensuring laboratory safety and minimizing risk.
Hazard Identification and Classification
This compound is a hazardous chemical that requires careful handling. Its primary dangers include severe skin and eye damage, and it may also be corrosive to metals.[1][2]
| Hazard Classification | Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage[1][2] |
| Serious Eye Damage/Irritation | Category 1 | H314: Causes severe skin burns and eye damage[1][2] |
| Corrosive to Metals | Category 1 | H290: May be corrosive to metals[1][2] |
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is mandatory to prevent exposure. The following table outlines the recommended PPE for handling this compound.
| Body Part | Recommended Protection | Specification |
| Respiratory | Respirator | A NIOSH/MSHA or European Standard EN 149 approved respirator is necessary if exposure limits are exceeded or if irritation occurs.[3] For activities generating vapors or aerosols, a supplied-air respirator or a self-contained breathing apparatus (SCBA) should be used.[1] |
| Hands | Impervious Gloves | Chemical-resistant gloves (e.g., nitrile, neoprene) are required to prevent skin contact.[1] |
| Eyes/Face | Safety Goggles and Face Shield | Wear tight-sealing safety goggles. A face shield is also required where splashing is a risk.[1][4] |
| Body | Impervious Protective Clothing | A chemical-resistant suit or lab coat should be worn.[1] For significant exposure risk, a fully encapsulated, chemical-resistant suit may be necessary. |
| Feet | Protective Boots | Chemical-resistant, steel-toed boots are recommended, especially when handling larger quantities.[5] |
Operational and Disposal Plans
The following protocols provide step-by-step guidance for the safe handling, storage, and disposal of this compound.
Protocol for Safe Handling and Storage
-
Ventilation : Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood.[6]
-
Inert Atmosphere : Store the container under an inert gas, such as nitrogen or argon, to prevent degradation.[1]
-
Storage Conditions : Keep the container tightly closed and store in a cool, dark, and dry place away from incompatible materials like strong oxidizing agents, acids, and bases.[1][7] Do not store in metal containers.[3]
-
Personal Hygiene : Wash hands and face thoroughly after handling.[1] Do not eat, drink, or smoke in the work area.[6] Contaminated work clothing should be removed and laundered before reuse.[2]
-
Opening : The material may develop pressure; open the container carefully.[1]
Emergency Protocol: Spills and Accidental Exposure
Spill Management:
-
Evacuate : Evacuate all non-essential personnel from the spill area.[8]
-
Ventilate : Ensure the area is well-ventilated.
-
Containment : Absorb the spill with an inert, non-combustible material such as sand, earth, or vermiculite.[3] Do not use combustible materials like sawdust.
-
Collection : Use spark-proof tools to collect the absorbed material into a suitable, labeled container for disposal.[3]
-
Decontamination : Clean the spill area thoroughly with a suitable solvent, followed by washing with soap and water.
-
PPE : All personnel involved in the cleanup must wear the appropriate PPE as detailed above.[3]
First Aid Measures:
-
Inhalation : Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]
-
Skin Contact : Immediately remove all contaminated clothing.[1] Rinse the affected skin with large amounts of water for at least 15 minutes.[1] Seek immediate medical attention.
-
Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Remove contact lenses if present and easy to do so.[1] Seek immediate medical attention.
-
Ingestion : Do NOT induce vomiting.[1] Rinse the mouth with water. Seek immediate medical attention.[1]
Protocol for Disposal
-
Waste Classification : This material must be disposed of as hazardous waste.
-
Containerization : Collect waste material in its original container or a suitable, labeled, and sealed container. Do not mix with other waste.
-
Disposal Route : Dispose of the waste material through a licensed and approved waste disposal plant, in accordance with all local, state, and federal regulations.[2]
-
Container Disposal : Handle uncleaned, empty containers in the same manner as the product itself.
Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. This compound | 21101-63-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. ferris.msdssoftware.com [ferris.msdssoftware.com]
- 4. UNIT 7: Personal Protective Equipment [cms.ctahr.hawaii.edu]
- 5. epa.gov [epa.gov]
- 6. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. synquestlabs.com [synquestlabs.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

